molecular formula C8H6MnNO6S2- B15614651 CORM-401

CORM-401

Número de catálogo: B15614651
Peso molecular: 331.2 g/mol
Clave InChI: BYBYPEYFKXEVIY-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CORM-401 is a useful research compound. Its molecular formula is C8H6MnNO6S2- and its molecular weight is 331.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H6MnNO6S2-

Peso molecular

331.2 g/mol

Nombre IUPAC

carbon monoxide;2-[dithiocarboxy(methyl)amino]acetate;manganese

InChI

InChI=1S/C4H7NO2S2.4CO.Mn/c1-5(4(8)9)2-3(6)7;4*1-2;/h2H2,1H3,(H,6,7)(H,8,9);;;;;/p-1

Clave InChI

BYBYPEYFKXEVIY-UHFFFAOYSA-M

Origen del producto

United States

Foundational & Exploratory

CORM-401: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a crucial endogenous gasotransmitter with significant cytoprotective and homeostatic functions.[1][2] Carbon Monoxide-Releasing Molecules (CORMs) have been developed to safely deliver controlled amounts of CO to biological systems, harnessing its therapeutic potential.[1][2] CORM-401, a manganese-based CORM, has emerged as a promising therapeutic agent due to its water solubility and capacity to release multiple CO molecules.[3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound, chemically known as [Mn(CO)4{S2CNMe(CH2CO2H)}], is a water-soluble compound that can deliver up to three molecules of CO per molecule of the compound.[3] Its CO release is triggered in the presence of CO acceptors like heme proteins.[3] A key characteristic of this compound is its sensitivity to oxidants; the presence of species like hydrogen peroxide (H₂O₂) enhances the rate of CO release, making it particularly effective in environments with oxidative stress.[3][4]

The therapeutic effects of the CO released from this compound are multifaceted, primarily revolving around its anti-inflammatory, pro-angiogenic, and metabolic modulatory properties. These effects are mediated through the activation and inhibition of several key signaling pathways.

Data Presentation

Table 1: CO Release Characteristics of this compound
ParameterValueConditionsReference
Moles of CO released per mole of this compoundUp to 3.2Dependent on myoglobin (B1173299) concentration[3]
Half-life (in PBS)~6.2 minutesIn the presence of myoglobin[5]
Effect of Oxidants (e.g., H₂O₂)Increased CO releaseIn vitro myoglobin assay[3][4]
Table 2: Vasoactive and Angiogenic Effects of this compound
ExperimentKey FindingConcentrationCell/Tissue ModelReference
Vasorelaxation of Aortic Rings~60% relaxation10 µMPre-contracted rat aortic rings[4]
Endothelial Cell MigrationSignificant increase50 µMEA.hy926 endothelial cells[3]
VEGF Protein Levels~1.8-fold increase50 µMEA.hy926 endothelial cells[3]
IL-8 Protein Levels~2.5-fold increase50 µMEA.hy926 endothelial cells[3]
Table 3: Anti-inflammatory Effects of this compound
ExperimentKey FindingConcentrationCell ModelReference
NO Production InhibitionSignificant suppression50 µMLPS-stimulated RAW264.7 macrophages[6]
iNOS mRNA ExpressionSignificant inhibition50 µMLPS-stimulated RAW264.7 macrophages[6]
iNOS Protein ExpressionSignificant inhibition50 µMLPS-stimulated RAW264.7 macrophages[6]
NF-κB Dependent SEAP ReleaseApparent attenuation50 µMLPS-stimulated RAW264.7 macrophages[6]
Table 4: Metabolic Effects of this compound
ExperimentKey FindingConcentrationCell/Animal ModelReference
Mitochondrial Oxygen Consumption Rate (OCR)Persistent increase10-100 µMHuman endothelial cells[7]
Extracellular Acidification Rate (ECAR)Inhibition10-100 µMHuman endothelial cells[7]
Body TemperatureIncreased30 mg/kg (oral)Rats[8]
Carboxyhemoglobin (COHb) LevelsIncreased from ~0.6% to ~3.5%30 mg/kg (oral)Rats[3][9]

Signaling Pathways

Pro-angiogenic Signaling

This compound promotes angiogenesis through at least two independent and parallel pathways: the Heme Oxygenase-1 (HO-1) pathway and the p38 MAP kinase pathway.[3][4]

G CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO HO1 HO-1 Induction CO->HO1 p38 p38 MAPK Activation CO->p38 VEGF VEGF Increase HO1->VEGF IL8 IL-8 Increase HO1->IL8 Migration Endothelial Cell Migration p38->Migration VEGF->Migration IL8->Migration

This compound pro-angiogenic signaling pathways.
Anti-inflammatory Signaling

This compound exerts its anti-inflammatory effects by upregulating HO-1 and inhibiting the NF-κB signaling pathway in macrophages stimulated with lipopolysaccharide (LPS).[6]

G CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO Ikb IκBα Degradation CORM401->Ikb NFkB NF-κB (p65/p50) Nuclear Translocation CORM401->NFkB LPS LPS Ikk IκB Kinase (IKK) LPS->Ikk HO1 HO-1 Upregulation CO->HO1 HO1->Ikb Ikk->Ikb Ikb->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO

This compound anti-inflammatory signaling pathway.
Mitochondrial Uncoupling

CO released from this compound can uncouple mitochondrial respiration, leading to an increase in oxygen consumption and an inhibition of glycolysis. This effect is proposed to be mediated, at least in part, by the activation of mitochondrial large-conductance calcium-regulated potassium ion channels (mitoBKCa).[7]

G CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO Glycolysis Glycolysis (ECAR Decrease) CORM401->Glycolysis mitoBKCa mitoBKCa Channel Activation CO->mitoBKCa ProtonLeak Proton Leak mitoBKCa->ProtonLeak MitoResp Mitochondrial Respiration (OCR Increase) ProtonLeak->MitoResp ATP ATP Turnover Decrease MitoResp->ATP

Proposed mechanism of this compound-induced mitochondrial uncoupling.

Experimental Protocols

Myoglobin Assay for CO Release

This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO) to quantify CO release from this compound.

  • Reagents: Phosphate buffered saline (PBS, pH 7.4), Myoglobin (from equine skeletal muscle), Sodium dithionite (B78146), this compound stock solution.

  • Procedure:

    • Prepare a solution of myoglobin in PBS.

    • Reduce the myoglobin to deoxy-Mb by adding a small amount of sodium dithionite and subsequently remove excess dithionite by purification.

    • Place the deoxy-Mb solution in a cuvette and record the baseline absorbance spectrum (400-700 nm).

    • Add a specific concentration of this compound to the cuvette and immediately start recording the absorbance spectrum at timed intervals.

    • The formation of Mb-CO is monitored by the shift in the Soret peak from 435 nm (deoxy-Mb) to 423 nm (Mb-CO).

    • The amount of CO released is calculated based on the change in absorbance at a specific wavelength (e.g., 540 nm) using the known extinction coefficients for deoxy-Mb and Mb-CO.

Ex Vivo Aortic Ring Vasorelaxation Assay

This assay assesses the vasodilatory effect of this compound on isolated arterial segments.

  • Materials: Male Wistar rat thoracic aorta, Krebs-Henseleit buffer, Phenylephrine (B352888), this compound, Organ bath system with force transducer.

  • Procedure:

    • Isolate the thoracic aorta from a euthanized rat and cut it into rings of 2-3 mm in length.

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

    • Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on the migration of endothelial cells in vitro.

  • Materials: EA.hy926 endothelial cells, Culture medium (e.g., DMEM with 10% FBS), Culture plates, Pipette tips, this compound, Microscope with a camera.

  • Procedure:

    • Culture EA.hy926 cells in a culture plate until a confluent monolayer is formed.

    • Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

    • Wash the plate with PBS to remove detached cells.

    • Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

    • Capture images of the wound at time zero and at subsequent time points (e.g., 6, 12, 24 hours).

    • Quantify cell migration by measuring the change in the wound area over time using image analysis software.

NF-κB Reporter Assay

This assay measures the effect of this compound on the activation of the NF-κB transcription factor.

  • Materials: RAW264.7 macrophages stably transfected with an NF-κB-dependent secreted alkaline phosphatase (SEAP) reporter plasmid, Culture medium, LPS, this compound, SEAP detection reagent, Plate reader.

  • Procedure:

    • Plate the transfected RAW264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation.

    • Incubate the cells for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the SEAP activity in the supernatant using a chemiluminescent substrate and a plate reader. A decrease in SEAP activity in this compound treated cells compared to LPS-only treated cells indicates inhibition of NF-κB activation.

Western Blot for iNOS and HO-1 Protein Expression

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

  • Materials: RAW264.7 macrophages, LPS, this compound, Lysis buffer, Primary antibodies (anti-iNOS, anti-HO-1, anti-β-actin), HRP-conjugated secondary antibody, ECL detection reagent, Gel electrophoresis and blotting equipment.

  • Procedure:

    • Treat cells with LPS and/or this compound as required.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Real-Time PCR for iNOS and HO-1 mRNA Expression

This method quantifies the amount of specific mRNA transcripts in a sample.

  • Materials: RAW264.7 macrophages, LPS, this compound, RNA extraction kit, cDNA synthesis kit, Real-time PCR master mix, Primers for iNOS, HO-1, and a housekeeping gene (e.g., GAPDH), Real-time PCR system.

  • Procedure:

    • Treat cells with LPS and/or this compound.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform real-time PCR using the cDNA, specific primers, and a fluorescent dye-based master mix.

    • The amplification of the target genes is monitored in real-time.

    • Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells to assess mitochondrial function and glycolysis.

  • Materials: Human endothelial cells, Seahorse XF cell culture microplate, Seahorse XF analyzer, Assay medium, this compound, Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A).

  • Procedure:

    • Seed cells in a Seahorse XF microplate and allow them to adhere.

    • On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

    • Load the sensor cartridge with the mitochondrial stress test compounds and this compound.

    • Place the cell plate and the sensor cartridge into the Seahorse XF analyzer.

    • The instrument will sequentially inject this compound and the mitochondrial inhibitors while measuring OCR and ECAR in real-time.

    • Analyze the data to determine parameters such as basal respiration, ATP production, proton leak, and maximal respiration.

Measurement of Carboxyhemoglobin (COHb) Levels in vivo

This protocol measures the percentage of hemoglobin bound to carbon monoxide in the blood.

  • Materials: Rats, this compound, Blood collection tubes (with anticoagulant), CO-oximeter or spectrophotometer.

  • Procedure:

    • Administer this compound to the rats orally (e.g., 30 mg/kg).

    • Collect blood samples from the tail vein or via cardiac puncture at different time points after administration.

    • Immediately analyze the whole blood samples using a CO-oximeter, which directly measures the percentage of COHb.

    • Alternatively, use a spectrophotometric method where the blood is lysed, and the absorbance of the lysate is measured at specific wavelengths to differentiate between oxyhemoglobin, deoxyhemoglobin, and carboxyhemoglobin.

Conclusion

This compound is a versatile carbon monoxide-releasing molecule with significant therapeutic potential. Its mechanism of action is centered on the controlled release of CO, which in turn modulates key signaling pathways involved in inflammation, angiogenesis, and cellular metabolism. The provided data, pathway diagrams, and experimental protocols offer a comprehensive technical foundation for researchers and drug development professionals interested in the further investigation and application of this compound.

References

CORM-401: A Technical Guide to the Manganese-Based Carbon Monoxide-Releasing Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems, harnessing the therapeutic potential of this gasotransmitter. Among these, CORM-401, a manganese-containing compound, has garnered significant interest for its unique properties, including its sensitivity to oxidants and its ability to release multiple CO molecules. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, mechanism of action, diverse biological effects, and key experimental protocols. It aims to serve as a critical resource for researchers exploring the pharmacological applications of CO and the development of novel CORM-based therapeutics.

Introduction to this compound

This compound, with the chemical formula [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], is a water-soluble, manganese-based CORM.[1] Unlike earlier ruthenium-based CORMs, the manganese center is considered less foreign to biological systems.[1] It is classified as an oxidant-sensitive CO-releasing molecule, a characteristic that makes it particularly responsive in environments of oxidative stress and inflammation.[2][3] Carbon monoxide itself is endogenously produced by heme oxygenase-1 (HO-1) and functions as a critical signaling molecule with significant anti-inflammatory, anti-apoptotic, and vasodilatory properties.[2][3][4] this compound was developed to mimic these therapeutic benefits by providing a method for targeted and controlled CO delivery.[5][6]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for preparing stock solutions and designing experimental conditions.

PropertyValueReference
IUPAC Name Manganate(1-), tetracarbonyl[N-(dithiocarboxy-κS,κS')-N-methylglycinato(2-)]-, hydrogen (1:1), (OC-6-22)-[2]
Synonyms CORM 401, Mn(CO)₄{S₂CNMe(CH₂CO₂H)}[2]
CAS Number 1001015-18-4[2]
Molecular Formula C₈H₆MnNO₆S₂[2]
Molecular Weight 331.20 g/mol [2]
Exact Mass 330.9017 u[2]
Appearance Light yellow to dark yellow powder
Solubility DMSO: 10 mg/mL
Storage Store at -20°C, protected from light[2]

Mechanism of Carbon Monoxide Release

The release of CO from this compound is not a simple, spontaneous process. It is a complex mechanism influenced by the surrounding chemical environment, a critical factor for experimental design.

Key Characteristics of CO Release:

  • Multi-Equivocal Release: this compound is capable of releasing up to three, and in some conditions up to 3.2, molecules of CO per molecule of the compound.[2][3][6][7] This is a significantly higher yield compared to other CORMs like CORM-A1, which only releases one CO molecule.[4]

  • Dependence on CO Acceptors: The release of CO is triggered or greatly enhanced by the presence of a CO acceptor, such as the heme protein myoglobin.[6] The binding of released CO to an acceptor prevents its rebinding to the CORM, thus driving the equilibrium towards further release.[6] The yield of CO from this compound increases as the concentration of the acceptor molecule rises.[3][7]

  • Sensitivity to Oxidants: Oxidants such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, and hypochlorous acid significantly accelerate the rate and increase the amount of CO liberated by this compound.[2][3][7] For instance, the presence of H₂O₂ at concentrations of 5, 10, and 20 μM can increase CO production by approximately 5-, 10-, and 15-fold, respectively.[7] This property suggests that this compound could be particularly active in pathological conditions characterized by high oxidative stress.[3]

  • CO-Independent Activity: It is crucial to note that some biological effects of this compound may be independent of CO release and could be attributed to the manganese-containing fragment of the molecule.[1][5] Control experiments using an "inactive" this compound (ithis compound), which does not release CO, are essential to distinguish between CO-dependent and CO-independent effects.[5][8]

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, positioning it as a versatile therapeutic candidate for a range of diseases.

PropertyDescriptionKey FindingsReferences
Antimicrobial Inhibits the growth of various pathogens, including antibiotic-resistant strains.Acts as a mitochondrial uncoupler, disrupts cytoplasmic ion balance, and induces osmotic stress in bacteria like E. coli. The effect is not solely due to CO but also the metal co-ligand.[1]
Vasodilatory Relaxes pre-contracted blood vessels.Relaxes phenylephrine-pre-contracted rat aortic rings. This effect is enhanced in the presence of H₂O₂ and is three times more potent than that of CORM-A1.[2][3][4]
Pro-angiogenic Promotes the formation of new blood vessels.In endothelial cells, it accelerates migration and increases the levels of pro-angiogenic factors VEGF and IL-8.[3][4][6]
Mitochondrial Uncoupling Disrupts the mitochondrial proton gradient, affecting cellular respiration and energy production.Uncouples mitochondrial respiration in endothelial cells and adipocytes, leading to a decrease in ATP production and a compensatory increase in glycolysis.[2][5][9]
Cardioprotective Protects cardiac cells from oxidative damage.Renders H9c2 cardiomyocytes more resistant to cell death induced by H₂O₂. This protective effect may be partially mediated by the manganese metal itself.[5]
Metabolic Regulation Modulates glucose metabolism and mitigates obesity-related effects.In obese mice on a high-fat diet, oral administration of this compound reduces weight gain and improves glucose tolerance and insulin (B600854) sensitivity.[9]
Thermoregulation Increases core body temperature.Oral administration in rats increases non-shivering thermogenesis, leading to a rise in body temperature without significantly affecting blood pressure.[10]
Anti-inflammatory Reduces inflammation in vascular and organ systems.In models of sickle cell disease, this compound protects against hemolysis-induced endothelial dysfunction and organ damage by modulating NF-κB and Nrf2 pathways.[11]
Enzyme Inhibition Inhibits the activity of cytochrome P450 (CYP) enzymes.Concentration-dependently decreases the activity of recombinant CYP enzymes and inhibits the metabolism of xenobiotics like amitriptyline (B1667244) in vitro.[8]

Signaling Pathways and Mechanisms of Action

The diverse effects of this compound are mediated through the modulation of several key cellular signaling pathways.

Pro-Angiogenic Signaling in Endothelial Cells

This compound promotes endothelial cell migration and angiogenesis through two parallel and independent pathways: the induction of Heme Oxygenase-1 (HO-1) and the phosphorylation of p38 MAP kinase.[3][4][6]

G CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO p38 p38 MAP Kinase CO->p38 HO1 Heme Oxygenase-1 (HO-1) Induction CO->HO1 p_p38 Phospho-p38 p38->p_p38 Migration Endothelial Cell Migration / Angiogenesis p_p38->Migration HO1->Migration G CORM401 This compound CO CO CORM401->CO Mito Mitochondrial Respiration CO->Mito Uncouples ATP Mitochondrial ATP Production Mito->ATP Decreases Glycolysis Glycolysis ATP->Glycolysis Stimulates (compensatory) GlobalATP Global Intracellular ATP Content Glycolysis->GlobalATP Maintains G Hemolysis Hemolysis-induced Endothelial Activation Nrf2 Nrf2 Pathway (Antioxidant Response) Hemolysis->Nrf2 Activates NFkB NF-κB Pathway (Pro-inflammatory) Hemolysis->NFkB Activates Damage Endothelial Dysfunction & Organ Damage NFkB->Damage CORM401 This compound CORM401->Nrf2 Abolishes Expression CORM401->NFkB Prevents Upregulation

References

CORM-401: A Technical Guide to Carbon Monoxide Release Kinetics and Triggers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CORM-401, or [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], is a manganese-based carbon monoxide-releasing molecule (CORM) that has garnered significant interest in the scientific community for its potential therapeutic applications. Unlike other CORMs, this compound exhibits unique CO release characteristics, being particularly sensitive to its immediate chemical environment. This guide provides a detailed overview of the kinetics and triggers governing CO release from this compound, compiles quantitative data from various studies, outlines key experimental protocols, and visualizes the underlying mechanisms and workflows.

Carbon Monoxide Release Kinetics

The rate at which this compound liberates carbon monoxide is a critical factor in its biological activity. Studies have reported varying kinetics depending on the experimental conditions, highlighting the compound's responsive nature.

Half-Life and Molar Equivalents of CO Released

The half-life (t₁/₂) of this compound and the number of CO molecules released per molecule of the compound are fundamental kinetic parameters. These values, however, are not fixed and are influenced by the presence of CO acceptors and other molecules.

ConditionHalf-life (t₁/₂)Moles of CO Released per Mole of this compoundMeasurement MethodReference
In PBS6.2 minutes3.2Myoglobin (B1173299) Assay[1]
In buffer aloneSlower releaseNot specifiedMyoglobin Assay[2]
In the presence of Na-dithioniteFaster releaseNot specifiedMyoglobin Assay[2]
In PBS (pH 7.4) with varying myoglobin concentrationsNot specified2.5 (50 µM Mb), 2.8 (100 µM Mb), 3.0 (200 µM Mb)Myoglobin Assay[1]
In 1mM this compound solution in PBSNot specified0.33Gas Chromatography[1]

Note: The discrepancy in the moles of CO released as measured by the myoglobin assay versus gas chromatography suggests that components of the myoglobin assay itself, such as sodium dithionite (B78146), may influence CO release from this compound[1][3].

Triggers for Carbon Monoxide Release

A key feature of this compound is its sensitivity to various triggers that can initiate or accelerate CO release. This "triggered release" mechanism offers the potential for targeted CO delivery in specific physiological or pathological environments.

Oxidants

Oxidative stress is a hallmark of many disease states. This compound has been shown to be an oxidant-sensitive CO-releasing molecule, with its CO release being enhanced in the presence of various oxidizing agents. This property makes it a promising candidate for therapies targeting sites of inflammation and oxidative damage[4][5].

OxidantEffect on CO ReleaseReference
Hydrogen peroxide (H₂O₂)Increases CO liberation in a concentration-dependent manner[1][4].[1][4]
tert-butyl hydroperoxideEnhances CO release[4].[4]
Hypochlorous acid (HClO)Increases CO liberation[4].[4]

The presence of oxidants like H₂O₂ can increase CO production from this compound by approximately 5- to 15-fold in a concentration-dependent manner[1].

Nucleophiles and CO Acceptors

The release of CO from this compound is also influenced by the presence of nucleophiles and CO acceptors, such as heme proteins[4]. The mechanism is thought to involve a dissociative and reversible process, where the presence of a CO acceptor hampers the rebinding of CO, thus promoting net release[2][4].

  • Myoglobin: The concentration of myoglobin, a common CO acceptor used in assays, directly impacts the amount of CO released from this compound[1][4].

  • Other Heme Proteins: this compound releases CO only in the close presence of suitable CO acceptors like heme proteins, which allows for controlled intracellular availability of the signaling molecule[4].

Proposed Mechanism of CO Release

Computational studies have proposed a multi-step mechanism for CO release from this compound. This process is initiated by the dissociation of an axial CO ligand, followed by nucleophilic attack and further CO dissociation.

CORM401_CO_Release_Mechanism cluster_triggers Triggers CORM401 This compound [Mn(CO)₄(S₂CNMe(CH₂CO₂H))] Intermediate1 Intermediate [Mn(CO)₃(S₂CNMe(CH₂CO₂H))]⁺ CORM401->Intermediate1 - CO Intermediate1->CORM401 + CO (Reversible) Intermediate2 Intermediate [Mn(CO)₃(S₂CNMe(CH₂CO₂H))(Nu)] Intermediate1->Intermediate2 + Nucleophile (Nu) Final_Product Final Product + CO Intermediate2->Final_Product - CO Oxidants Oxidants (e.g., H₂O₂) Oxidants->CORM401 Accelerates Release CO_Acceptors CO Acceptors (e.g., Myoglobin) CO_Acceptors->Intermediate1 Promotes Forward Reaction

Experimental Protocols

Accurate and reproducible measurement of CO release is crucial for characterizing CORMs. The myoglobin assay is the most commonly employed method, although it has noted limitations.

Myoglobin Assay for CO Release

This spectrophotometric assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO)[1][6].

Materials:

  • Myoglobin from equine skeletal muscle

  • Sodium dithionite

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 5 mM in PBS, protected from light)[4]

  • Spectrophotometer

Procedure:

  • Prepare a solution of myoglobin in PBS.

  • Add sodium dithionite (e.g., 0.1%) to the myoglobin solution to create deoxy-Mb[1].

  • Record the baseline spectrum of the deoxy-Mb solution.

  • Add a known concentration of this compound to the deoxy-Mb solution.

  • Immediately begin recording the absorbance spectrum over time at specific wavelengths (e.g., monitoring the Soret bands or the Q bands at 540 nm and 578 nm) to observe the formation of MbCO[7][8].

  • The amount of MbCO formed is quantified using its extinction coefficient[9].

Myoglobin_Assay_Workflow Start Start Prepare_Mb Prepare Myoglobin Solution in PBS Start->Prepare_Mb Add_Dithionite Add Sodium Dithionite to form deoxy-Mb Prepare_Mb->Add_Dithionite Baseline_Spectrum Record Baseline Spectrum of deoxy-Mb Add_Dithionite->Baseline_Spectrum Add_CORM401 Add this compound Baseline_Spectrum->Add_CORM401 Record_Spectra Record Absorbance Spectra Over Time Add_CORM401->Record_Spectra Quantify_MbCO Quantify MbCO Formation Record_Spectra->Quantify_MbCO End End Quantify_MbCO->End

Critical Consideration: It is crucial to acknowledge that sodium dithionite, the reducing agent used to prepare deoxy-Mb, can itself accelerate CO release from certain CORMs, including this compound[1][3]. This can lead to an overestimation of the spontaneous release rate. Alternative methods, such as gas chromatography or IR spectroscopy, can provide a more accurate quantification of CO release in the absence of potentially interfering reagents[1][10][11].

Signaling Pathways Modulated by this compound-Derived CO

The biological effects of this compound are mediated by the released CO, which can modulate various intracellular signaling pathways.

p38 MAP Kinase and Heme Oxygenase-1 (HO-1) Pathway

In endothelial cells, CO released from this compound has been shown to stimulate cell migration through the activation of two independent and parallel pathways: the p38 MAP kinase pathway and the induction of heme oxygenase-1 (HO-1)[4][12].

CORM401_Signaling_Pathway CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO p38 p38 MAP Kinase CO->p38 HO1 Heme Oxygenase-1 (HO-1) CO->HO1 IL8 IL-8 Production CO->IL8 Migration Endothelial Cell Migration p38->Migration VEGF VEGF Production HO1->VEGF VEGF->Migration IL8->Migration

Conclusion

This compound is a versatile CO-releasing molecule with a complex and tunable release profile. Its sensitivity to oxidants and CO acceptors presents a unique opportunity for the development of targeted therapies for diseases characterized by oxidative stress and inflammation. However, the discrepancies in reported CO release kinetics highlight the critical importance of carefully selecting and validating experimental methods for its characterization. A thorough understanding of its release triggers and kinetics is paramount for the rational design of future therapeutic strategies utilizing this compound. Researchers should exercise caution when interpreting data from myoglobin assays and consider complementary analytical techniques to accurately assess CO release under specific biological conditions.

References

An In-depth Technical Guide to the Oxidant-Sensitive Carbon Monoxide Release from CORM-401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbon monoxide-releasing molecule (CORM)-401, with a particular focus on its unique oxidant-sensitive CO release mechanism. This document details the quantitative aspects of CO liberation, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to CORM-401

This compound, with the chemical formula [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], is a manganese-based CORM that has garnered significant interest in the scientific community for its potential therapeutic applications.[1] A key feature of this compound is its ability to release multiple equivalents of carbon monoxide (CO), a gasotransmitter with known roles in various physiological and pathophysiological processes.[1] Notably, the release of CO from this compound is significantly enhanced in the presence of oxidants, making it a targeted delivery system for environments characterized by oxidative stress.[2]

Quantitative Data on CO Release

The amount of CO liberated from this compound is dependent on the presence of a CO acceptor, such as myoglobin (B1173299), and is potentiated by various oxidants. The following tables summarize the quantitative data on CO release under different experimental conditions.

Table 1: CO Release from this compound in the Presence of Myoglobin

This compound Concentration (μM)Myoglobin Concentration (μM)Moles of CO per Mole of this compoundReference
10502.5[2]
101002.8[2]
102003.0[2]
100Not specified3.2[2]

Table 2: Effect of Oxidants on CO Release from this compound

This compound Concentration (μM)OxidantOxidant Concentration (μM)Fold Increase in CO Release (approx.)Reference
Not specifiedHydrogen Peroxide (H₂O₂)55[2]
Not specifiedHydrogen Peroxide (H₂O₂)1010[2]
Not specifiedHydrogen Peroxide (H₂O₂)2015[2]
Not specifiedtert-butyl hydroperoxide (t-BHP)Not specifiedIncreased CO release[2]
Not specifiedHypochlorous acid (HClO)Not specifiedIncreased CO release[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CO-releasing properties and biological activities of this compound.

Myoglobin Assay for CO Release

This assay spectrophotometrically quantifies the amount of CO released from this compound by measuring the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO).

Materials:

  • Horse heart myoglobin

  • Sodium dithionite

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Oxidant solution (e.g., H₂O₂)

  • Spectrophotometer

Procedure:

  • Prepare a solution of myoglobin in PBS.

  • Reduce the myoglobin to deoxy-Mb by adding a fresh solution of sodium dithionite.

  • Record the baseline absorbance spectrum of the deoxy-Mb solution.

  • Add the this compound stock solution to the deoxy-Mb solution to initiate the reaction.

  • To test oxidant sensitivity, add the desired concentration of the oxidant to the solution prior to or concurrently with this compound.

  • Monitor the change in absorbance at the characteristic peaks for deoxy-Mb and Mb-CO over time.

  • Calculate the concentration of Mb-CO formed using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and Mb-CO.

  • Determine the moles of CO released per mole of this compound.

Aortic Ring Vasorelaxation Assay

This ex vivo assay assesses the vasodilatory effects of CO released from this compound on isolated aortic rings.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat)

  • Krebs-Henseleit buffer

  • Phenylephrine (or other vasoconstrictor)

  • This compound stock solution

  • Inactive this compound (ithis compound) as a control

  • Organ bath system with force transducers

Procedure:

  • Isolate the thoracic aorta and cut it into rings of approximately 2-3 mm in width.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate under a resting tension.

  • Induce contraction of the aortic rings with a vasoconstrictor such as phenylephrine.

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

  • Record the changes in isometric tension to determine the concentration-response curve for this compound-induced relaxation.

  • In parallel experiments, use ithis compound to confirm that the observed vasorelaxation is due to CO release.

Endothelial Cell Migration Assay

This in vitro assay evaluates the effect of this compound on the migration of endothelial cells, a key process in angiogenesis.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cell culture medium

  • Transwell inserts with a porous membrane

  • Chemoattractant (e.g., VEGF or serum)

  • This compound stock solution

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Culture endothelial cells to sub-confluency.

  • Seed the endothelial cells in the upper chamber of the Transwell inserts in a serum-free medium.

  • Add a chemoattractant to the lower chamber.

  • Treat the cells in the upper chamber with various concentrations of this compound.

  • Incubate the Transwell plates for a sufficient period to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope.

Western Blot for Heme Oxygenase-1 (HO-1) and Phospho-p38 MAPK

This technique is used to determine the protein expression levels of HO-1 and the activation of p38 MAP kinase in response to this compound treatment.

Materials:

  • Cells or tissue lysates treated with this compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Primary antibodies (anti-HO-1, anti-phospho-p38 MAPK, anti-total-p38 MAPK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells or tissue and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control and total protein levels.

Signaling Pathways and Experimental Workflows

The biological effects of CO released from this compound are often mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental logic used to investigate them.

CORM401_CO_Release_Workflow CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO Spontaneous Release Oxidants Oxidants (e.g., H₂O₂) Oxidants->CO Enhanced Release MyoglobinAssay Myoglobin Assay CO->MyoglobinAssay Detection BiologicalSystem Biological System (e.g., Cells, Tissues) CO->BiologicalSystem BiologicalEffects Biological Effects (e.g., Vasodilation, Anti-inflammation) BiologicalSystem->BiologicalEffects

This compound CO Release and Activity Workflow.

The diagram above illustrates the fundamental workflow for studying this compound. The molecule releases CO, a process enhanced by oxidants. The released CO can be quantified using methods like the myoglobin assay and its effects can be observed in various biological systems.

CORM401_Signaling_Pathway CORM401 This compound + Oxidants CO CO Release CORM401->CO HO1 Heme Oxygenase-1 (HO-1) Induction CO->HO1 p38 p38 MAPK Activation CO->p38 CellMigration Endothelial Cell Migration HO1->CellMigration p38->CellMigration SnPP SnPP (HO-1 Inhibitor) SnPP->HO1 SB203580 SB203580 (p38 Inhibitor) SB203580->p38

Signaling pathways involved in this compound-induced cell migration.

This diagram depicts the signaling cascade initiated by this compound-derived CO in endothelial cells. CO release leads to the induction of HO-1 and the activation of p38 MAPK, both of which contribute to enhanced cell migration. The use of specific inhibitors, such as Tin Protoporphyrin (SnPP) for HO-1 and SB203580 for p38 MAPK, is a crucial experimental step to confirm the involvement of these pathways.

Experimental_Logic_Inhibitors cluster_0 Condition 1: this compound Alone cluster_1 Condition 2: this compound + Inhibitor CORM401_1 This compound Effect_1 Biological Effect (e.g., Cell Migration) CORM401_1->Effect_1 Effect_2 Reduced/Abolished Biological Effect CORM401_2 This compound CORM401_2->Effect_2 Inhibitor Inhibitor (e.g., SnPP or SB203580) Inhibitor->Effect_2

Experimental logic for using inhibitors to validate signaling pathways.

The diagram above outlines the experimental design for using inhibitors to confirm the role of a specific signaling molecule. By comparing the biological effect of this compound in the absence and presence of a specific inhibitor, researchers can deduce the importance of the targeted pathway in mediating the observed effect.

Conclusion

This compound stands out as a promising tool for therapeutic intervention, particularly in conditions associated with oxidative stress, due to its oxidant-sensitive CO release profile. This guide provides a foundational understanding of its properties and the experimental approaches to study its effects. The detailed protocols and visual representations of signaling pathways and experimental workflows are intended to facilitate further research and development in this exciting field.

References

CORM-401: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CORM-401 is a manganese-based carbon monoxide-releasing molecule (CORM) that has garnered significant interest in biomedical research for its ability to deliver controlled amounts of carbon monoxide (CO) to biological systems. This guide provides an in-depth overview of its chemical properties, biological activities, and experimental considerations for its use in a research setting.

Chemical Structure and Properties

This compound, with the IUPAC name Manganate(1-​), tetracarbonyl[N-​(dithiocarboxy-​κS,​κS')​-​N-​methylglycinato(2-​)​]​-​, hydrogen (1:1)​, (OC-​6-​22)​-, is a water-soluble compound that is relatively stable in solution.[1] Its structure features a central manganese atom coordinated to four carbonyl ligands and a dithiocarbamate (B8719985) ligand derived from N-methylglycine (sarcosine).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₆MnNO₆S₂[1]
Molecular Weight 331.20 g/mol [1]
CAS Number 1001015-18-4[1]
Appearance Light yellow to dark yellow powder
Solubility DMSO: 10 mg/mL
Storage -20°C, protected from light

Table 2: Elemental Analysis of this compound

ElementPercentage
Carbon (C) 29.01%
Hydrogen (H) 1.83%
Manganese (Mn) 16.59%
Nitrogen (N) 4.23%
Oxygen (O) 28.98%
Sulfur (S) 19.36%
[Source:[1]]

Carbon Monoxide Release

A key feature of this compound is its ability to release multiple molecules of CO, a property that is enhanced under specific conditions.

CO Release Characteristics:

  • Stoichiometry: this compound can release up to three CO molecules per mole of the compound.[1][2][3] The exact amount of CO released is dependent on the concentration of a CO acceptor, such as myoglobin.[4]

  • Triggers: The release of CO from this compound is notably increased in the presence of oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, and hypochlorous acid.[1][2][3] This oxidant-sensitive nature makes it a valuable tool for studying the effects of CO in environments with high oxidative stress.

  • Kinetics: In the presence of myoglobin, the half-life for CO release from this compound has been reported to be approximately 6.2 minutes.[4]

Table 3: CO Release from this compound under Different Conditions

ConditionMoles of CO Released per Mole of this compoundReference
In PBS buffer (1 mM this compound)0.33[4]
In the presence of 50 µM myoglobin2.5[4]
In the presence of 100 µM myoglobin2.8[4]
In the presence of 200 µM myoglobin3.0[4]
In the presence of 44 µM myoglobin3.2

Biological and Pharmacological Activities

This compound has been shown to exert a variety of biological effects, primarily attributed to the release of CO. These activities include vasodilation, pro-angiogenic effects, anti-inflammatory actions, and modulation of cellular metabolism.

Vascular and Angiogenic Effects

This compound induces vasorelaxation in pre-contracted aortic rings, an effect that is enhanced in the presence of H₂O₂.[1][2][3] Furthermore, it promotes the migration of endothelial cells and increases the levels of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), indicating pro-angiogenic properties.[2][3]

Anti-inflammatory Effects

In murine macrophages, this compound has been demonstrated to suppress the production of nitric oxide (NO) induced by Prevotella intermedia lipopolysaccharide (LPS).[5] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[5] The anti-inflammatory mechanism involves the upregulation of heme oxygenase-1 (HO-1) and the attenuation of NF-κB signaling.[5]

Metabolic Modulation

This compound has been shown to uncouple mitochondrial respiration and inhibit glycolysis in endothelial cells.[6] Orally administered this compound can increase body temperature by activating non-shivering thermogenesis in rats.[7] It also has beneficial effects on glucose metabolism in adipose tissue, which can improve glucose homeostasis in obese mice.[8]

Cytoprotective Effects

This compound has demonstrated protective effects against oxidative damage in cardiomyocytes.[9] It can also reduce cell death induced by TNF-α/CHX and H₂O₂ in intestinal epithelial cells.[10]

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through the modulation of several key signaling pathways.

CORM401_Angiogenesis_Pathway CORM401 This compound CO CO CORM401->CO HO1 HO-1 CO->HO1 p38 p38 MAPK CO->p38 VEGF VEGF HO1->VEGF IL8 IL-8 HO1->IL8 Migration Endothelial Cell Migration p38->Migration VEGF->Migration IL8->Migration CORM401_Anti_Inflammatory_Pathway LPS LPS IKB IκB-α Degradation LPS->IKB NFKB NF-κB Nuclear Translocation LPS->NFKB CORM401 This compound CO CO CORM401->CO HO1 HO-1 CO->HO1 CO->IKB inhibits HO1->IKB inhibits IKB->NFKB iNOS iNOS Expression NFKB->iNOS NO NO Production iNOS->NO Myoglobin_Assay_Workflow start Start prep_mb Prepare deoxy-Mb Solution start->prep_mb add_corm Add this compound prep_mb->add_corm measure Monitor Absorbance Change add_corm->measure calculate Calculate CO Released measure->calculate end End calculate->end

References

CORM-401: A Technical Guide to a Novel Carbon Monoxide-Releasing Molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a crucial endogenous gasotransmitter with significant therapeutic potential. Its biological activities, including anti-inflammatory, anti-apoptotic, and vasodilatory effects, have spurred the development of Carbon Monoxide-Releasing Molecules (CORMs) as a safer and more targeted alternative to inhaled CO gas. Among these, CORM-401, a manganese-based carbonyl complex, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic action of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its associated signaling pathways.

Introduction: The Advent of this compound

The development of CORMs was driven by the need to harness the therapeutic benefits of CO without the inherent risks of systemic gas administration. Early CORMs were often based on ruthenium, but the desire for molecules with different CO release kinetics and potentially safer metabolic byproducts led to the exploration of other transition metals. This compound, with its chemical formula [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], was first reported in 2011. It is a water-soluble, manganese-containing compound that can deliver multiple equivalents of CO. A key feature of this compound is its sensitivity to oxidants, which can enhance its CO release, making it particularly interesting for pathologies associated with oxidative stress.[1][2][3]

Physicochemical Properties and CO Release Kinetics

This compound is a Mn(I)-based complex that exhibits distinct CO release characteristics. Its water solubility facilitates its use in biological systems. The release of CO from this compound is a critical aspect of its therapeutic action and has been studied under various conditions.

CO Release Data

The amount and rate of CO release from this compound are influenced by several factors, including the presence of CO acceptors like myoglobin (B1173299) and the redox environment.

ParameterValueConditionsReference
Molar Equivalents of CO Released Up to 3.2 moles of CO per mole of this compoundIn the presence of myoglobin in PBS[2]
CO Release Half-life (t½) 6.2 minutesIn the presence of myoglobin[2]
CO Release Enhancement 5 to 15-fold increaseIn the presence of 5 to 20 µM H₂O₂[2]
CO Release (Gas Chromatography) 0.33 moles of CO per mole of this compound1mM this compound in PBS[2]

Table 1: Quantitative CO Release Data for this compound.

Biological Activities and Therapeutic Potential

This compound has demonstrated a broad spectrum of biological activities in preclinical studies, highlighting its potential for treating a range of diseases.

In Vitro and In Vivo Effects

The therapeutic efficacy of this compound has been evaluated in various experimental models, with key quantitative findings summarized below.

Biological EffectModel SystemKey Quantitative FindingReference
Anti-inflammatory LPS-stimulated murine macrophagesSignificant reduction in nitric oxide production.[4]
Porcine model of renal ischemia-reperfusionSuppression of Toll-like receptors 2, 4, and 6.[5]
Vasodilation Pre-contracted rat aortic ringsThree times higher vasodilation compared to CORM-A1.[3]
Cardioprotection H9C2 cardiomyocytesProtection against H₂O₂-induced oxidative damage.[6]
Metabolic Regulation High-fat diet-induced obese miceOral administration of 30 mg/kg reduced body weight gain.[7]
Antimicrobial Escherichia coli and other pathogensInhibition of bacterial growth.[8]
Cell Viability Murine embryonic fibroblasts (MEFs)No significant effect on cell viability at concentrations up to 50 µM.[9]

Table 2: Summary of Quantitative Biological Effects of this compound.

Signaling Pathways Modulated by this compound

The diverse biological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. The released CO plays a pivotal role in modulating these pathways, often leading to the observed therapeutic outcomes.

NF-κB Signaling Pathway

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In models of inflammation, this compound treatment leads to a reduction in the nuclear translocation of the p50 and p65 subunits of NF-κB, thereby decreasing the expression of pro-inflammatory genes.[4][5]

NF_kappa_B_Pathway cluster_nucleus Nucleus CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO IKK IKK Complex CO->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65)-IκBα (Inactive) IkappaB->NFkappaB_inactive NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active IκBα degradation Nucleus Nucleus NFkappaB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

This compound inhibits the NF-κB signaling pathway.
Nrf2 Antioxidant Pathway

The cytoprotective effects of this compound are partly attributed to its ability to activate the Nrf2 antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. While direct activation of Nrf2 by this compound is still under investigation, the induction of heme oxygenase-1 (HO-1), a known Nrf2 target gene, has been observed.[4]

Nrf2_Pathway cluster_nucleus Nucleus CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO Keap1_Nrf2 Keap1-Nrf2 (Inactive) CO->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Upregulates

This compound activates the Nrf2 antioxidant pathway.
p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. This compound has been shown to modulate p38 MAPK signaling, which contributes to its anti-inflammatory and pro-angiogenic effects. In endothelial cells, the pro-migratory effects of this compound are dependent on p38 MAPK activation.[3]

p38_MAPK_Pathway CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO MKK3_6 MKK3/6 CO->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Effectors Downstream Effectors (e.g., ATF-2, HSP27) p38_MAPK->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response (e.g., Angiogenesis, Inflammation) Downstream_Effectors->Cellular_Response

This compound modulates the p38 MAPK signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research, enabling replication and further investigation.

Synthesis of this compound

While the initial synthesis was reported by Motterlini and co-workers, detailed, step-by-step synthesis protocols are often proprietary. However, the general approach involves the reaction of a manganese carbonyl precursor with a dithiocarbamate (B8719985) ligand. For research purposes, this compound is commercially available from various chemical suppliers.

Myoglobin Assay for CO Release

This assay spectrophotometrically quantifies the CO released from this compound by measuring the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (CO-Mb).

Materials:

  • Horse heart myoglobin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium dithionite

  • This compound stock solution (e.g., in DMSO or PBS)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of myoglobin (e.g., 50-100 µM) in PBS.

  • Reduce the myoglobin to deoxy-Mb by adding a small amount of fresh sodium dithionite. The solution will change color from reddish-brown to purple.

  • Record the baseline absorbance spectrum of deoxy-Mb (characteristic peak around 555 nm).

  • Add a known concentration of this compound to the deoxy-Mb solution and immediately start recording absorbance spectra at regular time intervals.

  • Monitor the spectral shift as deoxy-Mb is converted to CO-Mb (characteristic peaks at ~540 nm and ~579 nm).

  • Calculate the concentration of CO-Mb formed using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and CO-Mb.

  • The rate of CO release can be determined by plotting the concentration of CO-Mb over time.

Vasorelaxation Assay in Isolated Rat Aortic Rings

This ex vivo assay assesses the vasodilatory properties of this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (B352888) (PE)

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g, with solution changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction has reached a plateau, add cumulative concentrations of this compound to the organ bath.

  • Record the changes in isometric tension.

  • Express the relaxation response as a percentage of the initial PE-induced contraction.

Western Blot Analysis of NF-κB and p38 MAPK Activation

This protocol details the detection of protein expression and phosphorylation status of key signaling molecules.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages for NF-κB, HUVECs for p38 MAPK)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat cells with this compound for the desired time points. Include appropriate controls (e.g., vehicle-treated, positive control).

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Seahorse XF Assay for Mitochondrial Respiration

This assay measures the oxygen consumption rate (OCR) to assess the impact of this compound on mitochondrial function.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

  • Cell line of interest

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.

  • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.

  • Incubate the cell plate at 37°C in a non-CO₂ incubator for at least 1 hour.

  • Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds and this compound at the desired concentrations.

  • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

  • Replace the calibrant plate with the cell plate and start the assay.

  • The instrument will measure baseline OCR, and then sequentially inject the compounds to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, in the presence and absence of this compound.

Conclusion and Future Directions

This compound stands out as a versatile and potent CO-releasing molecule with a wide range of therapeutic applications. Its ability to be activated by oxidants makes it particularly suitable for targeting pathologies characterized by oxidative stress. The modulation of key signaling pathways such as NF-κB, Nrf2, and p38 MAPK provides a mechanistic basis for its observed anti-inflammatory, cytoprotective, and pro-angiogenic effects.

The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and therapeutic potential of this compound. Future studies should focus on elucidating the complete spectrum of its molecular targets, optimizing its delivery for specific disease states, and ultimately, translating the promising preclinical findings into clinical applications. The continued development and investigation of this compound and similar molecules hold great promise for the future of gasotransmitter-based therapies.

References

An In-depth Technical Guide to CORM-401 (CAS Number: 1001015-18-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carbon monoxide-releasing molecule (CORM), CORM-401. It details its chemical and physical properties, methodologies for quantifying its primary function of CO release, and a thorough examination of its diverse biological activities. This document summarizes key quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for pivotal assays, and visualizes the intricate signaling pathways modulated by this compound through Graphviz diagrams. The content herein is intended to serve as a critical resource for researchers and professionals engaged in the study and development of CORM-based therapeutics.

Chemical and Physical Properties

This compound, with the chemical name Tetracarbonyl[N-(dithiocarboxy-κS,κS′)-N-methylglycine]manganese, is a manganese-containing CORM. It is recognized for its water solubility and its capacity to release multiple equivalents of carbon monoxide.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1001015-18-4[3]
Molecular Formula C₈H₆MnNO₆S₂[3]
Molecular Weight 331.20 g/mol [3]
Appearance Light yellow to dark yellow powder[1]
Solubility DMSO: 10 mg/mL, clear[1]
Storage Conditions -20°C, protect from light[1]
SMILES String CN(CC(O)=O)C1=S=--INVALID-LINK--([C+]=O)([C+]=O)([C+]=O)S1[1]

Carbon Monoxide Release

A defining characteristic of this compound is its ability to release carbon monoxide (CO), the bioactive molecule responsible for many of its physiological effects. The rate and amount of CO release are influenced by several factors, including the presence of CO acceptors like myoglobin (B1173299) and ambient conditions such as temperature.[1][3]

Quantitative Analysis of CO Release

The myoglobin assay is a standard method to quantify CO release from CORMs.[1] This spectrophotometric assay measures the conversion of deoxymyoglobin to carboxymyoglobin.[1]

Table 2: CO Release from this compound under Various Conditions

ConditionMolar Equivalents of CO ReleasedHalf-life (t₁/₂)Reference(s)
In PBS (1 mM this compound) after 4 h0.33Not specified[1]
In the presence of 44 μM myoglobin (10 μM this compound)3.20.8 min[1]
In bacterial growth medium at 37°C2.54.5 min[4]
In the presence of increasing myoglobin concentrationsUp to 3Dependent on myoglobin concentration[5]
In the presence of oxidants (e.g., H₂O₂)Increased releaseNot specified[5]
Experimental Protocol: Myoglobin Assay for CO Release

Objective: To quantify the amount of CO released from this compound.

Materials:

  • This compound

  • Horse heart myoglobin

  • Sodium dithionite (B78146)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of myoglobin in PBS.

  • Reduce the myoglobin to deoxymyoglobin by adding a fresh solution of sodium dithionite.

  • Remove excess dithionite using a desalting column.

  • Place the deoxymyoglobin solution in a cuvette and record the baseline absorbance spectrum.

  • Add a known concentration of this compound to the cuvette.

  • Immediately begin recording the absorbance changes over time at specific wavelengths (e.g., the Soret peak of carboxymyoglobin).

  • Calculate the concentration of carboxymyoglobin formed using the Beer-Lambert law and the known extinction coefficients for deoxymyoglobin and carboxymyoglobin.

  • Determine the moles of CO released per mole of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, positioning it as a molecule of significant therapeutic interest. Its effects are largely attributed to the released CO, which modulates various cellular processes.

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens, including Escherichia coli.[4] Its mechanism of action in bacteria is multifaceted, involving cytoplasmic accumulation, disruption of ion balance, and induction of envelope stress, rather than solely through the inhibition of respiration by CO.[4]

Table 3: Antimicrobial Activity of this compound

OrganismConcentrationEffectReference(s)
Escherichia coli (glucose medium)67 μMSlight growth perturbation[4]
Escherichia coli (glucose medium)500 μMSignificant growth slowing[4]
Various antibiotic-resistant clinical pathogensNot specifiedGrowth inhibition[2]
Vascular and Angiogenic Effects

This compound induces vasodilation and promotes angiogenesis.[5][6] The vasorelaxant effect has been demonstrated in pre-contracted rat aortic rings.[5] Its pro-angiogenic properties are mediated through the induction of Heme Oxygenase-1 (HO-1) and the phosphorylation of p38 MAP kinase.[5][6]

Table 4: Vasoactive and Angiogenic Effects of this compound

Experimental ModelConcentrationEffectReference(s)
Isolated rat aortic rings (pre-contracted with phenylephrine)25 μMRelaxation[1]
Human endothelial cells (EA.hy926)Not specifiedIncreased migration, VEGF, and IL-8 levels[5][6]
Anti-inflammatory and Cytoprotective Effects

This compound exerts significant anti-inflammatory and cytoprotective effects. It has been shown to suppress the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS) by inhibiting the expression of inducible nitric oxide synthase (iNOS). This anti-inflammatory action is mediated, in part, through the inhibition of the NF-κB signaling pathway. Furthermore, this compound protects against oxidative stress and has shown therapeutic potential in models of sickle cell disease and ischemia-reperfusion injury.[7][8]

Metabolic Modulation

This compound has been reported to uncouple mitochondrial respiration and inhibit glycolysis in human endothelial cells.[1] This effect on cellular metabolism is linked to the activation of mitochondrial large-conductance calcium-activated potassium (mitoBKCa) channels.[9] In vivo studies have shown that oral administration of this compound can increase body temperature by activating non-shivering thermogenesis.[10]

Key Signaling Pathways

The biological effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By preventing the degradation of IκB-α and the subsequent nuclear translocation of NF-κB subunits, this compound downregulates the expression of pro-inflammatory genes like iNOS.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB-α IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide iNOS_protein->NO Produces CORM401 This compound CO CO CORM401->CO Releases CO->IKK Inhibits

This compound inhibits LPS-induced NF-κB activation.
p38 MAP Kinase Signaling Pathway

The pro-angiogenic effects of this compound are partially mediated by the activation of the p38 MAP kinase pathway.[5][6] This pathway is involved in cellular responses to stress and cytokines and plays a role in cell differentiation, apoptosis, and autophagy.

G CORM401 This compound CO CO CORM401->CO Releases Upstream_Activator Upstream Activator (e.g., Cellular Stress) CO->Upstream_Activator Induces MKK3_6 MKK3/6 Upstream_Activator->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates & Activates Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) p38->Downstream_Effectors Phosphorylates & Activates Angiogenesis Angiogenesis Downstream_Effectors->Angiogenesis Promotes

This compound promotes angiogenesis via p38 MAPK.

Experimental Protocols

Vasodilation Assay in Isolated Rat Aortic Rings

Objective: To assess the vasodilatory effect of this compound.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit buffer

  • Phenylephrine (B352888)

  • This compound

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize a rat and excise the thoracic aorta.

  • Clean the aorta of adhering connective tissue and cut it into rings (3-4 mm in length).

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate under a resting tension of 1.5-2 g for at least 60 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 μM).

  • Once the contraction has plateaued, add cumulative concentrations of this compound to the bath.

  • Record the changes in isometric tension.

  • Express the relaxation as a percentage of the phenylephrine-induced contraction.

Endothelial Cell Migration (Scratch) Assay

Objective: To evaluate the effect of this compound on endothelial cell migration.

Materials:

  • Human endothelial cells (e.g., EA.hy926)

  • Cell culture medium

  • This compound

  • Pipette tip or cell scraper

  • Microscope with a camera

Procedure:

  • Culture endothelial cells in a multi-well plate until they form a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile pipette tip or cell scraper.

  • Wash the wells with fresh medium to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control to the wells.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).

  • Quantify the rate of cell migration by measuring the closure of the scratch area over time.

Conclusion

This compound is a versatile carbon monoxide-releasing molecule with a wide array of documented biological activities. Its water solubility, ability to release multiple CO equivalents, and its multifaceted mechanisms of action make it a valuable tool for research and a promising candidate for therapeutic development. This guide provides a foundational understanding of this compound, offering key data and protocols to facilitate further investigation into its properties and potential applications. As with any experimental compound, careful consideration of its stability, CO release kinetics in specific biological environments, and the potential for CO-independent effects of the parent molecule is crucial for the accurate interpretation of results.

References

Methodological & Application

CORM-401: In Vitro Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the in vitro experimental use of CORM-401, a manganese-based carbon monoxide-releasing molecule (CORM).

This compound, chemically defined as [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], is a valuable tool for investigating the multifaceted roles of carbon monoxide (CO) in cellular signaling.[1][2][3] As a water-soluble compound, it offers advantages in various biological applications.[3][4] Notably, its CO release is enhanced in the presence of oxidants, making it particularly relevant for studies involving oxidative stress.[1][4][5][6] This document outlines key in vitro experimental protocols, summarizes critical data, and provides visual diagrams of relevant signaling pathways and workflows.

Core Properties and Handling

This compound is distinguished by its ability to release up to three CO molecules per mole of the compound, a significantly higher yield than some other CORMs like CORM-A1.[1][5][6] The release of CO is dependent on the presence of a CO acceptor, such as heme proteins like myoglobin (B1173299).[1] For experimental consistency, it is crucial to predetermine the CO release rate and yield under specific experimental conditions, as factors like temperature, pH, and the presence of thiols or peroxides can influence these parameters.[7][8]

A stock solution of this compound can be prepared by dissolving it in phosphate-buffered saline (PBS) at a concentration of 5 mM and storing it in aliquots at -20°C, where it remains stable. As a negative control, an inactive form of this compound (ithis compound), which is unable to release CO, should be used to discern CO-dependent effects from those potentially caused by the manganese core or the ligand itself.[2][9]

Key In Vitro Applications and Protocols

This compound has been demonstrated to exert significant effects in various in vitro models, including endothelial cells, cardiomyocytes, macrophages, and intestinal epithelial cells. Its activities range from modulating vascular tone and angiogenesis to exerting anti-inflammatory and cytoprotective effects.

Table 1: Summary of In Vitro Effects of this compound
Cell TypeModel/StimulusThis compound ConcentrationObserved EffectReference
EA.hy926 Endothelial Cells-Not specifiedAccelerated cell migration, increased VEGF and IL-8 levels.[1][5]
H9C2 CardiomyocytesH₂O₂-induced oxidative stressNot specifiedIncreased resistance to oxidative damage.[2]
Murine Macrophages (RAW264.7)Prevotella intermedia LPSNot specifiedSuppression of nitric oxide (NO) production via inhibition of iNOS expression.[10]
MODE-K Intestinal Epithelial CellsTNF-α/CHX or H₂O₂Not specifiedPartial reduction of TNF-α/CHX-induced cell death; reduction of H₂O₂-induced ROS and cell death.[4][11]
HepG2 Cells->50 µMDecreased 7-ethoxyresorufin-O-deethylation (EROD) activity, indicating inhibition of CYP activity.[9]

Detailed Experimental Protocols

Quantification of CO Release using the Myoglobin Assay

This protocol determines the amount and rate of CO released from this compound. The assay is based on the spectral shift that occurs when CO binds to ferrous myoglobin, forming carboxymyoglobin (CO-Mb).

Materials:

  • This compound

  • Horse heart myoglobin

  • Sodium dithionite

  • Phosphate (B84403) buffer (e.g., 0.1 M KPi buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a solution of ferrous myoglobin by dissolving myoglobin in the phosphate buffer and then reducing it with a small amount of sodium dithionite.

  • Record the baseline absorbance spectrum of the ferrous myoglobin solution.

  • Add this compound to the myoglobin solution. The final concentration of myoglobin should be in excess to act as a CO acceptor.[1]

  • Immediately begin monitoring the change in absorbance at the Soret bands.[1][7] The conversion of myoglobin to CO-Mb can be followed by the shift in the Soret peak.

  • Record spectra at regular intervals until no further change is observed.

  • Calculate the concentration of CO-Mb formed using the appropriate extinction coefficient to determine the moles of CO released per mole of this compound. The half-life of CO release can also be calculated from the kinetic data.[1]

Note: The rate and yield of CO release are influenced by temperature and the ratio of myoglobin to this compound.[1] For example, in 0.1 M KPi buffer at 37°C, the half-time of CO release was found to be 5 minutes with a yield of 2.4 mol of CO per mole of this compound.[1]

G cluster_workflow Myoglobin Assay Workflow A Prepare Ferrous Myoglobin Solution B Record Baseline Spectrum A->B C Add this compound B->C D Monitor Absorbance Change C->D E Calculate CO Release D->E

Myoglobin Assay Workflow for CO Release.

Assessment of Vasodilation in Aortic Rings

This ex vivo protocol assesses the vasodilatory properties of this compound.

Materials:

  • Rat aorta

  • Krebs-Henseleit buffer

  • Phenylephrine or other vasoconstrictors

  • This compound

  • Organ bath system

Procedure:

  • Isolate the thoracic aorta from a rat and cut it into rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.

  • Pre-contract the aortic rings with a vasoconstrictor like phenylephrine.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Record the changes in isometric tension to determine the extent of vasodilation.

  • The vasodilatory effect of this compound can be compared to other CORMs, such as CORM-A1, to assess relative potency.[1][5][6]

Cell Viability and Cytotoxicity Assays

This protocol is used to determine the effect of this compound on cell viability, for instance, in the context of oxidative stress.

Materials:

  • Cell line of interest (e.g., H9C2 cardiomyocytes, MODE-K intestinal cells)

  • Cell culture medium

  • This compound and ithis compound

  • Inducing agent (e.g., H₂O₂, TNF-α/CHX)

  • Viability assay reagent (e.g., MTS, SRB, or kits for apoptosis/necrosis)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the inducing agent (e.g., H₂O₂) to induce cell damage.

  • Co-treat or pre-treat the cells with various concentrations of this compound or ithis compound.

  • Incubate for the desired period (e.g., 1 to 24 hours).

  • Add the viability assay reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader to quantify cell viability.

  • Compare the viability of cells treated with this compound to those treated with the inducing agent alone and the ithis compound control.[2][4]

Analysis of Gene and Protein Expression

This protocol is used to investigate the effect of this compound on the expression of target genes and proteins, such as those involved in inflammation or angiogenesis.

Materials:

  • Cell line of interest (e.g., RAW264.7 macrophages)

  • Cell culture medium

  • This compound and ithis compound

  • Stimulus (e.g., LPS)

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for protein extraction and Western blotting (antibodies against target proteins like iNOS, HO-1, p38 MAPK)

Procedure:

  • Treat cells with the stimulus (e.g., LPS) in the presence or absence of this compound or ithis compound for a specified time.

  • For gene expression analysis:

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA levels of target genes (e.g., iNOS, HO-1) using qRT-PCR.

  • For protein expression analysis:

    • Lyse the cells and extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the proteins of interest (e.g., iNOS, phosphorylated p38 MAPK, HO-1).

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • Quantify band intensities to determine relative protein expression levels.[10]

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways, contributing to its diverse biological effects.

Pro-angiogenic Signaling in Endothelial Cells

In endothelial cells, this compound promotes cell migration, a key step in angiogenesis. This effect is mediated through two independent and parallel pathways involving heme oxygenase-1 (HO-1) and p38 MAP kinase.[1][5] The released CO stimulates these pathways, leading to increased production of pro-angiogenic factors like VEGF and IL-8.[1][5]

G CORM401 This compound CO CO CORM401->CO HO1 HO-1 CO->HO1 p38 p38 MAP Kinase CO->p38 Migration Cell Migration HO1->Migration p38->Migration VEGF_IL8 VEGF & IL-8 Production Migration->VEGF_IL8

This compound Pro-angiogenic Signaling Pathway.

Anti-inflammatory Signaling in Macrophages

In macrophages stimulated with bacterial lipopolysaccharide (LPS), this compound suppresses the production of the pro-inflammatory mediator nitric oxide (NO).[10] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS). The mechanism involves the upregulation of HO-1 and the subsequent inhibition of the NF-κB signaling pathway.[10] this compound reduces the degradation of IκB-α and the nuclear translocation of NF-κB subunits (p50 and p65), thereby decreasing the transcription of the iNOS gene.[10]

G CORM401 This compound CO CO CORM401->CO HO1 HO-1 CO->HO1 LPS LPS NFkB NF-κB Activation LPS->NFkB iNOS iNOS Expression NFkB->iNOS NO NO Production iNOS->NO HO1->NFkB

This compound Anti-inflammatory Signaling Pathway.

By providing controlled delivery of carbon monoxide, this compound serves as a critical pharmacological tool for elucidating the therapeutic potential of this gasotransmitter in a variety of in vitro models of human disease. The protocols and data presented here offer a foundation for researchers to design and execute robust experiments using this versatile compound.

References

Application Notes and Protocols for CORM-401 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

CORM-401, a manganese-based carbon monoxide-releasing molecule (CORM), is a valuable tool for investigating the therapeutic potential of carbon monoxide (CO) in various pathological conditions. As a water-soluble compound, it offers advantages for in vitro studies. This compound is known to release up to three CO molecules per mole of the compound, and its CO release can be triggered by the presence of biological oxidants like hydrogen peroxide (H₂O₂), making it a responsive CO donor in cellular environments experiencing oxidative stress.[1][2] These application notes provide a comprehensive overview of the working concentrations, experimental protocols, and key signaling pathways modulated by this compound in cell culture settings.

Data Presentation: Working Concentrations of this compound

The effective working concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological effect being investigated. The following table summarizes quantitative data from various studies to guide researchers in selecting an appropriate concentration range for their experiments.

Cell Line/TypeExperimental ContextWorking Concentration RangeIncubation TimeObserved Effects
Murine Intestinal Epithelial MODE-K CellsOxidative Stress (TNF-α/CHX or H₂O₂)50 µM1-6 hoursReduced ROS production and cell death.[1][2]
Endothelial EA.hy926 CellsMitochondrial Respiration & Glycolysis10, 30, 100 µMNot specifiedConcentration-dependent increase in Oxygen Consumption Rate (OCR) and decrease in Extracellular Acidification Rate (ECAR).[3]
Endothelial EA.hy926 CellsCalcium Signaling & NO Production30 µM, 100 µM1 hour (for NO)Induced peak-like calcium signal and increased nitric oxide (NO) production.[3]
Endothelial EA.hy926 CellsMitochondrial Respiration0.5, 1 mMNot specifiedPersistent increase in oxygen consumption rate.[3]
Murine Macrophage RAW264.7 CellsAnti-inflammatory (LPS-induced NO production)Not specifiedNot specifiedSuppressed nitric oxide (NO) production by inhibiting iNOS expression.[4]
H9C2 CardiomyocytesProtection against Oxidative DamageNot specifiedNot specifiedRendered cells more resistant to H₂O₂-induced oxidative damage.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), sterile

  • -20°C freezer

Procedure:

  • Freshly prepare a stock solution of this compound by dissolving it in sterile PBS to a concentration of 5 mM.[6]

  • Vortex the solution until the powder is completely dissolved.

  • Use the solution immediately or store aliquots at -20°C for future use. It is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is a general guideline to determine the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence-based assays) or clear plates (for colorimetric assays)

  • This compound stock solution (5 mM)

  • Cytotoxicity assay kit (e.g., CellTox™ Green Cytotoxicity Assay, LDH-Glo™ Cytotoxicity Assay)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 10 µM to 500 µM.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium alone (no cells), vehicle control (PBS), and a positive control for maximal cytotoxicity (e.g., lysis buffer provided in the kit).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Follow the manufacturer's instructions for the chosen cytotoxicity assay kit to measure cell death.

  • Read the plate using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

Protocol 3: Assessment of Anti-inflammatory Effects (LPS-induced NO Production)

This protocol describes how to evaluate the ability of this compound to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW264.7 murine macrophage cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (5 mM)

  • Griess Reagent System for NO measurement

  • 96-well cell culture plates

Procedure:

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

  • After the incubation period, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantify the amount of nitrite by comparing the absorbance to a standard curve generated with sodium nitrite.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through the modulation of several key signaling pathways. The released carbon monoxide can influence cellular processes such as inflammation, apoptosis, and oxidative stress.

CORM401_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO Release LPS LPS NFkB NF-κB LPS->NFkB Activates ROS ROS CO->ROS Reduces CO->NFkB Inhibits p38MAPK p38 MAPK CO->p38MAPK Modulates HO1 HO-1 CO->HO1 Induces Nrf2 Nrf2 CO->Nrf2 Modulates Mitochondria Mitochondria CO->Mitochondria Uncouples Respiration NO Nitric Oxide (NO) iNOS iNOS iNOS->NO Produces NFkB->iNOS Induces Nrf2->HO1 Activates

Caption: Signaling pathways influenced by this compound-derived CO.

Experimental Workflow for this compound Application in Cell Culture

The following diagram outlines a typical experimental workflow for studying the effects of this compound in a cell culture model.

CORM401_Workflow A 1. Cell Seeding B 2. Overnight Incubation (37°C, 5% CO₂) A->B C 3. This compound Treatment (Varying Concentrations) B->C D 4. Incubation with this compound (Defined Time Period) C->D E 5. Endpoint Assays D->E F Cytotoxicity Assay E->F G Gene Expression Analysis (qPCR) E->G H Protein Analysis (Western Blot) E->H I Metabolic Assays (e.g., Seahorse) E->I

Caption: General experimental workflow for in vitro this compound studies.

References

Application Notes and Protocols for Oral Administration of CORM-401 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CORM-401 is a manganese-based carbonyl complex designed to release carbon monoxide (CO) in a controlled manner. As an orally active CO-releasing molecule, it offers a promising therapeutic avenue for delivering CO, a gasotransmitter with known roles in modulating physiological and pathological processes. CO released from this compound has been shown to exert various effects, including anti-inflammatory, vasodilatory, and metabolic actions.[1][2] Notably, studies in rats have demonstrated that oral administration of this compound leads to systemic CO delivery, influencing thermoregulation and metabolism.[1][3][4][5] These application notes provide a detailed overview of the experimental protocols and key quantitative data derived from studies involving the oral administration of this compound in rats.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and physiological parameters observed in rats following oral administration of this compound.

Table 1: Pharmacokinetic Profile of Oral this compound in Rats

ParameterVehicleThis compound (30 mg/kg)Time PointReference
Blood Carboxyhemoglobin (COHb) % ~0.6%Peak of ~3.5%30-60 minutes post-administration[1][6]

Table 2: Physiological Effects of Oral this compound in Rats

ParameterVehicleThis compound (30 mg/kg)Observation PeriodReference
Change in Body Temperature (Δ°C) -0.35 ± 0.13+0.40 ± 0.2060-180 minutes[6]
Oxygen Consumption (VO₂) (mL·kg⁻¹·min⁻¹) ~12.5Increased significantlyPost-administration[3][5][6]
Heart Rate (bpm) No significant changeSignificantly decreasedPost-administration[3][7][6]
Blood Pressure No significant changeNo significant changePost-administration[1][3][6]

Key Experimental Protocols

Below are detailed methodologies for experiments involving the oral administration of this compound to rats. These protocols are compiled from published research to ensure reproducibility.[1][6]

Animal Models
  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 250-300g.

  • Housing: Rats should be housed individually in a temperature-controlled environment (e.g., 22-24°C) with a standard 12-hour light/dark cycle. Food and water should be provided ad libitum unless fasting is required for the experiment.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before experimentation.

Preparation and Administration of this compound
  • This compound Preparation: this compound ([Mn(CO)₄S₂CN-Me(CH₂CO₂H)]) should be freshly dissolved in the appropriate vehicle before each experiment. A common vehicle is sterile phosphate-buffered saline (PBS) or water.

  • Dosage: A frequently used oral dose is 30 mg/kg body weight.[1][3][7][5] The selection of this dose is based on previous studies demonstrating significant physiological effects without overt toxicity.[1][6]

  • Administration: Administer the this compound solution via oral gavage using a suitable gavage needle. The volume should be calculated based on the rat's body weight (e.g., 1-2 mL/kg). The control group should receive an equivalent volume of the vehicle.

Measurement of Carboxyhemoglobin (COHb)

This protocol is used to verify the systemic delivery of CO from this compound.

  • Blood Collection: Collect small blood samples (approximately 5 µL) from the tail vein at various time points (e.g., 0, 30, 60, 120, 240 minutes) after oral administration.[1][6]

  • Sample Preparation: Immediately add the 5 µL blood sample to a cuvette containing 4.5 mL of a deoxygenated Tris-HCl buffer solution.

  • Spectrophotometric Analysis: Record the absorbance spectra of the solution. The percentage of COHb is calculated based on the absorbance values at 420 nm and 432 nm using the reported extinction coefficients for rat blood.[1]

Measurement of Thermoregulatory and Metabolic Parameters

This protocol assesses the physiological impact of this compound.

  • Body Temperature: Monitor the core body temperature of conscious, freely moving rats using surgically implanted telemetry probes or a rectal probe.

  • Oxygen Consumption (VO₂): Place rats in metabolic chambers (indirect calorimetry system) to measure oxygen consumption, which serves as an indicator of non-shivering thermogenesis.[3][5]

  • Heat Loss Index: Calculate the heat loss index from the tail by measuring both tail skin temperature and core body temperature. This helps to differentiate between heat production and heat loss mechanisms.[3][5]

  • Cardiovascular Monitoring: Measure heart rate and blood pressure using telemetry or tail-cuff methods to assess cardiovascular responses.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of Oral this compound

The diagram below illustrates the proposed mechanism by which orally administered this compound exerts its effects. After administration, this compound releases CO, which enters the bloodstream and binds to hemoglobin. This systemic CO then targets tissues like brown adipose tissue (BAT), where it is suggested to uncouple mitochondrial respiration, leading to increased thermogenesis.[1][2]

CORM401_Pathway CORM401 Oral this compound Administration Release CO Release in GI Tract CORM401->Release Absorption CO Absorption into Bloodstream Release->Absorption COHb Increased Blood COHb Levels Absorption->COHb Tissue CO Delivery to Tissues (e.g., BAT) COHb->Tissue HR Decreased Heart Rate COHb->HR Modulates Mito Mitochondrial Uncoupling Tissue->Mito Activates Thermo Increased Non-Shivering Thermogenesis Mito->Thermo Temp Increased Body Temperature Thermo->Temp

Caption: Proposed signaling cascade following oral this compound administration in rats.

Experimental Workflow

This flowchart outlines the typical experimental procedure for evaluating the in vivo effects of oral this compound in a rat model.

Experimental_Workflow start Start: Animal Acclimatization baseline Baseline Measurements (Temp, HR, Blood Sample) start->baseline grouping Randomize into Groups (Vehicle vs. This compound) baseline->grouping admin Oral Gavage Administration (30 mg/kg this compound or Vehicle) grouping->admin Treatment monitoring Post-Administration Monitoring (Continuous Temp, VO₂) admin->monitoring sampling Timed Blood Sampling (for COHb Analysis) admin->sampling data Data Collection & Analysis monitoring->data sampling->data end End of Experiment data->end

Caption: Standard experimental workflow for in vivo rat studies with this compound.

Logical Relationship Diagram

This diagram illustrates the cause-and-effect relationships between this compound administration and the primary physiological outcomes observed in rats.

Logical_Relationship input Input: Oral this compound (30 mg/kg) mechanism Primary Mechanism: Systemic CO Delivery input->mechanism outcome1 Outcome 1: Increased Thermogenesis mechanism->outcome1 outcome2 Outcome 2: Cardiovascular Modulation mechanism->outcome2 outcome3 Outcome 3: Stable Blood Pressure mechanism->outcome3 indicator1 Indicator: Elevated Blood COHb mechanism->indicator1 leads to indicator2 Indicator: Increased O₂ Consumption outcome1->indicator2 measured by indicator3 Indicator: Decreased Heart Rate outcome2->indicator3 measured by

Caption: Logical flow from this compound administration to key physiological outcomes.

References

Application Notes and Protocols for Preparing CORM-401 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CORM-401 (Carbon Monoxide-Releasing Molecule-401) is a manganese-based compound designed to deliver controlled amounts of carbon monoxide (CO) to biological systems. CO is an endogenous gasotransmitter with significant physiological roles, including anti-inflammatory, anti-apoptotic, and vasodilatory effects. This compound is valued in research for its ability to release multiple CO molecules, particularly in the presence of CO acceptors like heme proteins, and its CO release can be enhanced by oxidants.[1][2] These characteristics make it a valuable tool for investigating the therapeutic potential of CO in various pathological conditions.

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), along with protocols for common experimental applications.

Data Presentation

Quantitative data regarding the properties and handling of this compound are summarized in the table below for easy reference.

ParameterValueSource(s)
Molecular Formula C₈H₆MnNO₆S₂
Molecular Weight 331.20 g/mol
Appearance Light yellow to dark yellow powder
Solubility in DMSO 10 mg/mL
Storage of Powder -20°C, protect from light
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3]
Stability in DMSO Some studies indicate that the CO-releasing capacity of this compound may be diminished after exposure to DMSO. It is recommended to use freshly prepared solutions whenever possible.[4]
Typical Cell Culture Working Concentration 10 µM - 100 µM
CO Release Releases at least 3 molar equivalents of CO. Release is enhanced in the presence of CO acceptors (e.g., myoglobin) and oxidants.[1]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weigh this compound: In a fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.312 mg of this compound (Molecular Weight = 331.20 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile, light-protecting tube. Add the appropriate volume of sterile DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[3]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Always protect the stock solution from light.

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments. A key consideration is to minimize the final DMSO concentration in the culture medium to avoid solvent toxicity, typically keeping it below 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

Protocol:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Serial Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, perform a serial dilution. For example, to prepare a 100 µM working solution in 1 mL of medium:

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This results in a 100 µM solution with a final DMSO concentration of 0.1%.

  • Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be feasible. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments.

Protocol for Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of the prepared this compound working solutions (at various concentrations) or the vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.

  • Absorbance Reading: Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the viability of treated cells as a percentage of the vehicle control.

Protocol for Myoglobin-Based CO Release Assay

This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (CO-Mb) to quantify CO release from this compound.

Materials:

Protocol:

  • Prepare Myoglobin Solution: Prepare a solution of myoglobin in PBS (e.g., 100 µM).

  • Prepare Deoxymyoglobin: In a sealed cuvette, deoxygenate the myoglobin solution by gently bubbling with nitrogen gas. Add a small amount of sodium dithionite (e.g., a few crystals) to chemically reduce the myoglobin to deoxymyoglobin. The solution will change color from red to a purplish-red.

  • Record Baseline Spectrum: Record the UV-Vis spectrum of the deoxymyoglobin solution.

  • Initiate CO Release: Add a known concentration of the this compound solution to the cuvette containing deoxymyoglobin.

  • Monitor Spectral Changes: Immediately begin recording the UV-Vis spectra at regular time intervals. The formation of CO-Mb will be indicated by a shift in the Soret peak.

  • Calculate CO Release: The amount of CO released can be calculated from the change in absorbance at specific wavelengths, using the known extinction coefficients for deoxymyoglobin and carboxymyoglobin.

Safety Precautions

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves, when handling the powder and solutions.[5]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.[6] Avoid contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.[6]

  • Disposal: Dispose of waste containing this compound according to institutional and local regulations for chemical waste.[6]

  • GHS Hazard Information: Based on available safety data sheets for similar chemical compounds, be aware of potential hazards such as being harmful if swallowed and causing skin and eye irritation.[6][7]

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Cell-Based Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock aliquot store->thaw Begin Experiment prepare_working Prepare working solution in medium thaw->prepare_working treat_cells Treat cells prepare_working->treat_cells assay Perform assay (e.g., MTT) treat_cells->assay

Caption: Workflow for preparing and using this compound in cell-based assays.

This compound Signaling Pathways

G cluster_cell Cellular Effects cluster_outcomes Biological Outcomes CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO Mito Mitochondrial Respiration Uncoupling CO->Mito ROS Modulation of ROS CO->ROS Akt Akt Signaling CO->Akt HO1 HO-1 Upregulation CO->HO1 p38 p38 MAPK CO->p38 Nrf2 Nrf2 Activation CO->Nrf2 NFkB NF-κB Inhibition CO->NFkB Vasodilation Vasodilation CO->Vasodilation AntiApoptotic Anti-apoptotic Effects Mito->AntiApoptotic Akt->AntiApoptotic AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory p38->AntiInflammatory Nrf2->AntiInflammatory NFkB->AntiInflammatory

Caption: Key signaling pathways modulated by this compound-derived CO.

References

Application Notes and Protocols for Measuring Carbon Monoxide Release from CORM-401 Using the Myoglobin Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems for therapeutic purposes. CORM-401, a manganese-based CORM, is known for its ability to release multiple CO molecules.[1][2] Accurately quantifying the CO release kinetics and yield is crucial for the development and application of this compound. The myoglobin (B1173299) assay is a widely used spectrophotometric method for this purpose. This document provides a detailed protocol and application notes for measuring CO release from this compound using this assay.

The assay is based on the principle that deoxymyoglobin (deoxy-Mb), which has a characteristic absorption spectrum, avidly binds CO to form carboxymyoglobin (MbCO), resulting in a spectral shift.[3] The conversion of deoxy-Mb to MbCO is monitored over time to determine the rate and amount of CO released.

Key Considerations and Potential Pitfalls

It is critical to acknowledge that the CO release from this compound is highly sensitive to the experimental conditions. Several factors can influence the rate and yield of CO, leading to variability in results.[2][4]

  • Sodium Dithionite (B78146): Sodium dithionite is used to reduce metmyoglobin to deoxymyoglobin. However, it has been reported that dithionite can directly trigger or accelerate CO release from some CORMs, including potentially influencing this compound.[1][5] It is essential to use the minimum effective concentration and consider control experiments.

  • Oxidants: The presence of oxidants like hydrogen peroxide (H₂O₂) can significantly enhance CO release from this compound in a concentration-dependent manner.[2][6]

  • Myoglobin Concentration: The concentration of myoglobin itself can affect the apparent CO release yield from this compound.[2]

  • Inactive CORM Control: An inactive form of this compound (ithis compound), which is unable to release CO, should be used as a negative control to account for any effects of the molecule's scaffold.[7]

Quantitative Data Summary

The following table summarizes the reported quantitative data for CO release from this compound under various conditions as measured by the myoglobin assay.

ParameterValueConditionsReference
Moles of CO Released Up to 3.2 moles per mole of this compoundPhosphate-buffered saline (PBS), pH 7.4[1][2]
2.5, 2.8, and 3.0 mole equivalents10 µM this compound in the presence of 50 µM, 100 µM, and 200 µM myoglobin, respectively, in PBS (pH 7.4)[2]
Half-life (t½) of CO Release 0.8 minutesIn the presence of a CO acceptor like myoglobin[1]
6.2 minutesFirst-order kinetics[2]

Experimental Protocol

This protocol outlines the steps for measuring CO release from this compound using a spectrophotometric myoglobin assay.

Materials and Reagents
  • This compound

  • Inactive this compound (ithis compound) for control

  • Horse heart myoglobin

  • Sodium dithionite (Na₂S₂O₄)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Distilled water

  • Spectrophotometer (UV-Vis)

  • Cuvettes

Procedure
  • Preparation of Myoglobin Solution:

    • Prepare a stock solution of myoglobin (e.g., 2 mM) in PBS (pH 7.4).

    • Dilute the stock solution to the desired final concentration (e.g., 10-20 µM) in PBS.

  • Preparation of Deoxymyoglobin:

    • Place the myoglobin solution in a sealed cuvette.

    • To reduce the myoglobin to deoxymyoglobin, add a small amount of fresh sodium dithionite (a few crystals or a final concentration of ~1-2 mg/mL).

    • Gently mix by inversion until the solution changes color, indicating the formation of deoxy-Mb.

    • Record the UV-Vis spectrum to confirm the formation of deoxy-Mb, characterized by a distinct peak at 557 nm.[3]

  • CO Release Measurement:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS). Note the stability of this compound in the chosen solvent.

    • Inject a small volume of the this compound stock solution into the cuvette containing the deoxy-Mb solution to achieve the desired final concentration (e.g., 5-10 µM).

    • Immediately start recording the absorbance changes over time at specific wavelengths. Monitor the decrease in absorbance at 557 nm (deoxy-Mb) and the increase at 540 nm and 577 nm (MbCO).[3]

    • Continue recording until the spectral changes plateau, indicating that CO release has ceased.

  • Data Analysis:

    • Calculate the concentration of MbCO formed using the Beer-Lambert law, with the change in absorbance at a specific wavelength and the known extinction coefficient for MbCO. The change in absorbance at 540 nm is commonly used.

    • The amount of CO released is stoichiometric to the amount of MbCO formed.

    • The rate of CO release can be determined by fitting the kinetic data (absorbance vs. time) to an appropriate model (e.g., first-order kinetics) to calculate the half-life (t½) of release.

  • Controls:

    • Run a parallel experiment using ithis compound to ensure that the observed spectral changes are due to CO release and not an interaction of the CORM backbone with myoglobin.

    • Run a control with the solvent used for the this compound stock solution to account for any solvent effects.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_mb Prepare Myoglobin Solution prep_deoxy Prepare Deoxymyoglobin (add Sodium Dithionite) prep_mb->prep_deoxy add_corm Add this compound to Deoxymyoglobin prep_deoxy->add_corm prep_corm Prepare this compound Stock Solution prep_corm->add_corm record_spec Record Spectrophotometric Changes Over Time add_corm->record_spec calc_mbco Calculate MbCO Concentration record_spec->calc_mbco determine_kinetics Determine CO Release Rate and Yield calc_mbco->determine_kinetics

Caption: Workflow for the myoglobin-based CO release assay from this compound.

Proposed CO Release Mechanism

G cluster_reaction CO Release and Detection CORM401 This compound [Mn(CO)4{S2CNMe(CH2CO2H)}] Intermediate Intermediate Species CORM401->Intermediate Dissociative Reversible Mechanism CO CO Intermediate->CO Release iCORM Inactive CORM (iCORM) Intermediate->iCORM Myoglobin Deoxymyoglobin CO->Myoglobin Binding Carboxymyoglobin Carboxymyoglobin Myoglobin->Carboxymyoglobin Conversion

Caption: Proposed mechanism of CO release from this compound and subsequent detection by myoglobin.

References

Application Notes and Protocols for Studying Mitochondrial Respiration Using CORM-401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon Monoxide-Releasing Molecule-401 (CORM-401), with the chemical formula [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], is a water-soluble compound designed to deliver controlled amounts of carbon monoxide (CO) to biological systems.[1] CO, an endogenous gasotransmitter, is a product of heme degradation by heme oxygenases and plays a significant role in cellular signaling and homeostasis.[2][3] this compound has emerged as a valuable tool for investigating the intricate effects of CO on cellular bioenergetics, particularly mitochondrial respiration.[4][5]

These application notes provide a comprehensive guide for utilizing this compound to study its effects on mitochondrial function. The protocols detailed below cover the assessment of key parameters of mitochondrial respiration, including oxygen consumption rate, mitochondrial membrane potential, and ATP production.

Mechanism of Action of this compound in Mitochondrial Respiration

This compound exerts a multi-faceted effect on mitochondrial respiration, primarily through the action of the released CO. The key mechanisms include:

  • Uncoupling of Mitochondrial Respiration: this compound induces an increase in the oxygen consumption rate (OCR), which is indicative of mitochondrial uncoupling.[2][3] This process involves an increase in proton leak across the inner mitochondrial membrane, dissipating the proton gradient that is normally used for ATP synthesis.[2]

  • Activation of mitoBKCa Channels: The uncoupling effect of this compound is mediated by the activation of mitochondrial large-conductance calcium-activated potassium channels (mitoBKCa).[2][3] Blockade of these channels with inhibitors like paxilline (B40905) abolishes the this compound-induced increase in OCR.[2]

  • Inhibition of Glycolysis: Concurrently with its effects on mitochondria, this compound inhibits glycolysis, as measured by a decrease in the extracellular acidification rate (ECAR).[2][3]

  • Modulation of Mitochondrial Membrane Potential: this compound can induce mitochondrial depolarization, reflecting changes in the electrochemical gradient across the inner mitochondrial membrane.[6]

  • Impact on ATP Production: By uncoupling respiration, this compound can lead to a decrease in ATP turnover, as the energy from the proton gradient is dissipated as heat instead of being used for ATP synthesis.[2][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial respiration as reported in the literature.

Parameter MeasuredCell TypeThis compound ConcentrationObserved EffectReference
Oxygen Consumption Rate (OCR)Human Endothelial Cells10-100µMPersistent Increase[2][3]
Extracellular Acidification Rate (ECAR)Human Endothelial Cells10-100µMDecrease[2][3]
ATP-TurnoverHuman Endothelial Cells10-100µMDecrease[2][3]
Proton LeakHuman Endothelial Cells10-100µMIncrease[2]
Mitochondrial Reserve CapacityHuman Endothelial Cells10-100µMDiminished[2]
Mitochondrial Membrane Potential (ΔΨm)Cortical Neurons and Astrocytes60µMProfound Depolarization[6]
Mitochondrial O₂•– ProductionMurine Intestinal Epithelial MODE-K Cells50µMNo influence on TNF-α/CHX-induced production[1]
Mitochondrial ATP Production RateMouse Embryonic Fibroblasts50µMMaintained (while glycolytic ATP production is decreased)[8]

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using Seahorse XF Analyzer

This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test.[5]

Materials:

  • This compound (and inactive this compound, ithis compound, as a negative control)

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cells of interest

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Prepare this compound and Inhibitors:

    • Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO or directly in assay medium if water-soluble). Prepare a range of working concentrations (e.g., 10-100 µM) in pre-warmed assay medium.

    • Reconstitute the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium to the desired final concentrations as per the manufacturer's instructions.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the plate and wash the cells with pre-warmed assay medium.

    • Add the appropriate volume of pre-warmed assay medium to each well.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

  • Load Sensor Cartridge: Load the reconstituted Mito Stress Test compounds and the prepared this compound solutions into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay:

    • Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.

    • Run the Seahorse XF Cell Mito Stress Test protocol. A typical protocol involves sequential injections:

      • Basal Respiration: Measure the baseline OCR and ECAR.

      • This compound Injection: Inject this compound and measure the change in OCR and ECAR.

      • Oligomycin Injection: Inhibit ATP synthase to measure ATP-linked respiration and proton leak.

      • FCCP Injection: Uncouple the mitochondrial membrane to measure maximal respiration and spare respiratory capacity.

      • Rotenone/Antimycin A Injection: Inhibit Complex I and III to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine the key parameters of mitochondrial function in the presence and absence of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, methyl ester (TMRM).

Materials:

  • This compound

  • TMRM (Tetramethylrhodamine, methyl ester)

  • FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Live cells cultured on glass-bottom dishes or in black-walled microplates

  • Fluorescence microscope or microplate reader with appropriate filters (Excitation/Emission ~548/573 nm for TMRM)

  • Imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

Protocol:

  • Cell Preparation: Culture cells to the desired confluency.

  • Prepare Reagents:

    • Prepare a stock solution of TMRM in DMSO (e.g., 10 mM).

    • Prepare a working solution of TMRM in imaging buffer at a low concentration (e.g., 20-200 nM). The optimal concentration should be determined empirically for each cell type.

    • Prepare a stock solution of this compound and a working solution at the desired concentration in the imaging buffer.

    • Prepare a working solution of FCCP (e.g., 5-10 µM) as a positive control.

  • Staining and Treatment:

    • Remove the culture medium and wash the cells once with pre-warmed imaging buffer.

    • Add the TMRM working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

    • After incubation, you can either:

      • Endpoint measurement: Wash the cells to remove excess TMRM, add the this compound containing imaging buffer, incubate for the desired time, and then measure the fluorescence.

      • Kinetic measurement: Add this compound directly to the TMRM-containing wells and monitor the change in fluorescence over time.

  • Image Acquisition/Fluorescence Measurement:

    • For microscopy, capture images using the appropriate filter set.

    • For a plate reader, measure the fluorescence intensity from each well.

  • Data Analysis: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization. Quantify the change in fluorescence relative to the untreated control and the FCCP-treated positive control.

Measurement of Cellular ATP Levels

This protocol is a general guideline for using a luciferase-based ATP assay kit.

Materials:

  • This compound

  • Commercially available luciferase-based ATP assay kit (e.g., from Sigma-Aldrich, Promega)

  • Live cells cultured in white-walled, clear-bottom 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

  • Cell Treatment:

    • Treat the cells with various concentrations of this compound for the desired duration. Include untreated controls.

  • ATP Assay:

    • Follow the manufacturer's protocol for the specific ATP assay kit. This typically involves:

      • Equilibrating the plate and reagents to room temperature.

      • Adding the ATP releasing/luciferase reagent to each well.

      • Incubating for a short period (e.g., 10 minutes) to lyse the cells and stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Normalize the ATP levels of treated cells to the untreated controls. A decrease in luminescence indicates a reduction in cellular ATP.

Diagrams

CORM401_Mitochondrial_Signaling cluster_extracellular Extracellular cluster_cellular Cellular CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO releases mitoBKCa mitoBKCa Channel CO->mitoBKCa activates Glycolysis Glycolysis CO->Glycolysis inhibits Mito Mitochondrion ProtonLeak Proton Leak Mito->ProtonLeak induces OCR Oxygen Consumption Rate (OCR) ProtonLeak->OCR increases ATP ATP Production ProtonLeak->ATP decreases MembranePotential Mitochondrial Membrane Potential (ΔΨm) ProtonLeak->MembranePotential decreases ECAR Extracellular Acidification Rate (ECAR) Glycolysis->ECAR decreases

Caption: Signaling pathway of this compound in modulating mitochondrial respiration.

Seahorse_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay SeedCells 1. Seed Cells in Seahorse Plate HydrateCartridge 2. Hydrate Sensor Cartridge PrepareReagents 3. Prepare this compound and Inhibitors EquilibratePlate 4. Equilibrate Cell Plate in Assay Medium LoadCartridge 5. Load Sensor Cartridge EquilibratePlate->LoadCartridge RunAssay 6. Run Mito Stress Test Protocol LoadCartridge->RunAssay AnalyzeData 7. Analyze OCR and ECAR Data RunAssay->AnalyzeData

Caption: Experimental workflow for Seahorse XF analysis of this compound effects.

MMP_Workflow cluster_prep_mmp Preparation cluster_staining Staining and Measurement CultureCells 1. Culture Cells PrepareDyes 2. Prepare TMRM and This compound Solutions StainCells 3. Stain Cells with TMRM PrepareDyes->StainCells TreatCells 4. Treat with this compound StainCells->TreatCells MeasureFluorescence 5. Measure Fluorescence (Microscopy or Plate Reader) TreatCells->MeasureFluorescence

Caption: Workflow for measuring mitochondrial membrane potential with TMRM.

References

CORM-401 in Sickle Cell Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sickle Cell Disease (SCD) is a genetic blood disorder characterized by chronic hemolysis, vaso-occlusive crises (VOCs), and severe organ damage. A key contributor to the pathophysiology of SCD is the inflammatory vasculopathy that arises from hemolysis-induced endothelial dysfunction. Carbon Monoxide-Releasing Molecules (CORMs) have emerged as a promising therapeutic strategy due to the known anti-inflammatory and cytoprotective effects of carbon monoxide (CO). CORM-401, a manganese-based compound, is particularly noteworthy for its ability to deliver controlled amounts of CO. This document provides detailed application notes and experimental protocols for the use of this compound in SCD research, focusing on its protective effects against hyperhemolysis-induced complications.

Application Notes

Therapeutic Potential of this compound in Sickle Cell Disease

This compound demonstrates significant therapeutic potential in mitigating the severe complications associated with hyperhemolysis in SCD.[1][2] Acute hyperhemolysis, a life-threatening event that can occur during delayed hemolytic transfusion reactions (DHTR) or VOCs, leads to endothelial damage and multiorgan failure.[2] Research indicates that this compound can protect against this damage. In both in vitro and in vivo models of SCD, this compound has been shown to counteract endothelial dysfunction and organ damage inflicted by hemolysates, which are rich in red blood cell membrane-derived particles.[1][2] Specifically, studies in humanized SCD mice have revealed that oral administration of this compound protects the lungs, liver, and kidneys from acute damage induced by hemolysates.[1][2] These protective effects are achieved through the modulation of key inflammatory and antioxidant pathways, positioning this compound as a potential preventive treatment for high-risk SCD patients with a history of DHTR.[2]

Mechanism of Action

The protective effects of this compound in the context of sickle cell disease are primarily attributed to its ability to release carbon monoxide, which in turn modulates critical signaling pathways involved in inflammation and oxidative stress. The two key pathways influenced by this compound are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][2]

  • Modulation of the NF-κB Pathway: In the inflammatory environment of SCD, particularly during hyperhemolysis, the NF-κB pathway is activated in endothelial cells, leading to the upregulation of proinflammatory and pro-adhesion markers.[1] this compound has been shown to prevent this upregulation, thereby reducing the inflammatory response of the endothelium.[1] This anti-inflammatory action is crucial in preventing the adhesion of blood cells to the endothelium, a key event in the initiation of vaso-occlusion.

  • Modulation of the Nrf2 Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. In response to the oxidative stress induced by hemolysis, the Nrf2 pathway is typically activated. However, studies have shown that this compound abolishes the expression of Nrf2.[1][2] This suggests that by delivering CO, this compound may mitigate the initial oxidative stress to a degree where the robust antioxidant response driven by Nrf2 is not required, indicating a restoration of cellular homeostasis.

Previous research has also indicated that endothelial cells exposed to this compound accumulate intracellular CO, which leads to endothelial calcium signaling and an increase in nitric oxide (NO) bioavailability.[1] This is significant in SCD, where NO bioavailability is typically reduced.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in sickle cell disease models.

In Vitro Study: HUVECs Exposed to Hemolysate
Parameter Value
This compound Concentration for Pre-treatment100 µM[1]
Duration of this compound Pre-treatment1 hour[1]
Shear Stress Applied to HUVECs1 dyne/cm²[1]
Effect on Proinflammatory & Pro-adhesion Pathways (e.g., NF-κB controlled)Prevented upregulation[1]
Effect on Antioxidant Pathway (Nrf2)Abolished expression[1]
In Vivo Study: Humanized SCD Mice
Parameter Value
This compound Dosage (Oral Administration)30 mg/kg[1]
Dosing Frequency3 times a week[1]
Treatment Duration21 days[1]
Effect on Carboxyhemoglobin (COHb) LevelsNotably increased on days 7 and 14[1]
Effect on Hemoglobin (Hb) and Reticulocyte CountsNo significant effect[1]
OutcomeProtection against hemolysate-induced acute damage of the lung, liver, and kidney through modulation of NF-κB and Nrf2 pathways.[1][2]

Experimental Protocols

In Vitro Model: this compound Treatment of HUVECs under Hemolytic Conditions

Objective: To assess the protective effects of this compound on human umbilical vein endothelial cells (HUVECs) exposed to hemolytic conditions under physiological shear stress.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • Inactive this compound (iCORM) as a control

  • Microfluidic chambers (e.g., µ-Slide I Luer)

  • Perfusion system

  • Reagents for RNA extraction and sequencing

  • Antibodies for immunoblotting (e.g., anti-NF-κB p65, anti-Nrf2)

Protocol:

  • Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium to confluence on fibronectin-coated microfluidic slides.

  • Shear Stress Application: Connect the slides to a perfusion system and apply a laminar shear stress of 1 dyne/cm².

  • This compound Pre-treatment: Pre-treat the HUVECs with 100 µM this compound or iCORM in fresh medium for 1 hour under continuous flow.

  • Hemolysate Preparation: Prepare a hemolysate from healthy donor red blood cells by sonication, reconstituted in serum to a final concentration of 7 g/L of free hemoglobin.

  • Induction of Hemolytic Stress: Expose the pre-treated HUVECs to the hemolysate for 4 hours under continuous flow. A control group should be exposed to serum only.

  • Cell Harvesting and Analysis:

    • mRNA Sequencing: Harvest the cells, extract total RNA, and perform mRNA sequencing to analyze the gene expression profiles of proinflammatory, pro-adhesion, and antioxidant pathways.

    • Immunoblotting: Lyse the cells and perform western blotting to analyze the protein expression levels of key signaling molecules such as NF-κB p65 and Nrf2.

In Vivo Model: Oral Administration of this compound in a Humanized SCD Mouse Model

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a humanized sickle cell disease mouse model subjected to acute hemolysis.

Materials:

  • Humanized SCD mice (e.g., Townes or Berkeley models)

  • This compound

  • Vehicle control (e.g., saline)

  • Oral gavage needles

  • Phenylhydrazine (B124118) (PHZ) for inducing hemolysis

  • Equipment for blood collection and analysis (e.g., CO-oximeter)

  • Materials for organ harvesting and histological analysis

Protocol:

  • Animal Acclimatization: Acclimatize humanized SCD mice to the laboratory conditions for at least one week.

  • This compound Administration:

    • Prepare a solution of this compound in the appropriate vehicle.

    • Administer 30 mg/kg of this compound or vehicle control to the mice via oral gavage, 3 times a week for 21 days.

  • Monitoring:

    • Monitor the mice for any adverse effects.

    • On days 7 and 14, collect a small blood sample to measure carboxyhemoglobin (COHb) levels to confirm CO delivery.

  • Induction of Acute Hemolysis:

    • At day 21, induce acute hemolysis by intraperitoneal injection of phenylhydrazine (e.g., 40 mg/kg).

  • Organ and Tissue Collection:

    • After a specified time post-hemolysis induction (e.g., 24 hours), euthanize the mice.

    • Collect blood for hematological analysis.

    • Harvest organs (lung, liver, kidney) for further analysis.

  • Analysis:

    • Histology: Fix the organs in formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tissue damage.

    • Immunoblotting: Prepare protein lysates from organ tissues to analyze the expression of NF-κB and Nrf2 pathway proteins.

Visualizations

G This compound Signaling Pathway in SCD cluster_Extracellular Extracellular cluster_Intracellular Endothelial Cell cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway cluster_Outputs Cellular Response CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO Hemolysis Hyperhemolysis (Heme, RBC particles) ROS Reactive Oxygen Species (ROS) Hemolysis->ROS IKK IKK CO->IKK Inhibits Nrf2_nucleus Nrf2 (nucleus) CO->Nrf2_nucleus Inhibits (Abolishes Expression) ROS->IKK Activates Keap1 Keap1 ROS->Keap1 Inactivates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates ProInflammatory ↑ Pro-inflammatory & Pro-adhesion Genes (VCAM-1, ICAM-1) NFkB_nucleus->ProInflammatory Induces Transcription Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds Antioxidant ↑ Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Induces Transcription EndoDysfunction Endothelial Dysfunction & Vaso-occlusion ProInflammatory->EndoDysfunction CellProtection Cell Protection & Homeostasis Antioxidant->CellProtection

Caption: this compound modulates NF-κB and Nrf2 signaling pathways in endothelial cells.

G In Vitro Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis HUVEC_culture 1. Culture HUVECs to confluence on microfluidic slides Perfusion_setup 2. Apply shear stress (1 dyne/cm²) HUVEC_culture->Perfusion_setup CORM_pretreatment 3. Pre-treat with this compound (100 µM, 1 hr) Perfusion_setup->CORM_pretreatment Hemolysate_exposure 4. Expose to hemolysate (4 hrs) CORM_pretreatment->Hemolysate_exposure Harvest 5. Harvest cells Hemolysate_exposure->Harvest mRNA_seq 6a. mRNA Sequencing (Gene Expression Profiling) Harvest->mRNA_seq Western_blot 6b. Immunoblotting (Protein Expression) Harvest->Western_blot

Caption: Workflow for in vitro evaluation of this compound in HUVECs.

G In Vivo Experimental Workflow cluster_treatment Treatment Phase (21 days) cluster_hemolysis Hemolysis Induction cluster_analysis Analysis Phase Oral_gavage 1. Oral gavage with this compound (30 mg/kg, 3x/week) Monitoring 2. Monitor COHb levels (Days 7 & 14) Oral_gavage->Monitoring PHZ_injection 3. Induce hemolysis with PHZ (Day 21) Monitoring->PHZ_injection Euthanasia 4. Euthanize mice PHZ_injection->Euthanasia Collection 5. Collect blood & organs (Lung, Liver, Kidney) Euthanasia->Collection Histology 6a. Histological Analysis (H&E Staining) Collection->Histology Immunoblot 6b. Immunoblotting (NF-κB, Nrf2) Collection->Immunoblot

Caption: Workflow for in vivo evaluation of this compound in SCD mice.

References

Application Notes and Protocols for CORM-401 as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monoxide-releasing molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to cells and tissues, harnessing the therapeutic potential of CO as a signaling molecule. CORM-401, a water-soluble manganese-based carbonyl complex, has emerged as a promising anti-inflammatory agent. It effectively suppresses inflammatory responses by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), and by inducing the expression of the cytoprotective enzyme Heme Oxygenase-1 (HO-1).[1] These application notes provide detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory properties of this compound.

Data Presentation

In Vitro Anti-Inflammatory Activity of this compound

The following table summarizes the quantitative effects of this compound on key inflammatory markers in macrophage cell lines.

ParameterCell LineInducerThis compound ConcentrationEffectReference
Nitric Oxide (NO) ProductionRAW 264.7P. intermedia LPS100 µMSignificant suppression[1]
iNOS mRNA ExpressionRAW 264.7P. intermedia LPS100 µMSignificant inhibition[1]
iNOS Protein ExpressionRAW 264.7P. intermedia LPS100 µMSignificant inhibition[1]
HO-1 mRNA ExpressionRAW 264.7P. intermedia LPS100 µMSignificant upregulation[1]
HO-1 Protein ExpressionRAW 264.7P. intermedia LPS100 µMSignificant upregulation[1]
NF-κB p50 Nuclear TranslocationRAW 264.7P. intermedia LPS100 µMSignificant reduction[1]
IκB-α DegradationRAW 264.7P. intermedia LPS100 µMSignificantly reduced[1]
TNF-α-induced ROS ProductionMODE-KTNF-α/CHX50 µMSignificant reduction[2][3]
TNF-α-induced Cell DeathMODE-KTNF-α/CHX50 µMPartial reduction[2][3]

Signaling Pathways and Experimental Workflows

This compound Anti-Inflammatory Signaling Pathway

CORM401_Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO Releases HO1 Heme Oxygenase-1 (HO-1) Induction CO->HO1 Induces Nrf2 Nrf2 Activation CO->Nrf2 Activates IKK IKK Phosphorylation CO->IKK Inhibits ERK ERK CO->ERK Modulates JNK JNK CO->JNK Modulates Inflammation Inflammation HO1->Inflammation Suppresses Nrf2->Inflammation Suppresses LPS LPS TLR4 TLR4 LPS->TLR4 Activates LPS->ERK LPS->JNK p38 p38 LPS->p38 TLR4->IKK IkBa IκBα Degradation IKK->IkBa Inhibits NFkB NF-κB Nuclear Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS Expression NFkB->iNOS Cytokines->Inflammation iNOS->Inflammation

Caption: this compound inhibits inflammation via CO release, inducing HO-1 and Nrf2, while suppressing the NF-κB pathway.

In Vitro Experimental Workflow for this compound

in_vitro_workflow cluster_analysis Analysis start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with this compound (various concentrations) seeding->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate no_assay Nitric Oxide Assay (Griess Reagent) supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6) supernatant->elisa western_blot Western Blot (NF-κB, MAPK, HO-1) cell_lysate->western_blot qpcr qPCR (iNOS, HO-1 mRNA) cell_lysate->qpcr end End no_assay->end elisa->end western_blot->end qpcr->end

Caption: Workflow for evaluating this compound's in vitro anti-inflammatory effects.

In Vivo Experimental Workflow for this compound

in_vivo_workflow cluster_analysis Analysis start Start acclimatization Acclimatize Animals (e.g., Wistar rats) start->acclimatization grouping Divide into experimental groups (Vehicle, this compound, Reference Drug) acclimatization->grouping dosing Administer this compound or vehicle (e.g., intraperitoneally) grouping->dosing induction Induce paw edema with Carrageenan injection dosing->induction measurement Measure paw volume at time intervals (0, 1, 2, 3, 4h) induction->measurement edema_calc Calculate % inhibition of edema measurement->edema_calc tissue_collection Collect paw tissue measurement->tissue_collection end End edema_calc->end mediator_analysis Analyze inflammatory mediators (e.g., cytokines, MPO) tissue_collection->mediator_analysis mediator_analysis->end

Caption: Workflow for in vivo assessment of this compound using the carrageenan-induced paw edema model.

Experimental Protocols

In Vitro Assays

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The anti-inflammatory potential of this compound can be assessed by its ability to inhibit this NO production. NO in the culture supernatant is oxidized to nitrite (B80452), which can be quantified using the Griess reagent.[4][5][6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell adherence.[7]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMEM).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group of cells not treated with LPS.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Griess Reagent (freshly mixed 1:1 ratio of Component A and B) to each supernatant sample in a new 96-well plate.[6]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

Principle: Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways, as well as the induction of HO-1.[8][9][10]

Materials:

  • 6-well cell culture plates

  • This compound and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-HO-1, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates (5 x 10⁵ cells/well) and treat with this compound and/or LPS as described in the NO assay protocol. For phosphorylation studies, a shorter LPS stimulation time (e.g., 30 minutes) is typically used.[8]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice.

    • Scrape and collect the lysate, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vivo Assay

Principle: This is a standard model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of this compound to reduce this swelling indicates its in vivo anti-inflammatory activity.[11][12][13]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., saline)

  • Plethysmometer or digital calipers

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups (n=6-8): Vehicle control, this compound (various doses), and a positive control group (e.g., Indomethacin 10 mg/kg).

  • Compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Measure the initial paw volume of the right hind paw using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[11]

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[12]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • (Optional) Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for the analysis of inflammatory mediators such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or cytokine levels (TNF-α, IL-1β) by ELISA.

Conclusion

This compound demonstrates significant anti-inflammatory properties both in vitro and in vivo. The protocols outlined in these application notes provide a framework for researchers to further investigate and characterize the therapeutic potential of this compound. By modulating key inflammatory signaling pathways, this compound represents a promising candidate for the development of novel anti-inflammatory drugs.

References

Application Notes and Protocols: CORM-401 for High-Fat Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbon Monoxide-Releasing Molecule 401 (CORM-401) is a manganese-based compound that has demonstrated significant therapeutic potential in preclinical models of high-fat diet (HFD)-induced obesity.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of this compound. The protocols are based on established methodologies from peer-reviewed studies.

This compound has been shown to reduce body weight gain, improve glucose homeostasis, and enhance insulin (B600854) sensitivity in obese mice.[1][2] Its primary mechanism of action involves the delivery of carbon monoxide (CO) to adipose tissue, which leads to a novel metabolic switch. Specifically, CO uncouples mitochondrial respiration in adipocytes, prompting a shift towards glycolysis to maintain cellular ATP levels.[1][3] This modulation of adipocyte bioenergetics is associated with increased phosphorylation of the insulin signaling effector Akt, contributing to improved systemic and local insulin sensitivity.[1][4] Furthermore, this compound has been observed to remodel adipose tissue, reducing adipocyte size and inflammation.[5] Recent studies also suggest that this compound can beneficially modulate the gut microbiome, which is often disrupted in obesity.[6][7]

Data Presentation: Efficacy of this compound in HFD-Induced Obese Mice

The following tables summarize the key quantitative outcomes of this compound treatment in mouse models of high-fat diet-induced obesity.

Table 1: Effects of this compound on Body Weight and Glucose Metabolism

ParameterControl (HFD)This compound (30 mg/kg)Percentage ChangeStudy DurationReference
Body Weight GainSignificant IncreaseSignificantly ReducedAttenuated HFD-induced gain14 weeks[1][6]
Glucose Tolerance Test (GTT) AUCElevatedSignificantly LowerImproved glucose tolerance13 weeks[1]
Insulin Tolerance Test (ITT) AUCElevatedSignificantly LowerImproved insulin sensitivity14 weeks[8]
Fasting Blood GlucoseIncreasedDecreasedLowered8 weeks[9]

Table 2: Effects of this compound on Adipose Tissue

ParameterControl (HFD)This compound (30 mg/kg)EffectStudy DurationReference
Adipocyte Size (eWAT)IncreasedSignificantly Reduced by 25%Reduced hypertrophy14 weeks[5]
Macrophage Infiltration (eWAT)IncreasedVirtually AbolishedReduced inflammation14 weeks[5][8]
Free Fatty Acid Release (eWAT)ElevatedLoweredImproved lipid metabolism14 weeks[5]
Akt Phosphorylation (eWAT)ReducedIncreasedEnhanced insulin signaling14 weeks[1][4]
Metabolic Gene Expression (eWAT)Decreased (e.g., Ppar-γ, Glut4)Restored to Basal LevelsNormalized metabolic function14 weeks[5]

Experimental Protocols

Protocol 1: Induction of High-Fat Diet (HFD) Obesity in Mice

This protocol describes the induction of obesity in mice using a high-fat diet, a common model for studying metabolic diseases.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Standard chow diet (SD)

  • High-fat diet (HFD, typically 60% kcal from fat)

  • Animal caging with controlled environment (12h light/dark cycle, 22-24°C)

  • Weighing scale

Procedure:

  • Acclimatize mice to the animal facility for at least one week on a standard chow diet.

  • Randomly assign mice to two groups: a control group receiving a standard diet (SD) and an experimental group receiving a high-fat diet (HFD).[6]

  • House the mice individually or in small groups with ad libitum access to their respective diets and water.

  • Monitor body weight weekly for the duration of the study (typically 14 weeks).[1]

  • The HFD will induce a significant increase in body weight and metabolic dysregulation compared to the SD group.[10]

Protocol 2: Administration of this compound

This protocol outlines the preparation and administration of this compound to HFD-induced obese mice.

Materials:

  • This compound

  • Vehicle (e.g., Phosphate-Buffered Saline - PBS)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration. A commonly used and effective dose is 30 mg/kg.[1]

  • For preventative studies, begin this compound administration at the same time as the initiation of the HFD.[1]

  • For therapeutic studies, initiate this compound treatment after a period of HFD feeding (e.g., 6 weeks) has established an obese phenotype.[1]

  • Administer this compound via oral gavage three times a week for the duration of the study (e.g., 8-14 weeks).[6][9]

  • A control group of HFD-fed mice should receive the vehicle alone following the same administration schedule.

Protocol 3: Glucose Tolerance Test (GTT)

This protocol is used to assess the ability of mice to clear a glucose load from the blood, a measure of glucose tolerance.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Lancets or tail-snip equipment

Procedure:

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer the glucose solution via intraperitoneal (i.p.) injection.

  • Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for a quantitative comparison between groups.

Protocol 4: Insulin Tolerance Test (ITT)

This protocol measures the response to exogenous insulin, indicating insulin sensitivity.

Materials:

  • Insulin solution (e.g., 0.75 U/kg body weight)

  • Glucometer and test strips

  • Lancets or tail-snip equipment

Procedure:

  • Fast the mice for a shorter period (e.g., 4-6 hours) with free access to water.

  • Record the baseline blood glucose level (t=0).

  • Administer insulin via intraperitoneal (i.p.) injection.

  • Measure blood glucose levels at specific time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).

  • Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for a quantitative comparison.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental designs related to this compound research in obesity.

CORM401_Signaling_Pathway CORM401 This compound (Oral Administration) CO Carbon Monoxide (CO) Release CORM401->CO Adipocyte Adipocyte CO->Adipocyte Mitochondria Mitochondria CO->Mitochondria Uncoupling of Mitochondrial Respiration Akt Akt CO->Akt Adipocyte->Mitochondria ATP_decrease Transient Decrease in ATP Production Mitochondria->ATP_decrease Glycolysis Increased Glycolysis ATP_decrease->Glycolysis Compensatory Mechanism ATP_maintenance Maintenance of Cellular ATP Glycolysis->ATP_maintenance pAkt p-Akt (Increased Phosphorylation) Akt->pAkt Insulin_Sensitivity Improved Insulin Sensitivity pAkt->Insulin_Sensitivity

This compound signaling pathway in adipocytes.

Experimental_Workflow cluster_animal_model Animal Model and Diet Induction cluster_treatment This compound Treatment cluster_analysis Metabolic and Tissue Analysis start C57BL/6 Mice (6-8 weeks old) acclimatization Acclimatization (1 week, Standard Diet) start->acclimatization randomization Randomization acclimatization->randomization sd_group Standard Diet (SD) Control Group randomization->sd_group hfd_group High-Fat Diet (HFD) (14 weeks) randomization->hfd_group hfd_control HFD + Vehicle hfd_group->hfd_control hfd_corm401 HFD + this compound (30 mg/kg, 3x/week) hfd_group->hfd_corm401 metabolic_tests Metabolic Tests (GTT, ITT) hfd_control->metabolic_tests hfd_corm401->metabolic_tests tissue_collection Tissue Collection (Adipose Tissue, Liver, etc.) metabolic_tests->tissue_collection biochemical_analysis Biochemical Analysis (Gene Expression, Western Blot) tissue_collection->biochemical_analysis histology Histological Analysis tissue_collection->histology

Experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

CORM-401 stability issues in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CORM-401. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and use of this compound, particularly in DMSO solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound.

Q1: My this compound solution in DMSO is not giving consistent results. What could be the cause?

A1: Inconsistent results with this compound in DMSO can stem from several factors related to its stability. While some studies have reported that this compound is stable in DMSO when stored at -20°C, more recent evidence suggests that it can have diminished CO-releasing capacity after exposure to DMSO or aqueous solutions.[1][2] The release of carbon monoxide (CO) from this compound is a complex process influenced by multiple factors.

Key Troubleshooting Steps:

  • Freshly Prepare Solutions: Whenever possible, prepare fresh solutions of this compound in DMSO immediately before use. Avoid long-term storage of stock solutions if you observe inconsistencies.

  • Minimize Freeze-Thaw Cycles: If you must store stock solutions, aliquot them into single-use volumes to minimize freeze-thaw cycles.

  • Protect from Light: this compound should always be protected from light to prevent potential degradation.[3]

  • Control for Oxidants: The release of CO from this compound is significantly enhanced by the presence of oxidants like hydrogen peroxide (H₂O₂).[3] Ensure your experimental conditions are consistent with respect to potential oxidizing agents.

  • Consider CO Acceptors: The presence of CO acceptors, such as myoglobin (B1173299) or other heme proteins, will accelerate the release of CO from this compound.[3] Variations in the concentration of these acceptors in your experimental system can lead to inconsistent CO release.

Q2: How should I properly store my this compound solid and DMSO stock solutions?

A2: Proper storage is critical to maintaining the integrity of this compound.

Storage Recommendations:

FormStorage TemperatureRecommended Duration
Solid-20°CRefer to supplier's datasheet
DMSO Stock Solution-20°CUp to 1 month[4]
DMSO Stock Solution-80°CUp to 6 months[4]

Always refer to the manufacturer's specific recommendations for your particular lot of this compound.

Q3: I am observing biological effects with my this compound that don't seem to be related to carbon monoxide. Is this possible?

A3: Yes, this is a critical consideration. The manganese-containing scaffold of this compound and its degradation products may exert biological effects independent of CO release. Recent studies have highlighted the complex reactivity of this compound in biological environments.[5] To address this, it is essential to use the proper negative control.

Experimental Control:

  • Use Inactive this compound (ithis compound): An inactive form of this compound, which has been depleted of its CO-releasing capacity, should be used as a negative control. This helps to distinguish the effects of the CO molecule from the effects of the carrier molecule itself. An equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄ has also been used as a control for non-CO related effects.[3]

Q4: How can I confirm that my this compound is releasing carbon monoxide in my experiment?

A4: Quantifying CO release is crucial for interpreting your results. The most common method is the myoglobin assay, which spectrophotometrically measures the conversion of deoxymyoglobin to carboxymyoglobin.

Quantitative Data Summary

The stability and CO-releasing properties of this compound are influenced by several factors. The following table summarizes key quantitative data found in the literature.

ParameterValueConditions
CO Release Stoichiometry Up to 3.2 moles of CO per mole of this compoundIn the presence of a CO acceptor (myoglobin)[6]
Half-life (t½) of CO Release ~0.8 minutesIn the presence of 44 µM myoglobin
~13-14 minutesIn phosphate (B84403) buffer solution[7]
Storage Stability in DMSO Up to 1 month-20°C[4]
Up to 6 months-80°C[4]
Effect of Temperature on CO Release ~15 times more CO released at 37°C compared to 4°CIn PlasmaLyte and UW solutions[8]

Experimental Protocols

Protocol 1: Preparation of Inactive this compound (ithis compound)

This protocol describes how to prepare a CO-depleted form of this compound to be used as a negative control.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • Cell culture incubator (37°C)

  • Sterile, light-protected tubes

Procedure:

  • Prepare a stock solution of this compound (e.g., 5 mM) in PBS or your desired buffer.

  • Incubate the solution for at least 36 hours in a cell culture incubator at 37°C to allow for the complete release of CO.[8]

  • Store the resulting ithis compound solution in aliquots at -20°C, protected from light.

Protocol 2: Quantification of CO Release using the Myoglobin Assay

This protocol provides a general method for measuring CO release from this compound.

Materials:

  • Horse skeletal myoglobin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium dithionite (B78146)

  • This compound solution

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of myoglobin (e.g., 1 mg/mL) in PBS.

  • In a cuvette, dilute the myoglobin stock solution to the desired final concentration (e.g., 10 µM) with PBS.

  • Add a small amount of sodium dithionite to the cuvette to reduce the myoglobin to deoxymyoglobin. The solution should change color from red to a more purplish hue.

  • Record the baseline absorbance spectrum of the deoxymyoglobin solution (typically between 400-600 nm). The Soret peak for deoxymyoglobin is around 434 nm.

  • Add the this compound solution to the cuvette at the desired final concentration.

  • Immediately begin recording absorbance spectra at regular time intervals.

  • Monitor the shift in the Soret peak from ~434 nm (deoxymyoglobin) to ~423 nm (carboxymyoglobin).

  • The amount of CO released can be calculated from the change in absorbance using the appropriate extinction coefficients for deoxymyoglobin and carboxymyoglobin.

Visualizations

Signaling Pathways and Experimental Workflow

CORM401_Signaling_Pathway This compound Signaling Pathways cluster_corm This compound Action cluster_pathways Cellular Effects CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO Release p38 p38 MAPK Activation CO->p38 HO1 Heme Oxygenase-1 (HO-1) Induction CO->HO1 AntiInflammatory Anti-inflammatory Effects p38->AntiInflammatory ProAngiogenic Pro-angiogenic Effects p38->ProAngiogenic HO1->AntiInflammatory HO1->ProAngiogenic

Caption: this compound releases CO, which activates p38 MAPK and induces HO-1, leading to downstream effects.

Experimental_Workflow General Experimental Workflow Prep Prepare Fresh this compound and ithis compound Solutions Treatment Treat Cells/Tissues (Protect from Light) Prep->Treatment Assay Perform Biological Assays Treatment->Assay CO_Quant Quantify CO Release (e.g., Myoglobin Assay) Treatment->CO_Quant Analysis Data Analysis and Comparison to Controls Assay->Analysis CO_Quant->Analysis

Caption: A generalized workflow for experiments using this compound, emphasizing key steps.

Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent Results? Check_Prep Are solutions freshly prepared? Start->Check_Prep Check_Storage Proper storage conditions (-20°C/-80°C, protected from light)? Start->Check_Storage Check_Controls Using ithis compound as a control? Start->Check_Controls Check_Environment Consistent levels of oxidants and CO acceptors? Start->Check_Environment Solution Address identified issue and repeat experiment Check_Prep->Solution Check_Storage->Solution Check_Controls->Solution Check_Environment->Solution

Caption: A logical flow diagram for troubleshooting common issues with this compound experiments.

References

inconsistent CO release from CORM-401

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CORM-401. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it release carbon monoxide (CO)?

This compound, [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], is a manganese-based CO-releasing molecule. Unlike some other CORMs, its CO release is not spontaneous. The release is triggered by the presence of CO acceptors, such as heme proteins (e.g., myoglobin), and can be significantly enhanced by oxidants.[1][2] The mechanism of CO loss is dissociative and reversible, which contributes to the compound's relative stability in solution in the absence of a trigger.[1]

Q2: My CO release from this compound is inconsistent. What are the potential causes?

Inconsistent CO release is a common issue and can be attributed to several factors that critically influence the process. These include:

  • Presence and Concentration of CO Acceptors: this compound requires a CO acceptor, like myoglobin (B1173299), to release CO. The concentration of this acceptor can directly impact the rate and total amount of CO released.[1][3]

  • Oxidative State of the Microenvironment: The presence of oxidants, such as hydrogen peroxide (H₂O₂), can significantly increase the amount of CO liberated from this compound.[1][3][4] Variations in the levels of reactive oxygen species (ROS) in your experimental system can therefore lead to inconsistent results.

  • Solvent and Handling: While this compound can be dissolved in solvents like PBS and DMSO, its stability, particularly in DMSO, has been questioned, with some reports indicating a diminished CO-releasing capacity after exposure to DMSO.[5][6] It is also crucial to protect this compound solutions from light at all times, as carbonyl complexes can be light-sensitive.[1][4]

  • Buffer Composition: The type and concentration of the buffer used can affect the CO release rate and yield.[2][3]

  • Purity and Storage of this compound: The stability of this compound is critical. It is recommended to store aliquots of freshly prepared stock solutions at -20°C.[1] The quality of the compound is important for consistent results.[5]

Q3: How should I prepare and store this compound solutions?

For optimal and reproducible results, this compound should be freshly dissolved in an appropriate solvent, such as PBS, to a desired stock concentration (e.g., 5 mM).[1] Aliquots of this stock solution should be stored at -20°C and protected from light.[1] Some studies have used DMSO as a solvent; however, be aware of potential stability issues.[5][6]

Q4: What is ithis compound and why is it used as a control?

ithis compound is an inactive form of this compound that is unable to release CO.[7] It is typically prepared as an equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄.[1] Using ithis compound as a control is essential to distinguish the biological effects specifically due to CO from those caused by the manganese core or the ligand of the parent molecule.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No or very low CO release detected Absence of a suitable CO acceptor.Ensure your assay contains a heme protein like myoglobin to trigger CO release.[1]
Inappropriate solvent or degraded this compound stock.Prepare fresh this compound stock solutions in the recommended solvent (e.g., PBS). If using DMSO, be mindful of potential degradation.[5][6] Always protect solutions from light.
Incorrect assay conditions.Verify the pH and temperature of your assay, as these can influence CO release kinetics.[3]
Variable CO release between experiments Inconsistent levels of oxidants in the experimental system.If your system generates reactive oxygen species, this can enhance CO release.[1][3] Consider quantifying ROS levels or adding a controlled amount of an oxidant like H₂O₂ to standardize release.
Different concentrations of CO acceptor.Ensure the concentration of the CO acceptor (e.g., myoglobin) is consistent across all experiments.[3]
Light exposure.Strictly protect all this compound solutions and experimental setups from light.[1]
Buffer variability.Use the same buffer at the same concentration for all experiments.[3]
Unexpected biological effects with this compound CO-independent effects of the molecule.Always include an ithis compound control to differentiate between CO-mediated and non-CO-mediated effects.[1][7]
Solvent effects.Run a vehicle control (the solvent used to dissolve this compound) to account for any biological effects of the solvent itself.

Experimental Protocols

Myoglobin Assay for Measuring CO Release

This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO).

Materials:

  • Horse heart myoglobin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium dithionite (B78146)

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare a 100 µM solution of myoglobin in PBS (pH 7.4).

  • Convert the myoglobin to deoxymyoglobin (dMb) by adding a small amount of sodium dithionite (e.g., 0.2%). The solution should be freshly prepared.

  • Maintain the dMb solution at 37°C.

  • Add the desired concentration of this compound to the dMb solution.

  • Immediately monitor the change in absorbance at specific wavelengths to follow the formation of MbCO. The Soret peak for dMb is around 434 nm, which shifts to around 423 nm for MbCO.

  • Calculate the amount of CO released based on the spectral changes and the extinction coefficients of dMb and MbCO.

Note: The use of sodium dithionite can itself influence the CO release from some CORMs.[8][9] It is important to be aware of this potential artifact.

Visualizations

Logical Workflow for Troubleshooting Inconsistent CO Release

start Inconsistent CO Release from this compound check_acceptor Is a CO acceptor (e.g., myoglobin) present at a consistent concentration? start->check_acceptor check_acceptor->start No check_oxidants Are oxidant levels controlled or consistent? check_acceptor->check_oxidants Yes check_oxidants->start No check_handling Is the this compound solution freshly prepared, protected from light, and solvent consistent? check_oxidants->check_handling Yes check_handling->start No check_buffer Is the buffer system (composition and concentration) identical across experiments? check_handling->check_buffer Yes check_buffer->start No consistent_release Consistent CO Release check_buffer->consistent_release Yes no No yes Yes

Caption: Troubleshooting workflow for inconsistent this compound CO release.

Proposed Mechanism of Triggered CO Release from this compound

cluster_triggers Triggers CORM401 This compound (Stable) CO_Release CO Release CORM401->CO_Release Trigger Trigger Acceptor CO Acceptor (e.g., Myoglobin) Acceptor->CO_Release Oxidant Oxidant (e.g., H₂O₂) Oxidant->CO_Release enhances Byproducts Byproducts CO_Release->Byproducts

Caption: Factors influencing CO release from this compound.

Simplified Signaling Pathways Modulated by this compound-Derived CO

CORM401 This compound CO CO CORM401->CO HemeProteins Heme Proteins (e.g., Cytochrome P450) CO->HemeProteins inhibits p38 p38 MAPK CO->p38 NFkB NF-κB CO->NFkB CellularResponse Cellular Response (e.g., Anti-inflammatory) HemeProteins->CellularResponse p38->CellularResponse NFkB->CellularResponse

Caption: Potential signaling targets of CO released from this compound.

References

CORM-401 degradation products and their effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CORM-401. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and offer guidance on troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it release Carbon Monoxide (CO)?

This compound, or [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], is a manganese-based CO-releasing molecule. Unlike some other CORMs, it is relatively stable in aqueous solutions such as PBS and does not spontaneously release significant amounts of CO.[1][2] The release of CO is triggered by two primary mechanisms:

  • Presence of a CO Acceptor: this compound efficiently releases CO in the presence of heme-containing proteins, such as myoglobin (B1173299), which act as CO acceptors.[1]

  • Oxidative Environment: The presence of oxidants, such as hydrogen peroxide (H₂O₂), significantly enhances the rate and amount of CO released.[1][3]

A proposed mechanism for CO release involves an initial dissociation of an axial CO ligand from the manganese core, followed by further dissociation steps that can be accelerated by nucleophiles or oxidants.[4]

Q2: What are the expected degradation products of this compound?

Upon releasing its four CO molecules, the primary degradation product is the manganese-containing moiety and the dithiocarbamate (B8719985) ligand. While the precise structure of the final manganese complex in a biological environment is not fully elucidated, it is crucial to consider its potential biological activity.[5] For this reason, proper controls are essential in experiments.

Q3: Are there known biological effects of the this compound degradation products (the "iCORM")?

Yes, there is evidence that the CO-depleted form of this compound, often referred to as inactive CORM or iCORM, can exert biological effects. Some studies have shown that the manganese and/or the ligand components may have antioxidant or other signaling properties independent of CO.[6] For instance, an inactive form of this compound demonstrated protective effects against H₂O₂-induced damage, suggesting a potential anti-oxidant role for the manganese metal.[6] This underscores the critical importance of using the correct negative controls in your experiments.

Q4: How should I prepare and store this compound stock solutions?

This compound can be dissolved in either phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 5 mM.[1][7] It is crucial to protect the solution from light at all times. For storage, aliquots of the stock solution should be kept at -20°C, where they remain stable.[1]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.

This is a common issue and can often be traced back to the variable nature of CO release from this compound.

  • Cause A: Variable CO Release Rate. The amount of CO released is highly dependent on the specific experimental conditions.

    • Solution: Ensure that the concentration of potential CO acceptors (e.g., heme proteins in cell culture media) and oxidants is consistent across all experiments. The CO release from this compound is known to be oxidant-sensitive.[1][3]

  • Cause B: Instability of Stock Solution. Although generally stable when stored correctly, improper handling can lead to degradation.

    • Solution: Always prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Confirm the CO-releasing capacity of your stock solution periodically using a myoglobin assay if you suspect degradation. This compound stock solutions in PBS have been shown to be stable for up to 7 days when stored properly.[8][9]

Issue 2: Observing an effect with the "inactive" control (ithis compound).

This indicates a CO-independent effect, which must be accounted for to correctly interpret your results.

  • Cause: The manganese core or the dithiocarbamate ligand of this compound may have inherent biological activity.[5][6]

    • Solution 1: Use the appropriate iCORM control. There are two main types of inactive controls used in the literature. It is crucial to select the one that best fits your experimental question.

      • CO-depleted this compound: Prepared by incubating a stock solution of this compound (e.g., 5 mM in solution) for an extended period (e.g., 36 hours at 37°C) to allow for the complete release and dissipation of CO.[10] This controls for the effects of the degradation products.

      • Ligand and Metal Salt Mixture: An equimolar mixture of sarcosine-N-dithiocarbamate and manganese sulfate (B86663) (MnSO₄).[1] This controls for the effects of the constituent parts of the this compound molecule that are not related to the specific structure of the CO-depleted complex.

    • Solution 2: Acknowledge and discuss CO-independent effects. If your iCORM control shows activity, this is a valid finding. Your results should be interpreted as the combined effect of CO and the carrier molecule, and the specific contribution of CO should be delineated by comparing the effects of this compound to ithis compound.

Issue 3: Discrepancy in the amount of CO detected.

Different methods for quantifying CO can yield different results, leading to confusion about the actual dose of CO being delivered.

  • Cause: The myoglobin assay, a common method for CO quantification, can be influenced by the presence of reducing agents and the concentration of myoglobin itself.[4] Gas chromatography (GC) provides a more direct measurement of released CO but may be less accessible.[4]

    • Solution: When reporting your results, clearly state the method used for CO quantification. If using the myoglobin assay, ensure that your protocol is standardized and that you account for the dependence of CO release on the myoglobin concentration. Be aware that the myoglobin assay may overestimate the amount of bioavailable CO compared to GC.[4]

Data Presentation: Quantitative Analysis of this compound CO Release

The release of CO from this compound is not fixed and depends on experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Influence of Myoglobin Concentration on CO Release

This compound Concentration (μM)Myoglobin Concentration (μM)Moles of CO Released per Mole of this compound
10502.5
101002.8
102003.0
(Data sourced from[4])

Table 2: Effect of H₂O₂ on CO Release

This compound Concentration (μM)H₂O₂ Concentration (μM)Approximate Fold Increase in CO Production
2055
201010
202015
(Data sourced from[4])

Table 3: CO Release Kinetics

ParameterValueConditions
Half-life (t₁/₂)4.5 minIn Evans minimal medium at 37°C, pH 7.4[5]
Half-life (t₁/₂)0.8 minIn the presence of a CO acceptor[2]
Moles of CO Released~2.5 mol/molIn Evans minimal medium at 37°C, pH 7.4[5]
Moles of CO ReleasedUp to 3.2 mol/molIn PBS with myoglobin[4]

Experimental Protocols

Protocol 1: Preparation of this compound and ithis compound Solutions

  • This compound Stock Solution (5 mM):

    • Weigh the appropriate amount of this compound powder in a light-protected tube.

    • Add sterile PBS or DMSO to achieve a final concentration of 5 mM.

    • Vortex briefly until fully dissolved.

    • Store in aliquots at -20°C, protected from light.

  • ithis compound (CO-depleted) Preparation:

    • Prepare a 5 mM stock solution of this compound in your desired solvent (e.g., PlasmaLyte solution or cell culture medium).[10]

    • Incubate the solution in a cell culture incubator at 37°C for 36 hours to allow for complete CO release.[10]

    • The resulting solution can be stored at -20°C and used as a negative control for the degradation products.[10]

  • ithis compound (Component Mixture) Preparation:

    • Prepare equimolar stock solutions of sarcosine-N-dithiocarbamate and MnSO₄ in your experimental buffer.

    • Immediately before use, mix the two solutions in a 1:1 molar ratio to create the ithis compound control.

Protocol 2: Quantification of CO Release using the Myoglobin Assay

This protocol is adapted from standard methods described in the literature.[1]

  • Reagent Preparation:

    • Prepare a solution of horse heart myoglobin (e.g., 100 µM) in PBS (pH 7.4).

    • Prepare a fresh solution of sodium dithionite (B78146) (e.g., 0.2% w/v) to convert myoglobin to deoxymyoglobin.

  • Assay Procedure:

    • In a cuvette, add the myoglobin solution.

    • Add a small amount of the sodium dithionite solution to convert the myoglobin to its deoxygenated form (dMb). The solution should change color.

    • Place the cuvette in a spectrophotometer and maintain the temperature at 37°C.

    • Record a baseline spectrum.

    • Add your this compound solution to the cuvette to initiate CO release.

    • Monitor the change in absorbance at the characteristic wavelengths for carboxymyoglobin (CO-Mb) formation (typically a shift in the Soret peak).

    • Calculate the amount of CO-Mb formed using the appropriate extinction coefficients to determine the moles of CO released.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound.

CORM401_Degradation_Workflow cluster_prep Preparation cluster_experiment Experimental Use cluster_degradation Degradation & Products CORM401_powder This compound Powder Stock_Solution 5 mM Stock Solution (Store at -20°C, protected from light) CORM401_powder->Stock_Solution Dissolve Solvent PBS or DMSO Solvent->Stock_Solution Working_Solution Dilute to working concentration Stock_Solution->Working_Solution Biological_System Cells / Tissue / Organism Working_Solution->Biological_System CO_Release 4x CO Released Biological_System->CO_Release Degradation_Product Mn-containing moiety + Dithiocarbamate ligand Biological_System->Degradation_Product Trigger CO Acceptors (Heme Proteins) or Oxidants (H₂O₂) Trigger->Biological_System Biological_Effect Biological Effect CO_Release->Biological_Effect CO_Independent_Effect CO-Independent Effect Degradation_Product->CO_Independent_Effect

Caption: Experimental workflow for using this compound, from preparation to degradation.

CORM401_Signaling_Pathway CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO HO1 Heme Oxygenase-1 (HO-1) Expression CO->HO1 Upregulates NFkB NF-κB Pathway CO->NFkB Inhibits p38 p38 MAPK Pathway CO->p38 Activates iNOS iNOS Expression HO1->iNOS Inhibits NFkB->iNOS Induces Inflammation Inflammatory Response NFkB->Inflammation Promotes Migration Cell Migration p38->Migration Promotes NO Nitric Oxide (NO) Production iNOS->NO NO->Inflammation

References

how to prepare inactive CORM-401 (iCORM-401) control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and use of inactive CORM-401 (ithis compound) as a negative control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is ithis compound and why is it used as a negative control?

A1: ithis compound is the inactive form of this compound, a carbon monoxide-releasing molecule. It is used as a negative control in experiments to distinguish the biological effects specifically caused by carbon monoxide (CO) from those that might be induced by the molecular scaffold of the CORM itself.[1][2] By using ithis compound, which has released all its CO, researchers can ensure that any observed effects with active this compound are indeed due to the action of CO.

Q2: How is ithis compound prepared?

A2: The recommended and most scientifically sound method for preparing ithis compound is through aging and incubation. This process involves dissolving this compound in a suitable solvent and incubating it for a sufficient period to ensure the complete release of CO. A commonly used protocol is to incubate a stock solution of this compound (e.g., 5 mM in PlasmaLyte solution) for 36 hours at 37°C.[3] An alternative method involving the mixture of manganese sulfate (B86663) and a ligand has been reported but is not recommended due to chemical inconsistencies, such as the differing oxidation states of manganese.

Q3: How can I be sure that my ithis compound is fully inactive?

A3: The absence of CO release from your prepared ithis compound solution should be validated. The standard method for this is the myoglobin (B1173299) assay.[1][4] This spectrophotometric assay detects the conversion of deoxymyoglobin to carboxymyoglobin in the presence of CO.[4][5][6] A properly prepared ithis compound solution should not cause a significant shift in the myoglobin spectrum, indicating no CO is being released.

Q4: What are the recommended storage conditions for ithis compound?

A4: Once prepared and its inactivity confirmed, the ithis compound stock solution can be stored frozen at -80°C for use in subsequent experiments.[3] It is advisable to aliquot the solution before freezing to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of ithis compound by Incubation

Objective: To prepare a CO-depleted solution of this compound for use as a negative control.

Materials:

  • This compound powder

  • Anhydrous, research-grade solvent (e.g., PlasmaLyte solution, Phosphate Buffered Saline (PBS))

  • Sterile, light-protected tubes

  • Cell culture incubator or water bath at 37°C

  • Vortex mixer

Methodology:

  • Prepare a stock solution of this compound (e.g., 5 mM) by dissolving the powder in the chosen solvent. Ensure the solution is well-mixed by vortexing.

  • Protect the solution from light by wrapping the tube in aluminum foil or using an amber tube.

  • Incubate the this compound stock solution for 36 hours in a cell culture incubator at 37°C.[3] This allows for the complete liberation of CO.

  • After incubation, the resulting ithis compound solution is ready for validation of inactivity.

  • For long-term storage, aliquot the solution and freeze at -80°C.[3]

Protocol 2: Validation of ithis compound Inactivity using the Myoglobin Assay

Objective: To confirm the absence of CO release from the prepared ithis compound solution.

Materials:

  • Horse heart myoglobin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium dithionite (B78146)

  • Prepared ithis compound solution

  • Active this compound solution (as a positive control)

  • UV/Vis spectrophotometer

Methodology:

  • Prepare a solution of myoglobin (e.g., 50 µM) in PBS.

  • Reduce the myoglobin to deoxymyoglobin by adding a small amount of fresh sodium dithionite and gently mixing until the solution changes color.

  • Record the baseline spectrum of the deoxymyoglobin solution.

  • Add a known concentration of the prepared ithis compound solution to the deoxymyoglobin solution and immediately begin recording spectra at regular intervals.

  • Observe for any spectral shift indicative of carboxymyoglobin formation (characteristic peaks around 540 nm and 579 nm). A lack of a significant shift confirms the inactivity of the ithis compound.

  • As a positive control, perform a separate experiment using the active this compound solution to confirm that the assay is working correctly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Inactivation of this compound Incubation time was too short or the temperature was too low.Ensure the incubation is carried out for the full recommended duration (e.g., 36 hours) at the correct temperature (37°C). Re-validate using the myoglobin assay.
The initial concentration of this compound was too high for efficient CO release under the chosen conditions.Prepare a fresh stock solution at the recommended concentration (e.g., 5 mM).
Precipitation of ithis compound during storage The solvent is not suitable for the compound at low temperatures.Consider preparing fresh ithis compound before each experiment. If storage is necessary, try a different buffer system or add a cryoprotectant, but validate its compatibility with your experimental system.
The concentration of the ithis compound solution is too high.Prepare and store a more dilute stock solution.
Inconsistent experimental results with ithis compound Variability in the preparation of ithis compound.Strictly adhere to the standardized preparation protocol for every batch. Always validate the inactivity of a new batch before use.
Contamination of the ithis compound solution.Use sterile techniques and high-purity reagents for the preparation.
The effects observed are independent of CO and related to the molecular scaffold.This is the intended purpose of the ithis compound control. If both this compound and ithis compound produce the same effect, it is likely not mediated by CO.[7]

Quantitative Data Summary

Property This compound ithis compound (prepared by incubation) Reference(s)
Solubility Water-soluble (often prepared in PBS or other biological buffers); Soluble in DMSO.Assumed to have similar solubility to the parent compound in the same solvent.[8]
CO Release Releases up to 3 molar equivalents of CO. Release is accelerated by oxidants.Should exhibit no detectable CO release.[1][8]
Stability in Solution (Active Form) Relatively stable in solution, with CO release triggered by factors like temperature and the presence of CO acceptors.The "spent" solution is stable in its CO-depleted form.[3][8]
Storage Recommended to be stored as a powder at -20°C, protected from light. Stock solutions should be freshly prepared or stored for a limited time.Prepared stock solutions can be stored at -80°C.[3]

Visualizations

G cluster_prep ithis compound Preparation cluster_validation Validation cluster_storage Storage & Use Prepare this compound Stock Prepare this compound Stock Incubate (37 C, 36h) Incubate (37 C, 36h) Prepare this compound Stock->Incubate (37 C, 36h) e.g., 5 mM in PBS Prepared ithis compound Prepared ithis compound Incubate (37 C, 36h)->Prepared ithis compound Myoglobin Assay Myoglobin Assay Prepared ithis compound->Myoglobin Assay No CO Release No CO Release Myoglobin Assay->No CO Release Store at -80 C Store at -80 C No CO Release->Store at -80 C Use in Experiments Use in Experiments Store at -80 C->Use in Experiments

Caption: Experimental workflow for the preparation and validation of inactive this compound.

G This compound This compound Biological System Biological System This compound->Biological System releases CO ithis compound ithis compound ithis compound->Biological System no CO release CO-dependent Effects CO-dependent Effects Biological System->CO-dependent Effects Observed with this compound only CO-independent Effects CO-independent Effects Biological System->CO-independent Effects Observed with both

Caption: Rationale for using ithis compound as a negative control in experiments.

References

Technical Support Center: CORM-401

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CORM-401. The focus is on addressing potential CO-independent effects and ensuring robust experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it release Carbon Monoxide (CO)?

This compound, or [Mn(CO)4(S2CNMe(CH2CO2H))], is a water-soluble, manganese-based CO-releasing molecule.[1][2] It is designed to deliver controlled amounts of CO to biological systems. The release of CO from this compound is a dissociative and reversible process.[1] Several factors can influence the rate and extent of CO release, including the presence of CO acceptors (like heme proteins), oxidants, and nucleophiles.[3][4][5]

Q2: What are the known CO-independent effects of this compound?

While this compound is primarily used as a CO donor, it is crucial to consider its effects that are independent of CO release. These have been observed in various experimental settings:

  • Mitochondrial Uncoupling: this compound can act as a mitochondrial uncoupler, affecting cellular respiration.[6][7]

  • Membrane Polarization: In bacteria, this compound has been shown to polarize the cytoplasmic membrane in a manner similar to an uncoupler.[1][6]

  • Antioxidant Properties: The manganese core of this compound may have inherent antioxidant properties, contributing to its protective effects against oxidative stress.[6]

  • Direct Molecular Interactions: The this compound molecule itself, or its degradation products other than CO, may interact with cellular components.

Q3: How can I control for CO-independent effects in my experiments?

The most effective control is the use of an "inactive" form of this compound (ithis compound). ithis compound is the this compound molecule that has already released its CO. An equimolar mixture of sarcosine-N-dithiocarbamate and MnSO4 has also been used as a control for non-CO related effects.[3] By comparing the effects of this compound to ithis compound, researchers can distinguish between CO-dependent and CO-independent activities.[3][8]

Q4: What is the stability of this compound in different solvents and storage conditions?

This compound should be stored at -20°C, protected from light.[2][3] While it has good water solubility, its stability in solution, particularly in DMSO, can be a concern.[2][9][10] Stock solutions in DMSO may show a significantly diminished CO-releasing capacity over time.[9][10] It is recommended to prepare fresh solutions for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Variability in CO release from this compound.

    • Troubleshooting Step: The CO release from this compound is highly dependent on the experimental conditions.[4][5] Factors such as the presence of oxidants (e.g., H₂O₂), nucleophiles, and CO acceptors (e.g., myoglobin) can significantly alter the rate and amount of CO released.[3][4][11] Ensure that these conditions are consistent across all experiments. It is advisable to pre-determine the CO release profile under your specific experimental conditions using a myoglobin (B1173299) assay.[1]

  • Possible Cause: Degradation of this compound stock solution.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment, especially if dissolving in DMSO.[9][10] Avoid repeated freeze-thaw cycles. Protect stock solutions and experimental setups from light.[3]

  • Possible Cause: CO-independent effects of this compound.

    • Troubleshooting Step: Always include an inactive this compound (ithis compound) control in your experimental design.[3][8] This will help you differentiate between the effects of CO and the effects of the this compound molecule itself or its byproducts.

Issue 2: Difficulty in attributing observed effects solely to Carbon Monoxide.

  • Possible Cause: The observed biological effects may be a combination of CO-dependent and CO-independent mechanisms.

    • Troubleshooting Step: In addition to using ithis compound, consider using CO gas or CO dissolved in solution as a positive control.[4][5] If the effects of this compound are not replicated by CO gas but are absent with ithis compound, it suggests a CO-dependent effect that may be influenced by the delivery mechanism of the CORM. If the effects are still present with ithis compound, it points to a CO-independent mechanism.

Quantitative Data Summary

Table 1: CO Release Characteristics of this compound

ParameterValueConditionsReference
Moles of CO released per mole of this compoundUp to 3Dependent on myoglobin concentration[3][11]
Moles of CO released per mole of this compound2.5, 2.8, and 3.010 μM this compound in the presence of 50 μM, 100 μM, and 200 μM myoglobin, respectively, in PBS (pH 7.4)[4]
Half-life (t₁/₂) of CO release4.5 minIn Evans minimal medium with glucose at 37°C[1]
Effect of Oxidants on CO ReleaseIncreased CO releaseIn the presence of H₂O₂, tert-butyl hydroperoxide, or hypochlorous acid[3][4][11]
CO Release at Different Temperatures~15 times more CO released at 37°C compared to 4°CIn PlasmaLyte and UW solutions[12]

Table 2: Experimentally Used Concentrations of this compound

ApplicationConcentrationCell/System TypeReference
Vasodilation25 μMIsolated rat aortic rings[2]
Inhibition of Glycolysis & Mitochondrial Respiration10-100 μMHuman endothelial cells[2]
Anti-inflammatory Effects100 μMHuman umbilical vein endothelial cells (HUVECs)[13]
Protection against Oxidative Stress50 μMMurine intestinal epithelial MODE-K cells[14][15]
Renal Protection200 μM (total)Ex vivo porcine kidney[12]

Key Experimental Protocols

1. Preparation of this compound and ithis compound Solutions

  • This compound Stock Solution:

    • Weigh the desired amount of this compound powder in a light-protected tube.

    • Dissolve in an appropriate solvent (e.g., PBS or DMSO) to the desired stock concentration (e.g., 5 mM).[2][3]

    • Vortex briefly to ensure complete dissolution.

    • Store aliquots at -20°C and protect from light.[3] Prepare fresh for optimal results.

  • inactivethis compound (ithis compound) Preparation:

    • Prepare a stock solution of this compound as described above.

    • To liberate the CO, incubate the stock solution for an extended period (e.g., 36 hours) at 37°C in a cell culture incubator.[12]

    • The resulting ithis compound solution can be stored at -80°C for use as a negative control.[12] Alternatively, an equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄ can be used as a control for non-CO related effects.[3]

2. Myoglobin Assay for CO Release

This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO).

  • Prepare a solution of myoglobin (e.g., 100 µM) in PBS (pH 7.4).

  • Reduce the myoglobin to deoxy-Mb by adding a small amount of sodium dithionite (B78146) (e.g., 0.2%).

  • Maintain the deoxy-Mb solution at 37°C.

  • Add the this compound solution to the deoxy-Mb solution.

  • Monitor the change in absorbance at the Soret band to quantify the formation of MbCO over time.[1]

Visualizations

CORM401_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CORM401 This compound Stock Solution Experimental_System Cell Culture / Isolated Organ / In Vivo Model CORM401->Experimental_System Treatment iCORM401 ithis compound (Inactive Control) iCORM401->Experimental_System Control Data_Analysis Data Analysis & Interpretation Experimental_System->Data_Analysis CO_Dependent CO-Dependent Effects CO_Independent CO-Independent Effects Data_Analysis->CO_Dependent Difference Observed Data_Analysis->CO_Independent No Difference Observed

Caption: Experimental workflow for dissecting CO-independent effects of this compound.

CORM401_Signaling cluster_co_dependent CO-Dependent Pathways cluster_co_independent CO-Independent Effects CORM401 This compound HO1 HO-1 Induction CORM401->HO1 CO p38 p38 MAPK CORM401->p38 CO sGC sGC Activation CORM401->sGC CO NFkB_inhibition NF-κB Inhibition CORM401->NFkB_inhibition CO Mito_Uncoupling Mitochondrial Uncoupling CORM401->Mito_Uncoupling Molecule Itself Membrane_Effects Membrane Polarization CORM401->Membrane_Effects Molecule Itself Antioxidant Antioxidant Activity (Mn) CORM401->Antioxidant Mn Core HO1->p38 HO1->NFkB_inhibition

Caption: Signaling pathways modulated by this compound, highlighting both CO-dependent and CO-independent effects.

References

CORM-401 & Oxidants: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of oxidants on the carbon monoxide (CO) release rate of CORM-401.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of oxidants on the CO release from this compound?

A1: The CO release from this compound is significantly influenced and often dependent on the presence of an oxidant.[1][2] Oxidants such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP), and hypochlorous acid (HClO) have been shown to increase the amount of CO liberated from this compound.[1][3][4] This is attributed to the redox-sensitive nature of this compound, which is a Manganese(I) complex.[1]

Q2: Is the CO release from this compound dependent on the concentration of the oxidant?

A2: Yes, the enhancement of CO release is concentration-dependent. For instance, studies have shown that increasing concentrations of H₂O₂ lead to a proportional increase in CO production from this compound.[1]

Q3: What happens to this compound's ability to release CO after an initial reaction with an oxidant?

A3: After an initial burst of CO release triggered by an oxidant, the ability of the this compound byproduct to further release CO is diminished. In the presence of H₂O₂, the residual CO release decreases in a concentration-dependent manner.[1]

Q4: Are there any CO-independent effects of this compound, especially in the context of oxidative stress?

A4: Yes, some studies suggest that this compound may have biological effects that are independent of CO release. For example, inactive this compound, which does not release CO, has been shown to exert protective effects against oxidative damage, suggesting a potential antioxidant role for the manganese metal itself.[5]

Q5: How should I prepare and handle this compound for my experiments?

A5: this compound is typically dissolved in a suitable solvent like DMSO or PBS to create a stock solution, which should be stored at -20°C and protected from light.[3][6][7] It is important to note that the stability of this compound in solution can be a concern, and its CO-releasing capacity may diminish after exposure to DMSO or aqueous solutions.[8][9] Therefore, it is recommended to use freshly prepared solutions for experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no CO release detected from this compound. Absence of a CO acceptor or an oxidant.This compound releases minimal CO in the absence of a nucleophile or oxidant.[1] Ensure your experimental buffer contains a CO acceptor like myoglobin (B1173299) or that you have added an appropriate oxidant to trigger CO release.
Inconsistent CO release rates between experiments. 1. Degradation of this compound stock solution.2. Variability in oxidant concentration.3. Presence of interfering substances.1. Prepare fresh this compound solutions for each experiment.[8][9]2. Precisely control the concentration of the oxidant used.3. Be aware that components of your media or buffer could interact with this compound. For example, sodium dithionite (B78146), often used in the myoglobin assay, can accelerate CO release.[1]
Observed biological effects do not correlate with expected CO release. 1. CO-independent effects of this compound.2. The actual amount of CO released is different than assumed.1. Use an inactive form of this compound (ithis compound) as a negative control to distinguish between CO-dependent and CO-independent effects.[5][10]2. Quantify the CO release under your specific experimental conditions using a reliable method like the myoglobin assay.
Difficulty in measuring CO release using the myoglobin assay. Interference from colored or insoluble components.For samples with low water solubility or intense color that interfere with optical absorption measurements, consider a modified myoglobin assay protocol, such as incorporating the CORM into polymer beads.[11]

Quantitative Data Summary

The following table summarizes the quantitative effect of hydrogen peroxide on CO release from this compound.

This compound Concentration H₂O₂ Concentration Fold Increase in CO Production (approx.) Reference
20 µM5 µM5-fold[1]
20 µM10 µM10-fold[1]
20 µM20 µM15-fold[1]

Experimental Protocols

Myoglobin Assay for Measuring CO Release

This protocol is a standard method for quantifying the amount of CO released from CORMs.[1][11]

Principle: This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO) upon binding of CO.

Materials:

  • This compound

  • Myoglobin (from equine skeletal muscle)

  • Sodium dithionite

  • Phosphate-buffered saline (PBS), pH 7.4

  • Oxidant of choice (e.g., H₂O₂)

  • Spectrophotometer

Procedure:

  • Preparation of Deoxymyoglobin (deoxy-Mb):

    • Dissolve myoglobin in PBS (pH 7.4).

    • Add a small amount of sodium dithionite (e.g., a few crystals) to the myoglobin solution to reduce the heme iron from Fe³⁺ to Fe²⁺, resulting in deoxy-Mb. The solution will change color from brown to red.

  • Reaction Setup:

    • In a sealed cuvette or reaction vessel, add the desired concentration of this compound to a solution containing deoxy-Mb.

    • To investigate the effect of an oxidant, add the desired concentration of the oxidant to the reaction mixture.

  • Measurement:

    • Immediately after adding this compound, monitor the change in absorbance at specific wavelengths to follow the formation of MbCO. The conversion of deoxy-Mb to MbCO can be followed by the shift in the Soret peak from approximately 434 nm to 423 nm.

    • Record the absorbance spectrum over time until no further change is observed.

  • Calculation:

    • The amount of MbCO formed is calculated using the change in absorbance and the known extinction coefficients for deoxy-Mb and MbCO. This value is then used to determine the moles of CO released per mole of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CORM_stock This compound Stock (DMSO or PBS) Add_CORM Add this compound CORM_stock->Add_CORM Introduce to reaction DeoxyMb Deoxymyoglobin (Myoglobin + Dithionite) Reaction_Mix Reaction Mixture (Deoxy-Mb + Buffer) DeoxyMb->Reaction_Mix Reaction_Mix->Add_CORM Add_Oxidant Add Oxidant (e.g., H₂O₂) Add_CORM->Add_Oxidant Optional Spectro Spectrophotometric Measurement Add_CORM->Spectro Add_Oxidant->Spectro Calc Calculate CO Release Spectro->Calc

Caption: Workflow for measuring CO release from this compound using the myoglobin assay.

logical_relationship CORM401 This compound (Mn(I) complex) CO_Release Increased CO Release CORM401->CO_Release Oxidant Oxidant (e.g., H₂O₂) Oxidant->CO_Release triggers Oxidized_CORM Oxidized this compound Byproduct CO_Release->Oxidized_CORM results in Reduced_CO_Release Reduced Residual CO Release Oxidized_CORM->Reduced_CO_Release

Caption: The effect of an oxidant on the CO release cascade of this compound.

References

preventing premature CO release from CORM-401

Author: BenchChem Technical Support Team. Date: December 2025

CORM-401 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful application of this compound in your experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges, with a focus on preventing premature or unintended carbon monoxide (CO) release.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of CO release?

A1: this compound, or Tetracarbonyl[N-(dithiocarboxy-κS,κS′)-N-methylglycine]manganate, is a manganese-based CO-releasing molecule. It is designed to be relatively stable in solution but can release up to three molar equivalents of CO.[1][2] Its CO release is significantly enhanced in the presence of a CO acceptor (like heme proteins, e.g., myoglobin) or certain biological oxidants.[1][3][4] This sensitivity to its environment allows for controlled CO delivery under specific experimental conditions.[1]

Q2: How should I properly store and handle this compound?

A2: Proper storage is critical to maintain the integrity of the compound.

  • Solid Form: Store the powder at -20°C, protected from light.[2]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO. For short-term storage (up to one month), aliquots can be kept at -20°C. For longer-term storage (up to six months), store aliquots at -80°C.[5] Always protect solutions from light.[1][2] One study noted that this compound stock solutions were stable for up to 7 days.[6] However, it's also been reported that exposure to DMSO or aqueous solutions can diminish its CO-releasing capacity over time, making it crucial to use freshly prepared solutions whenever possible.[7]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mg/mL).[2] For experimental use, this stock solution can then be diluted into your aqueous buffer or cell culture medium. Be aware that the stability and CO-release kinetics can be affected by the final solvent composition.[7][8]

Q4: What is "ithis compound" and when should I use it as a control?

A4: "ithis compound" refers to an inactive control compound that does not release CO but contains the molecular components of this compound after CO release. It is used to distinguish the biological effects of CO from the effects of the carrier molecule itself. A commonly used preparation for ithis compound is an equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄.[1] It is essential to include this control in your experiments to validate that the observed effects are specifically due to the released CO.

Troubleshooting Guide: Preventing Premature CO Release

Premature or uncontrolled CO release is a significant concern as it can lead to off-target effects and misinterpretation of experimental data. CO release from this compound is known to be influenced by oxidants and nucleophiles.[3][4][7] This guide will help you identify and mitigate potential causes.

Q5: My untreated control group (containing this compound but no experimental stimulus) is showing a biological effect. What could be the cause?

A5: This strongly suggests premature CO release. Use the following flowchart and table to diagnose the potential cause.

G Troubleshooting Premature CO Release start Issue: Unintended activity in this compound control group q_oxidants Is your medium rich in oxidants (e.g., H₂O₂)? Or do your cells produce high levels of ROS? start->q_oxidants q_temp Is the experiment run at elevated temperatures (e.g., 37°C)? q_oxidants->q_temp No sol_oxidants Solution: 1. Use a buffer with minimal oxidative potential. 2. Consider adding an antioxidant (e.g., catalase) if compatible with your experiment. 3. Pre-determine CO release in your specific medium. q_oxidants->sol_oxidants Yes q_storage Was the this compound stock solution prepared fresh and stored correctly? q_temp->q_storage No sol_temp Solution: 1. Acknowledge baseline release at 37°C. 2. Run a parallel control at a lower temperature (e.g., 4°C) to quantify temperature effect. 3. Minimize incubation time. q_temp->sol_temp Yes q_heme Does your medium contain free heme proteins (e.g., in serum-containing media)? q_storage->q_heme Yes sol_storage Solution: 1. Prepare fresh DMSO stock solutions for each experiment. 2. Store aliquots at -80°C and protect from light. 3. Avoid repeated freeze-thaw cycles. q_storage->sol_storage No q_heme->start No, re-evaluate experimental setup sol_heme Solution: 1. Use serum-free medium if possible. 2. If serum is required, quantify baseline CO release in the complete medium. 3. Use ithis compound control to account for non-CO effects. q_heme->sol_heme Yes G Experimental Workflow for Assessing this compound Activity cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_corm 1. Prepare fresh this compound stock in anhydrous DMSO. (Protect from light) prep_buffer 2. Prepare experimental buffer or cell culture medium. prep_cells 3. Prepare cells/tissue (if applicable). exp_dilute 4. Dilute this compound into medium immediately before application. prep_cells->exp_dilute exp_treat 5. Add this compound solution to experimental system (e.g., cells, aortic rings). exp_dilute->exp_treat exp_incubate 6. Incubate for desired time at controlled temp (e.g., 37°C). exp_treat->exp_incubate ccp Critical Point: Premature release can occur due to oxidants, light, or high temp. exp_treat->ccp analysis_measure 7. Measure biological endpoint (e.g., vasodilation, protein expression, cell viability). exp_incubate->analysis_measure analysis_control 8. Compare results against ithis compound and vehicle controls. analysis_measure->analysis_control G corm This compound co CO (Carbon Monoxide) corm->co Releases trigger Intended Trigger (e.g., biological stimulus) trigger->corm Activates premature_trigger Unintended Trigger (e.g., Oxidants, Temp) premature_trigger->corm Activates (Prematurely) sgc Soluble Guanylate Cyclase (sGC) co->sgc Activates cgmp cGMP sgc->cgmp Converts gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activates effect Biological Effect (e.g., Vasodilation, Anti-inflammation) pkg->effect Mediates

References

quality assurance for commercial CORM-401

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CORM-401

Welcome to the technical support center for commercial this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or Carbon Monoxide-Releasing Molecule 401, is a manganese-based compound designed to deliver controlled amounts of carbon monoxide (CO) to biological systems.[1] CO is a gasotransmitter involved in various cellular processes, and this compound serves as a tool to study its physiological and pathological roles.[1][2] The proposed mechanism for CO release involves a multi-step process that can be initiated by the dissociation of a CO ligand from the manganese core, followed by nucleophilic substitution and further dissociation to release additional CO molecules.[2][3]

Q2: How should I store and handle solid this compound?

A2: Solid this compound should be stored at -20°C, protected from light. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture, which can affect stability. The compound is a light yellow to dark yellow powder.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO (up to 10 mg/mL) and water (up to 1 mg/mL). For biological experiments, it is common to first dissolve this compound in a suitable solvent like DMSO or PBS to create a concentrated stock solution.[4] It has been noted that the stability of this compound in DMSO or aqueous solutions can be limited, leading to a diminished CO-release capacity over time.[5] Therefore, it is highly recommended to prepare fresh solutions for each experiment.

Q4: How should I store stock solutions of this compound?

A4: Long-term storage of this compound in solution is not recommended due to potential instability.[5] If necessary, prepare aliquots of freshly made stock solutions in tightly sealed vials and store them at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.

Q5: What is ithis compound and when should I use it?

A5: ithis compound, or inactive this compound, is used as a negative control in experiments.[1] It is a compound that does not release CO but contains the other components of the this compound molecule. Using ithis compound helps to ensure that the observed biological effects are due to the released carbon monoxide and not the carrier molecule itself.[1][4]

Troubleshooting Guide

Problem 1: Inconsistent or no CO release detected.

  • Question: I am not observing the expected levels of carbon monoxide release from my this compound solution. What could be the cause?

  • Answer: The CO release from this compound is highly dependent on the experimental conditions. Several factors can influence the rate and amount of CO released:

    • Presence of a CO Acceptor: this compound releases CO more rapidly and efficiently in the presence of a CO acceptor, such as a heme protein like myoglobin (B1173299) or hemoglobin.[3][4] Without an acceptor, the compound is relatively stable in solution.

    • Presence of Oxidants/Reductants: Oxidants like hydrogen peroxide (H₂O₂) can significantly increase the amount of CO liberated from this compound.[2][4][6] Conversely, the presence of reducing agents like sodium dithionite (B78146) can also enhance the kinetics of CO release.[3]

    • Temperature: Temperature is a critical factor. CO release is significantly higher at 37°C compared to 4°C.[7]

    • Compound Stability: The stability of this compound in solution, especially in DMSO and aqueous buffers, can be limited.[5] Ensure you are using freshly prepared solutions for your experiments.

Problem 2: No biological effect observed in my cell culture or in vivo model.

  • Question: I have treated my cells/animal model with this compound, but I am not seeing the expected biological response (e.g., vasodilation, anti-inflammatory effect). What should I check?

  • Answer: If you are not observing a biological effect, consider the following troubleshooting steps:

    • Verify CO Release: First, confirm that CO is being released under your specific experimental conditions using a quantitative method (see Experimental Protocols section). The complex nature of CO release means it may not be occurring as expected in your system.[2][5]

    • Concentration: The effective concentration of this compound can vary. For example, effects on endothelial cells have been reported in the 10-100 µM range.[8] You may need to perform a dose-response curve to find the optimal concentration for your model.

    • Use of Controls: Ensure you are using appropriate controls, including a vehicle control and an inactive ithis compound control, to rule out CO-independent effects.[1]

    • Cellular Uptake and Target Engagement: Consider if the compound is reaching its intended biological target. The effects of this compound can be linked to intracellular CO accumulation.[4]

    • CO-Independent Effects: Be aware that some biological effects of CORMs may be independent of CO release.[2][9] The manganese core itself may have biological activity.[10]

Problem 3: High variability between experimental repeats.

  • Question: My results with this compound are highly variable from one experiment to the next. How can I improve consistency?

  • Answer: High variability is a known challenge with this compound due to its sensitive nature.[2][5] To improve consistency:

    • Standardize Preparation: Always prepare fresh solutions of this compound immediately before use. Do not use stock solutions that have been stored for extended periods.[5]

    • Control Environmental Factors: Tightly control experimental parameters such as temperature, pH, and light exposure.[4][7] this compound should be protected from light at all times.[4]

    • Characterize Each Batch: The quality of commercial this compound can be a concern.[5] If possible, perform a quality control check on each new batch to verify its CO-releasing properties before starting a series of experiments.

    • Predetermine CO Release: It is strongly recommended to predetermine the CO production yield and rate under your specific experimental conditions before conducting biological experiments.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1001015-18-4[11]
Molecular Formula C₈H₆MnNO₆S₂[11]
Molecular Weight 331.2 g/mol [11]
Appearance Light yellow to dark yellow powder
Purity (Typical) ≥98% (HPLC)[11]
Solubility DMSO: ≥10 mg/mLH₂O: ≥1 mg/mL

Table 2: Storage and Stability Recommendations

FormStorage TemperatureStorage ConditionsRecommended DurationSource
Solid -20°CTightly sealed vial, protect from lightUp to 6 months
Stock Solution -20°CTightly sealed aliquotsUp to 1 month (use fresh if possible)[4]

Experimental Protocols

Key Experiment: Myoglobin Assay for Measuring CO Release

This protocol provides a method to quantify the amount of CO released from this compound by measuring the conversion of deoxymyoglobin (deoxy-Mb) to carbonmonoxymyoglobin (MbCO).

Methodology:

  • Reagent Preparation:

    • Prepare a solution of myoglobin (from equine skeletal muscle) in a phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

    • To create deoxy-Mb, freshly prepare a solution of sodium dithionite and add a small amount to the myoglobin solution to chemically reduce the heme iron from Fe³⁺ to Fe²⁺. The solution should change color from brown to reddish-purple.

  • Spectrophotometer Setup:

    • Set up a spectrophotometer to measure the absorbance spectrum, typically between 400 and 600 nm.

    • Blank the instrument with the phosphate buffer.

  • Baseline Measurement:

    • Add the deoxy-Mb solution to a cuvette and record the baseline absorbance spectrum. The characteristic Soret peak for deoxy-Mb is around 434 nm.

  • Initiating the Reaction:

    • Add a known concentration of freshly prepared this compound solution to the cuvette containing the deoxy-Mb solution. Mix quickly by gentle inversion.

  • Data Acquisition:

    • Immediately begin recording absorbance spectra at regular time intervals (e.g., every 30 seconds) for a set duration.

    • As this compound releases CO, it will bind to the deoxy-Mb, forming MbCO. This causes a shift in the Soret peak from ~434 nm to ~423 nm.

  • Calculation of CO Release:

    • The concentration of MbCO formed can be calculated using the Beer-Lambert law (A = εcl) and the change in absorbance at 423 nm. The molar extinction coefficient for MbCO at this wavelength is required.

    • The moles of CO released per mole of this compound can then be determined. It's important to note that the yield can be variable and dependent on the concentration of myoglobin used.[2][4]

Mandatory Visualizations

Quality_Control_Workflow Figure 1. Quality Control Workflow for this compound Experiments cluster_prep Preparation & Storage cluster_qc Quality Control cluster_exp Experimentation Receive Receive Solid this compound Store Store at -20°C, Protected from Light Receive->Store Equilibrate Equilibrate to Room Temp Before Opening Store->Equilibrate Prepare Prepare Fresh Stock Solution (e.g., in DMSO or PBS) Equilibrate->Prepare QC_Check Perform CO Release Assay (e.g., Myoglobin Assay) Prepare->QC_Check Dilute Dilute to Final Concentration in Media/Buffer Prepare->Dilute If QC passes Verify Verify CO Release Kinetics and Yield QC_Check->Verify Treat Treat Cells/Tissues or Administer in vivo Dilute->Treat Negative_Control Include ithis compound Control Dilute->Negative_Control Analyze Analyze Biological Endpoint Treat->Analyze Negative_Control->Analyze

Figure 1. Quality Control Workflow for this compound Experiments

Troubleshooting_Workflow Figure 2. Troubleshooting 'No Biological Effect' with this compound Start No Biological Effect Observed Check_Release Is CO release confirmed under your specific conditions? Start->Check_Release Check_Prep Was the solution prepared fresh before the experiment? Check_Release->Check_Prep Yes Action_Assay Action: Perform a CO release assay (e.g., Myoglobin assay) under identical experimental conditions. Check_Release->Action_Assay No Check_Conc Have you performed a dose-response analysis? Check_Prep->Check_Conc Yes Action_Reprep Action: Repeat experiment with a freshly prepared solution. Check_Prep->Action_Reprep No Check_Controls Are appropriate negative controls (vehicle, ithis compound) included? Check_Conc->Check_Controls Yes Action_Dose Action: Test a range of concentrations to find the optimal dose. Check_Conc->Action_Dose No Action_Control Action: Ensure results are compared against proper negative controls. Check_Controls->Action_Control No End Re-evaluate experimental design Check_Controls->End Yes Action_Assay->Check_Prep Action_Reprep->Check_Conc Action_Dose->Check_Controls Action_Control->End

Figure 2. Troubleshooting 'No Biological Effect' with this compound

Signaling_Pathway Figure 3. Simplified Signaling Pathways Modulated by this compound-derived CO CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO HO1 Heme Oxygenase-1 (HO-1) Induction CO->HO1 p38 p38 MAP Kinase Activation CO->p38 NFkB NF-κB Pathway Inhibition CO->NFkB Suppresses Vasodilation Vasodilation CO->Vasodilation Induces Migration Cell Migration HO1->Migration p38->Migration Inflammation ↓ Inflammation NFkB->Inflammation

Figure 3. Simplified Signaling Pathways Modulated by this compound

References

Navigating CORM-401 Activity: A Technical Guide to Buffer Composition and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the carbon monoxide-releasing molecule CORM-401, achieving consistent and reproducible results is paramount. This technical support center provides essential guidance on the critical impact of buffer composition on this compound activity, offering troubleshooting advice and detailed experimental protocols to ensure the integrity of your research. The CO-releasing properties of this compound are exquisitely sensitive to its chemical environment, making a thorough understanding of these factors essential for accurate interpretation of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing inconsistent CO release. What are the most likely causes?

A1: Inconsistent CO release from this compound is a common issue and is often traced back to variations in the experimental buffer or solution. The rate and amount of CO liberated are significantly influenced by several factors:

  • Presence of CO Acceptors: this compound's CO release is enhanced in the presence of heme proteins like myoglobin (B1173299), which act as CO acceptors. Variations in the concentration of such proteins in your assay will directly impact the observed CO release kinetics.

  • Oxidants and Reductants: The presence of oxidants, such as hydrogen peroxide (H₂O₂), can increase the amount of CO released from this compound.[1] Conversely, the presence of reducing agents may also alter the release profile. Ensure consistent levels of these agents across experiments.

  • Buffer Composition: The type of buffer, its pH, and ionic strength are critical determinants of this compound stability and CO release. It is crucial to use the exact same buffer composition for all related experiments.

  • Light Exposure: this compound solutions should be protected from light to prevent potential photodegradation and altered CO release.

  • Solvent for Stock Solution: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS) to prepare stock solutions. The stability of this compound in these solvents can vary, potentially affecting subsequent experiments.

Q2: Which buffer should I use for my experiments with this compound?

  • Phosphate-Buffered Saline (PBS): PBS is a commonly used buffer for this compound experiments. However, the concentration of phosphate (B84403) can influence CO release.

  • Potassium Phosphate (KPi) Buffer: Studies have characterized this compound's CO release in KPi buffer, providing some quantitative data.

  • Tris and HEPES Buffers: While less documented for this compound, these buffers are common in biological assays. It is important to note that Tris contains a primary amine that could potentially interact with the CORM. HEPES is generally considered more inert.

Recommendation: For consistency, it is advisable to choose one buffer system and use it across all comparative experiments. We recommend initially testing the CO release profile of this compound in your chosen buffer system using the myoglobin assay (see Experimental Protocols section).

Q3: How do I prepare the inactive this compound (ithis compound) control?

A3: An inactive control is crucial to distinguish the effects of CO from those of the this compound molecule itself or its byproducts. ithis compound can be prepared by dissolving this compound in the experimental buffer and allowing it to completely release its CO prior to the experiment. This is typically achieved by incubating the solution for an extended period (e.g., 24-48 hours) at 37°C in the dark. The solution should then be purged with nitrogen to remove any remaining dissolved CO.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low CO release detected Absence of a CO acceptor in the assay.Ensure your assay includes a CO acceptor like myoglobin, especially for in vitro characterization.
Inactive this compound stock solution.Prepare fresh this compound stock solutions regularly and store them protected from light at -20°C.
Inappropriate buffer conditions.Verify the pH and composition of your buffer. Consider testing a different buffer system.
CO release is too rapid or erratic Presence of unintended oxidants or reductants.Use high-purity water and reagents for buffer preparation. Analyze your experimental medium for potential contaminants.
Temperature fluctuations.Maintain a constant and controlled temperature throughout the experiment.
High background signal in the myoglobin assay Turbidity of the myoglobin solution.Centrifuge the myoglobin solution before use to remove any precipitates.
Interference from other components in the sample.Run a blank control with all components except this compound to determine the background absorbance.
Biological effect observed with ithis compound The effect is independent of CO and is caused by the manganese core or the ligand of the CORM.This is a valid experimental outcome and should be reported as a CO-independent effect of the molecule.

Data Presentation

Table 1: CO Release from this compound in Different Media

MediumTemperature (°C)Moles of CO Released per Mole of this compoundHalf-life (t½) of CO Release (minutes)
Defined Growth Medium37~2.5~4.5
0.1 M Potassium Phosphate Buffer37~2.4~5.0

Note: Data is compiled from published studies and serves as a general guide. Actual values may vary depending on specific experimental conditions.

Experimental Protocols

Myoglobin Assay for Measuring CO Release from this compound

This spectrophotometric assay is the standard method for quantifying CO release from CORMs. It is based on the change in the absorbance spectrum of myoglobin upon binding to CO.

Materials:

  • Horse heart myoglobin

  • Your chosen experimental buffer (e.g., 0.1 M Potassium Phosphate buffer, pH 7.4)

  • Sodium dithionite (B78146)

  • This compound

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Prepare a myoglobin stock solution: Dissolve myoglobin in the experimental buffer to a concentration of approximately 1 mg/mL.

  • Prepare the deoxymyoglobin solution: In a cuvette, dilute the myoglobin stock solution with the experimental buffer to a final concentration of ~10-20 µM. Add a few grains of sodium dithionite to reduce the myoglobin to deoxymyoglobin. The solution should change color from red-brown to purple.

  • Record the baseline spectrum: Scan the absorbance of the deoxymyoglobin solution from 400 to 600 nm. The spectrum should show a characteristic peak for deoxymyoglobin at around 434 nm.

  • Initiate the reaction: Add a small volume of your this compound solution to the cuvette to achieve the desired final concentration. Mix quickly by inverting the cuvette.

  • Monitor the spectral changes: Immediately start recording the absorbance spectra at regular time intervals (e.g., every 30 seconds) for a desired period.

  • Data Analysis: The formation of carboxymyoglobin (Mb-CO) is monitored by the increase in absorbance at 423 nm and the decrease at 434 nm. The concentration of Mb-CO can be calculated using the Beer-Lambert law and the known extinction coefficients for deoxymyoglobin and carboxymyoglobin. The rate of CO release can then be determined from the kinetic data.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are often mediated through the modulation of key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

CORM401_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CORM_stock Prepare this compound Stock (e.g., in PBS or DMSO) Assay_setup Set up Experimental Assay (e.g., cell culture, in vitro reaction) CORM_stock->Assay_setup iCORM_prep Prepare ithis compound Control (Pre-incubate to release CO) iCORM_prep->Assay_setup Treatment Treat with this compound or ithis compound Assay_setup->Treatment Buffer_select Select & Prepare Buffer (e.g., Phosphate, Tris, HEPES) Buffer_select->Assay_setup CO_release Measure CO Release (Myoglobin Assay) Treatment->CO_release Bio_activity Measure Biological Activity (e.g., cell viability, gene expression) Treatment->Bio_activity Signaling Analyze Signaling Pathways (e.g., Western Blot, PCR) Bio_activity->Signaling

Caption: General experimental workflow for studying this compound activity.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to activate the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

p38_pathway CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO ROS Reactive Oxygen Species CO->ROS ASK1 ASK1 ROS->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: Simplified p38 MAPK signaling pathway activated by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the immune and inflammatory responses. This compound can modulate this pathway, often leading to anti-inflammatory effects.

NFkB_pathway cluster_nucleus Nuclear Translocation CORM401 This compound CO Carbon Monoxide (CO) CORM401->CO IKK IKK Complex CO->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n Nucleus Nucleus Gene_exp Gene Expression (e.g., inflammatory cytokines) NFkB_n->Gene_exp

Caption: Modulation of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

A Comparative Guide to CORM-401 and CORM-A1: CO Release and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbon monoxide-releasing molecules (CORMs) have emerged as a promising class of therapeutic agents, offering a method for the controlled delivery of carbon monoxide (CO), a gasotransmitter with diverse physiological effects. Among the various CORMs developed, CORM-401 and CORM-A1 have been subjects of significant research. This guide provides an objective comparison of their CO release profiles and biological activities, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies.

Executive Summary

This compound, a manganese-based carbonyl, is characterized by its capacity to release multiple CO molecules and its sensitivity to oxidants, which enhances its CO-releasing properties. In contrast, CORM-A1 is a metal-free, boranocarbonate that releases a single CO molecule at a slower, pH-dependent rate. These fundamental differences in their chemical nature translate to distinct biological activities, with this compound generally exhibiting more potent effects in scenarios where a higher local concentration of CO is beneficial, such as in vasodilation. However, the choice between these two CORMs will ultimately depend on the specific experimental context and desired therapeutic outcome. Recent studies also highlight the importance of considering potential CO-independent effects of these molecules.

CO Release Profiles: A Head-to-Head Comparison

The kinetics and stoichiometry of CO release are critical parameters that dictate the biological efficacy of a CORM. This compound and CORM-A1 exhibit markedly different CO release characteristics.

ParameterThis compoundCORM-A1
Metal Center Manganese (Mn)None (Boron-based)
Moles of CO Released per Mole of Compound Up to 3.2[1]1[2]
Half-life (t½) at 37°C, pH 7.4 Approximately 4.5 - 5 minutes[3]Approximately 21 minutes[4][5][6]
Release Triggers/Enhancers Spontaneous, enhanced by oxidants (e.g., H₂O₂, hypochlorous acid) and presence of a CO acceptor like myoglobin[1][7][8][9][10]pH- and temperature-dependent; faster release at lower pH[4][5][11]
Solubility Water-soluble[9][10]Water-soluble[4][12]
Experimental Protocol: Myoglobin (B1173299) Assay for CO Release

The most common method to determine the CO release from CORMs is the myoglobin assay.

  • Preparation: A solution of deoxymyoglobin (deoxy-Mb) is prepared in a buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (typically 7.4) and temperature (usually 37°C). Sodium dithionite (B78146) is often added to ensure the myoglobin remains in its reduced state[13].

  • Initiation: The CORM is added to the deoxy-Mb solution.

  • Measurement: As the CORM releases CO, it binds to deoxy-Mb to form carboxymyoglobin (MbCO). This conversion is monitored spectrophotometrically by the characteristic spectral shift, with an increase in absorbance at 540 and 577 nm and a decrease at 557 nm[14].

  • Quantification and Kinetics: The amount of CO released is quantified by the extent of MbCO formation, and the rate of release (half-life) is determined by monitoring the change in absorbance over time[14]. For this compound, the yield of CO has been shown to be dependent on the concentration of the myoglobin acceptor[1][15].

G cluster_workflow Myoglobin Assay Workflow DeoxyMb Deoxymyoglobin (deoxy-Mb) in buffer (pH 7.4, 37°C) CORM Add CORM (this compound or CORM-A1) DeoxyMb->CORM MbCO Formation of Carboxymyoglobin (MbCO) CORM->MbCO CO release Spectro Spectrophotometric Measurement MbCO->Spectro Data Calculate CO Release: - Half-life (t½) - Moles of CO Spectro->Data G cluster_pathway CO-Mediated Vasodilation Pathway CORM This compound or CORM-A1 CO Carbon Monoxide (CO) CORM->CO releases sGC Soluble Guanylate Cyclase (sGC) CO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

References

Validating CORM-401 Effects: A Comparative Guide to Carbon Monoxide Gas

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carbon monoxide-releasing molecule CORM-401 with carbon monoxide (CO) gas. By presenting supporting experimental data, detailed protocols, and visual representations of signaling pathways, this document serves as a valuable resource for validating the biological effects of this compound and understanding its therapeutic potential.

Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a crucial gaseous signaling molecule with significant therapeutic potential in a range of diseases. However, the practical and safe delivery of gaseous CO in clinical settings presents considerable challenges. Carbon monoxide-releasing molecules (CORMs) have emerged as a promising solution, offering a method for controlled and targeted CO delivery. Among these, this compound, a manganese-based compound, has garnered attention for its ability to release multiple CO molecules and its sensitivity to oxidants, which can enhance CO liberation in pathological environments. This guide delves into the experimental validation of this compound's effects, comparing them with those of CO gas and other CORMs.

Comparative Data on CO Release and Biological Effects

To ascertain that the biological effects of this compound are indeed mediated by the release of CO, it is essential to compare its performance with that of CO gas and other CO-releasing compounds. The following tables summarize key quantitative data from various studies.

ParameterThis compoundCO GasCORM-A1CORM-2CORM-3Source(s)
CO Molecules Released per Molecule Up to 3.2N/A1~0.7-1~1[1]
CO Release Half-life (in vitro) ~21 minutes (in PBS)N/A~21 minutes~1 minute<1 minute[1]
Solubility Water-solubleSparingly soluble in waterWater-solubleSoluble in DMSOWater-soluble[2]
Stability of Stock Solution Stable for 7 days at -20°C in PBSN/ALess stableLess stableLess stable[2]
Table 1: Comparison of Physicochemical Properties of this compound and Other CO Donors.
Biological EffectThis compoundCO GasInactive this compound (ithis compound)Key FindingsSource(s)
Vasodilation Induces vasodilationInduces vasodilationNo effectThis compound-induced vasodilation is comparable to that of CO gas and is dependent on CO release.[3]
Anti-inflammatory Effects (e.g., inhibition of LPS-induced NO production) Significant inhibitionSignificant inhibitionNo effectDemonstrates that the anti-inflammatory properties of this compound are mediated by CO.[4]
Cytoprotection against Oxidative Stress Protects cells from H2O2-induced deathProtects cells from oxidative stressNo effectThis compound's protective effect is attributed to its CO-releasing capability.[5][5]
Inhibition of Cancer Cell Proliferation Inhibits proliferationInhibits proliferationNo effectThe anti-proliferative effects of this compound in certain cancer cells are CO-dependent.[6][7]
Modulation of Mitochondrial Respiration Inhibits mitochondrial respirationInhibits mitochondrial respirationNo effectThis compound mimics the effect of CO on cellular bioenergetics.[8]
Table 2: Comparative Biological Effects of this compound, CO Gas, and Inactive this compound.

Key Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the comparison of this compound and CO gas.

Myoglobin (B1173299) Assay for CO Release

This spectrophotometric assay is widely used to quantify the amount of CO released from CORMs.

Principle: Deoxymyoglobin (deoxy-Mb) reacts with CO to form carboxymyoglobin (MbCO), which has a distinct absorption spectrum. The amount of MbCO formed is proportional to the amount of CO released.

Protocol:

  • Prepare a solution of horse skeletal myoglobin in phosphate-buffered saline (PBS, pH 7.4).

  • Reduce the myoglobin to deoxy-Mb by adding a fresh solution of sodium dithionite.

  • Record the baseline absorbance spectrum of the deoxy-Mb solution.

  • Add the this compound solution to the deoxy-Mb solution.

  • Immediately begin recording the absorbance spectra at regular intervals to monitor the conversion of deoxy-Mb to MbCO.

  • Calculate the concentration of MbCO using the change in absorbance at specific wavelengths (typically 540 nm and 579 nm).

  • As a positive control, a known concentration of CO gas can be bubbled through a deoxy-Mb solution to generate a standard curve.

Preparation of Inactive this compound (ithis compound)

To confirm that the observed biological effects are due to CO release and not the CORM molecule itself, an inactive form of the compound (ithis compound) that does not release CO is used as a negative control.

Protocol:

  • Dissolve this compound in the appropriate solvent (e.g., PBS or cell culture medium).

  • Incubate the solution for a sufficient period (e.g., 24-48 hours) at 37°C to allow for the complete release of CO.

  • Bubble the solution with nitrogen gas to remove any remaining dissolved CO.

  • The resulting solution, containing the CO-depleted this compound, is used as the ithis compound control in subsequent experiments.

  • The lack of CO release from ithis compound should be confirmed using the myoglobin assay.

Cell Viability and Apoptosis Assays

These assays are used to assess the cytoprotective or cytotoxic effects of this compound and CO gas.

Protocol (using MTT assay for viability):

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, ithis compound, or expose them to a CO-releasing solution or a CO atmosphere for the desired duration.

  • After treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis can be assessed using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase activity.

Signaling Pathways and Experimental Workflows

The biological effects of CO, and by extension this compound, are mediated through the modulation of specific intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for validating this compound's effects.

G cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response CORM401 This compound p38 p38 MAPK CORM401->p38 Nrf2 Nrf2 CORM401->Nrf2 CO_gas CO Gas CO_gas->p38 CO_gas->Nrf2 Vasodilation Vasodilation CO_gas->Vasodilation Anti_inflammation Anti-inflammation p38->Anti_inflammation Apoptosis_Modulation Apoptosis Modulation p38->Apoptosis_Modulation HO1 Heme Oxygenase-1 (HO-1) HO1->Anti_inflammation Cytoprotection Cytoprotection HO1->Cytoprotection Nrf2->HO1

Signaling pathways activated by this compound and CO gas.

The diagram above illustrates how both this compound and CO gas can activate key signaling molecules such as p38 mitogen-activated protein kinase (MAPK) and induce the expression of Heme Oxygenase-1 (HO-1) via the transcription factor Nrf2.[1][9] These pathways lead to various cellular responses, including anti-inflammatory effects, cytoprotection, and modulation of apoptosis.

G cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_validation Validation CORM401_prep Prepare this compound and ithis compound solutions Treatment_groups Treat cells with: - Vehicle - this compound - ithis compound - CO gas CORM401_prep->Treatment_groups Myoglobin_assay CO Release Assay (Myoglobin) CORM401_prep->Myoglobin_assay CO_gas_prep Prepare CO-saturated medium CO_gas_prep->Treatment_groups Cell_culture Culture target cells Cell_culture->Treatment_groups Western_blot Protein Expression (e.g., HO-1, p-p38) Treatment_groups->Western_blot Viability_assay Cell Viability/Apoptosis (MTT, Annexin V) Treatment_groups->Viability_assay Functional_assay Functional Assays (e.g., Vasodilation, NO production) Treatment_groups->Functional_assay Comparison Compare effects of This compound vs. CO gas and ithis compound Western_blot->Comparison Viability_assay->Comparison Functional_assay->Comparison

Experimental workflow for validating this compound effects.

This workflow outlines the key steps in a typical experiment designed to validate the CO-dependent effects of this compound. It emphasizes the importance of including proper controls, such as ithis compound and CO gas, and performing a range of assays to assess both the mechanism and the functional outcomes of this compound treatment.

References

A Comparative Guide to Manganese-Based Carbon Monoxide-Releasing Molecules: CORM-401 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial gaseous signaling molecule with significant therapeutic potential. Carbon Monoxide-Releasing Molecules (CORMs) have emerged as a promising strategy to deliver controlled amounts of CO to biological systems, mitigating the risks associated with gas inhalation. Among these, manganese-based CORMs are a notable class. This guide provides an objective comparison of CORM-401 against other prominent manganese-based CORMs, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Overview of Key Manganese-Based CORMs

This guide focuses on the comparative analysis of three key manganese-based CORMs:

  • This compound: A water-soluble manganese(I) complex, [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], known for its rapid CO release, which is further enhanced in the presence of oxidants.

  • CORM-1: A lipophilic dimanganese decacarbonyl complex, [Mn₂(CO)₁₀], which requires photoactivation to release CO.

  • PhotoCORM [Mn(CO)₃(tpa-κ³N)]⁺: A water-soluble, photoactivatable CORM that releases CO upon illumination with UV light (365 nm).

Performance Comparison

The following tables summarize the key performance characteristics of this compound and its manganese-based counterparts based on available experimental data.

Table 1: Carbon Monoxide Release Properties
PropertyThis compoundCORM-1PhotoCORM [Mn(CO)₃(tpa-κ³N)]⁺
Structure [Mn(CO)₄(S₂CNMe(CH₂CO₂H))][Mn₂(CO)₁₀][Mn(CO)₃(tpa-κ³N)]⁺
Solubility Water-solubleLipophilicWater-soluble
CO Release Trigger Spontaneous, enhanced by oxidants and CO acceptors[1][2]Photoactivation (light)Photoactivation (365 nm UV light)
Moles of CO Released per Mole of CORM Up to 3.2[3]Not specified in comparative studies~2
Half-life (t½) of CO Release ~0.8 - 5 minutes (condition-dependent)[2][3]Dependent on light exposureNot specified in comparative studies
Table 2: Cytotoxicity Profile
Cell LineThis compound (IC₅₀)CORM-1 (IC₅₀)PhotoCORM [Mn(CO)₃(tpa-κ³N)]⁺ (IC₅₀)
Murine Macrophages (RAW 264.7)~100 µM (25% reduction in viability)[3]Data not availableData not available
Human Umbilical Vein Endothelial Cells (HUVEC)Data not availableData not availableData not available
H9C2 CardiomyocytesProtective against oxidant damageData not availableData not available

Note: Direct comparative cytotoxicity studies between these specific manganese-based CORMs are limited. The provided data for this compound is based on a single study and may vary depending on the cell line and experimental conditions.

Table 3: Anti-inflammatory and Vasodilatory Effects
Biological EffectThis compoundCORM-1PhotoCORM [Mn(CO)₃(tpa-κ³N)]⁺
Anti-inflammatory Activity Suppresses LPS-induced nitric oxide production in macrophages[4]Data not available in direct comparisonData not available in direct comparison
Vasodilatory Effect Induces vasodilation in pre-contracted aortic rings[5]Induces vasodilation in pre-contracted aortic rings[6]Data not available

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the comparison of these manganese-based CORMs.

Myoglobin (B1173299) Assay for CO Release

This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO) to quantify CO release.

Materials:

  • Horse heart myoglobin

  • Phosphate buffered saline (PBS), pH 7.4

  • Sodium dithionite

  • CORM solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of myoglobin in PBS.

  • Reduce the myoglobin to deoxy-Mb by adding a fresh solution of sodium dithionite.

  • Record the baseline spectrum of deoxy-Mb.

  • Add the CORM solution to the deoxy-Mb solution. For photo-activated CORMs, expose the solution to the appropriate light source.

  • Monitor the spectral changes over time, specifically the decrease in the deoxy-Mb peak (around 435 nm) and the increase in the Mb-CO peaks (around 424 nm, 540 nm, and 578 nm).

  • Calculate the concentration of Mb-CO formed using the Beer-Lambert law and the known extinction coefficient for Mb-CO at a specific wavelength (e.g., 424 nm).

  • The rate of CO release and the total moles of CO released per mole of CORM can be determined from the kinetic data.[7]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cells (e.g., RAW 264.7 macrophages, HUVECs)

  • Complete cell culture medium

  • CORM solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the CORM. Include untreated control wells.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of CORM that inhibits 50% of cell viability).[8]

Griess Assay for Nitric Oxide Production

This assay measures nitrite (B80452) (a stable product of nitric oxide) in cell culture supernatants as an indicator of nitric oxide (NO) production.

Materials:

  • Cell culture supernatant

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Collect cell culture supernatants after treatment with LPS and/or CORMs.

  • Add the Griess Reagent to the supernatants in a 96-well plate.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known nitrite concentrations.[9][10]

Aortic Ring Vasodilation Assay

This ex vivo method assesses the vasodilatory properties of CORMs on isolated arterial rings.

Materials:

  • Thoracic aorta from a rat

  • Krebs-Henseleit buffer

  • Phenylephrine (or other vasoconstrictor)

  • CORM solutions

  • Organ bath system with force transducers

Procedure:

  • Isolate the thoracic aorta and cut it into rings of 2-3 mm in width.

  • Suspend the aortic rings in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.

  • Allow the rings to equilibrate and then pre-contract them with a vasoconstrictor like phenylephrine.

  • Once a stable contraction is achieved, cumulatively add the CORM solution to the bath.

  • Record the changes in isometric tension to measure the extent of vasodilation.

  • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.[11][12]

Signaling Pathways and Experimental Workflows

The biological effects of manganese-based CORMs are primarily mediated by the released CO, which can modulate various signaling pathways.

Signaling_Pathway CORM Manganese-Based CORM (e.g., this compound) CO Carbon Monoxide (CO) CORM->CO Release sGC Soluble Guanylyl Cyclase (sGC) CO->sGC Activates NFkB NF-κB Pathway CO->NFkB Inhibits cGMP Cyclic GMP (cGMP) sGC->cGMP Increases PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Inflammation Inflammation (e.g., NO production) NFkB->Inflammation

Caption: Signaling pathway of CO released from manganese-based CORMs.

The experimental workflow for comparing these CORMs typically involves a multi-step process from initial characterization to biological evaluation.

Experimental_Workflow cluster_0 CORM Characterization cluster_1 In Vitro Evaluation cluster_2 Ex Vivo Evaluation CORM_Synthesis CORM Synthesis & Purity Analysis CO_Release CO Release Assay (Myoglobin Assay) CORM_Synthesis->CO_Release Cytotoxicity Cytotoxicity Assay (MTT Assay) CO_Release->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (Griess Assay) CO_Release->Anti_Inflammatory Vasodilation Vasodilation Assay (Aortic Ring) CO_Release->Vasodilation

References

The Critical Role of Inactive CORM-401 as a Negative Control in Carbon Monoxide Research

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of gasotransmitter research, Carbon Monoxide-Releasing Molecules (CORMs) have emerged as invaluable tools to investigate the physiological and pathological roles of carbon monoxide (CO). Among these, CORM-401, a manganese-based compound, has garnered significant attention for its potential therapeutic applications. To ensure the observed biological effects are unequivocally attributed to the released CO, the use of a proper negative control is paramount. Inactive this compound (ithis compound) serves this crucial function, allowing researchers to dissect the bioactivities of CO from those of the parent molecule or its byproducts.

Understanding this compound and the Necessity of a Negative Control

This compound is a transition metal carbonyl complex designed to deliver controlled amounts of CO to biological systems. Its therapeutic potential is being explored in various contexts, including inflammation, oxidative stress, and cardiovascular diseases. However, the CORM molecule itself, or the manganese and ligand components left after CO release, could exert independent biological effects. Therefore, to isolate the specific actions of CO, a control compound that is structurally similar but devoid of CO-releasing capacity is essential. This is where inactive this compound comes into play.

There are two primary methods for preparing ithis compound for experimental use:

  • Pre-incubation: The active this compound solution is incubated for a sufficient duration (e.g., 36 hours at 37°C) to ensure the complete liberation of CO prior to its use in the experiment.[1]

  • Component Mixture: A solution is prepared by mixing the non-CO-releasing constituents of this compound, typically an equimolar mixture of sarcosine-N-dithiocarbamate and manganese sulfate (B86663) (MnSO4).[2]

By using ithis compound as a negative control, researchers can confidently attribute any differences in experimental outcomes between the active this compound and the inactive form to the biological activity of the released carbon monoxide.

Comparative Experimental Data

The following tables summarize quantitative data from various studies, highlighting the differential effects of this compound and its inactive counterpart, ithis compound.

Table 1: Effect of this compound and ithis compound on Cytochrome P450 (CYP) Activity [3]

TreatmentConcentration (µM)EROD Activity (% of Control) in HepG2 cellsNortriptyline Formation (% of Control)
Control -100100
This compound 50~75Decreased
100~50Significantly Decreased
ithis compound 100No significant effectNo significant effect

EROD: 7-ethoxyresorufin-O-deethylation, a measure of CYP1A activity.

Table 2: Impact of this compound and ithis compound on Vascular Function and Angiogenesis [4]

TreatmentParameterObservation
This compound VEGF protein levelsIncreased
IL-8 protein levelsIncreased
ithis compound VEGF protein levelsNo significant change
IL-8 protein levelsNo significant change

VEGF: Vascular Endothelial Growth Factor; IL-8: Interleukin-8. Both are pro-angiogenic factors.

Table 3: Reno-protective Effects of this compound vs. ithis compound in an Ex Vivo Model [1]

TreatmentPerfusion Flow Rate (mL/min)Urine Production (mL/10h)Proteinuria (mg/dL)
ithis compound StagnantLowerHigher
This compound Significantly ImprovedHigher (P=0.0444)Reduced (P=0.0166)

Experimental Protocols

Preparation of Inactive this compound (ithis compound)

  • Method 1: Pre-incubation

    • Prepare a stock solution of this compound (e.g., 5 mM) in an appropriate solvent (e.g., PlasmaLyte solution).

    • Incubate the stock solution for 36 hours in a cell culture incubator at 37°C to facilitate the complete release of carbon monoxide.

    • The resulting solution, now considered inactive this compound, can be stored frozen (-80°C) for use in subsequent experiments.[1]

  • Method 2: Component Mixture

    • Prepare an equimolar mixture of sarcosine-N-dithiocarbamate and MnSO4 in the desired experimental buffer. This mixture serves as the inactive control, representing the non-CO-releasing components of this compound.[2]

Myoglobin Assay for CO Release

This assay is a standard method to confirm the CO-releasing ability of this compound and the lack thereof in ithis compound.

  • A solution of deoxymyoglobin (deoxy-Mb) is prepared.

  • The CORM or iCORM solution is added to the deoxy-Mb solution.

  • The conversion of deoxy-Mb to carbonmonoxy-myoglobin (MbCO) is monitored spectrophotometrically by measuring the change in absorbance at specific wavelengths. A shift in the spectrum indicates CO binding to the heme iron of myoglobin.

  • Studies have validated that this compound induces this spectral shift, while ithis compound does not, confirming its inability to release CO.[3]

Visualizing the Role of ithis compound in Experimental Design

The following diagrams illustrate the logical workflow and signaling pathways investigated using this compound, emphasizing the critical role of ithis compound as a negative control.

experimental_workflow cluster_treatment Experimental Groups cluster_system Biological System cluster_outcomes Measured Outcomes This compound This compound Cells_or_Tissues Cells or Tissues This compound->Cells_or_Tissues + CO ithis compound ithis compound ithis compound->Cells_or_Tissues - CO Vehicle Vehicle Vehicle->Cells_or_Tissues Biological_Effect Biological Effect (e.g., Vasodilation, Anti-inflammation) Cells_or_Tissues->Biological_Effect Observed with this compound No_Effect No or Baseline Effect Cells_or_Tissues->No_Effect Observed with ithis compound

Caption: Experimental workflow using ithis compound as a negative control.

Caption: Signaling pathways activated by this compound-released CO.

References

Unmasking the Messenger: A Comparative Guide to the Limitations of CORM-401 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Carbon Monoxide-Releasing Molecules (CORMs) have emerged as invaluable tools to probe the multifaceted biological roles of carbon monoxide (CO). Among these, CORM-401, a manganese-based compound, has garnered attention for its potential therapeutic applications. However, a nuanced understanding of its limitations is paramount for the rigorous design and interpretation of experimental studies. This guide provides an objective comparison of this compound with other commonly used CORMs, supported by experimental data and detailed protocols, to navigate the complexities of its use in a research setting.

The allure of CORMs lies in their ability to deliver CO in a controlled manner, bypassing the challenges associated with gaseous CO administration. Yet, the assumption that these molecules act solely as inert carriers of CO is a critical oversimplification. The chemical scaffold of the CORM and its byproducts can exert significant biological effects, often confounding the attribution of observed phenomena to CO alone. This guide will dissect these limitations, with a particular focus on this compound, to empower researchers to employ this tool with greater precision and awareness.

Comparative Analysis of Common CORMs

The selection of an appropriate CORM is a critical decision in experimental design. The following table summarizes the key characteristics and limitations of this compound in comparison to other widely used CORMs, highlighting the nuanced differences that can impact experimental outcomes.

FeatureThis compoundCORM-2CORM-3CORM-A1
Metal Center Manganese (Mn)Ruthenium (Ru)Ruthenium (Ru)Borane (B)
CO Release Trigger Spontaneous, but significantly enhanced by oxidants (e.g., H₂O₂) and nucleophiles.[1][2][3][4]Light-activated or spontaneous (slowly)Spontaneous (slowly), enhanced by nucleophiles.[1]Spontaneous upon dissolution in aqueous solution.
CO Yield (moles CO/mole CORM) Variable, up to 3.2, dependent on acceptor concentration and presence of oxidants.[1][5]~0.7~11
CO Release Half-life ~6.2 minutes (in PBS).[1]~1 minute (in PBS with 1% DMSO)~21 minutes (in PBS)~21 seconds (in PBS)
Key Limitations Oxidant-dependent and variable CO release, CO-independent antioxidant/redox activity, potential mitochondrial uncoupling, inhibition of CYP enzymes.[1][6][7]Releases CO₂, not CO, under physiological conditions without a strong nucleophile; CO-independent effects of the Ru backbone.[1][2]Predominantly releases CO₂ in the absence of strong nucleophiles; Ru-based toxicity concerns.[1][2]CO-independent reduction of NAD(P)⁺ to NAD(P)H; byproduct BH₃ is a reducing agent.[1]
Inactive Control ithis compound (pre-incubated to release CO).[6][8]iCORM-2 (lacks CO ligands)iCORM-3 (lacks CO ligands)Boron-based control without the CO group.

Delving into the Details: Key Experimental Protocols

To critically evaluate the limitations of this compound, specific experimental methodologies are required. The following protocols provide a framework for assessing CO release and CO-independent effects.

Protocol 1: Myoglobin (B1173299) Assay for Measuring CO Release

This spectrophotometric assay is a standard method to quantify the amount of CO released from a CORM.

Principle: Deoxymyoglobin (deoxy-Mb) has a distinct absorbance spectrum. Upon binding to CO, it forms carboxymyoglobin (MbCO), which has a different spectral profile. The amount of MbCO formed is proportional to the amount of CO released.

Materials:

  • Horse heart myoglobin

  • Sodium dithionite (B78146)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare a solution of myoglobin in PBS.

  • To ensure the myoglobin is in its reduced (deoxy-Mb) state, add a small amount of sodium dithionite and record the baseline absorbance spectrum.

  • Add the this compound solution to the deoxy-Mb solution.

  • Immediately begin recording the absorbance spectrum at regular intervals (e.g., every 30 seconds) at the characteristic wavelengths for deoxy-Mb and MbCO.

  • Calculate the concentration of MbCO formed using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and MbCO. This will allow for the quantification of CO released over time.

Protocol 2: Investigating Oxidant-Dependent CO Release from this compound

This experiment demonstrates the influence of an oxidant, such as hydrogen peroxide (H₂O₂), on the rate and amount of CO released from this compound.

Procedure:

  • Perform the myoglobin assay as described in Protocol 1.

  • In parallel experiments, add varying concentrations of H₂O₂ to the deoxy-Mb solution immediately before the addition of this compound.

  • Monitor and quantify the CO release in the presence of different H₂O₂ concentrations.

  • A significant increase in the rate and total amount of CO released in the presence of H₂O₂ will confirm the oxidant-dependent nature of this compound's CO release.[1][5]

Protocol 3: Assessing CO-Independent Effects on Cellular Viability

This protocol helps to distinguish the biological effects of CO from the effects of the this compound molecule itself or its byproducts.

Materials:

  • Cell line of interest (e.g., H9C2 cardiomyocytes)

  • Cell culture medium

  • This compound

  • Inactive this compound (ithis compound)

  • Oxidative stress-inducing agent (e.g., H₂O₂)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound or ithis compound for a defined period. ithis compound is prepared by pre-incubating this compound in solution to allow for complete CO release before adding it to the cells.[8]

  • In a parallel set of experiments, co-treat the cells with this compound or ithis compound and an oxidative stressor like H₂O₂.

  • After the treatment period, assess cell viability using a standard assay.

  • If ithis compound shows a protective effect against H₂O₂-induced cell death, it suggests a CO-independent antioxidant or cytoprotective activity of the manganese-containing backbone of the molecule.[7]

Visualizing the Limitations

To further clarify the complex interactions and experimental considerations, the following diagrams illustrate the factors influencing this compound's activity and a recommended workflow for its evaluation.

G cluster_corm This compound cluster_factors Influencing Factors cluster_effects Observed Effects CORM401 This compound (Mn-based) CO_release Carbon Monoxide (CO) Release CORM401->CO_release CO_independent CO-Independent Effects CORM401->CO_independent Oxidants Oxidants (e.g., H₂O₂) Oxidants->CO_release enhances Nucleophiles Nucleophiles Nucleophiles->CO_release enhances Acceptor CO Acceptor (e.g., Myoglobin) Acceptor->CO_release influences yield

Factors influencing this compound's activity.

G cluster_workflow Experimental Workflow start Hypothesis: Effect is due to CO exp_corm Experiment with This compound start->exp_corm exp_icorm Control Experiment with ithis compound start->exp_icorm exp_co_gas Control Experiment with CO gas/solution start->exp_co_gas analysis Comparative Analysis exp_corm->analysis exp_icorm->analysis exp_co_gas->analysis conclusion Conclusion on CO-dependency analysis->conclusion

Workflow for evaluating this compound's limitations.

G cluster_pathways Potential Interference of this compound cluster_co_effects CO-Mediated Effects cluster_co_independent_effects CO-Independent Effects CORM401 This compound CO_release CO Release CORM401->CO_release Mn_backbone Mn Backbone & Byproducts CORM401->Mn_backbone HO1 Heme Oxygenase-1 (HO-1) Pathway CO_release->HO1 p38 p38 MAP Kinase Pathway CO_release->p38 Vasodilation Vasodilation CO_release->Vasodilation Redox Redox Signaling (Antioxidant effect) Mn_backbone->Redox Mitochondria Mitochondrial Function (Uncoupling) Mn_backbone->Mitochondria CYP Cytochrome P450 (Inhibition) Mn_backbone->CYP

This compound's interference with cellular pathways.

Conclusion: Navigating the Nuances of this compound Research

This compound is a valuable tool for investigating the biological roles of carbon monoxide. Its ability to release multiple CO molecules and its sensitivity to the redox environment present intriguing possibilities for therapeutic applications, particularly in the context of oxidative stress-mediated pathologies.[5][9][10] However, researchers must remain vigilant to its inherent limitations. The oxidant-dependent and variable nature of its CO release necessitates careful characterization under specific experimental conditions.[1][3] Furthermore, the CO-independent biological activities of the manganese-containing scaffold and its byproducts demand the use of appropriate controls, such as ithis compound, to dissect the true contribution of CO to the observed effects.[7] By acknowledging and experimentally addressing these limitations, the scientific community can ensure the continued and rigorous use of this compound to unravel the complex and fascinating biology of carbon monoxide.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for CORM-401

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety information and detailed procedures for the proper disposal of CORM-401, a carbon monoxide-releasing molecule. Adherence to these guidelines is essential to ensure laboratory safety and proper chemical handling. This compound is an oxidant-sensitive manganese-based compound that can release toxic carbon monoxide (CO) gas, necessitating careful management during its use and disposal.[1][2]

Key Safety and Handling Information

This compound is a solid, typically a light yellow to dark yellow powder, that is soluble in DMSO. It is known to be relatively stable in solution but will release carbon monoxide, a colorless and odorless toxic gas, especially in the presence of oxidants or CO acceptors like heme proteins.[1][3] The release of CO can be accelerated by substances such as hydrogen peroxide (H₂O₂).[1][3] Due to the release of toxic CO gas, all handling of this compound and its waste must be conducted in a well-ventilated chemical fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

Quantitative Data on this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₈H₆MnNO₆S₂[1]
Molecular Weight331.20 g/mol [1]
AppearanceLight yellow to dark yellow powder
SolubilitySoluble in DMSO (10 mg/mL)
CO ReleaseUp to 3.2 moles of CO per mole of this compound[3]
Stability in PBS (1 mM)0.33 mol eq of CO loss after 4 hours
Half-life (in presence of myoglobin)0.8 minutes

Experimental Protocol for Proper Disposal

This protocol outlines a step-by-step procedure for the safe neutralization and disposal of this compound waste. The principle of this procedure is to induce the complete release of CO in a controlled environment and then manage the remaining non-gaseous waste as a heavy metal-containing solution.

Materials:

  • This compound waste solution

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH adjustment (if necessary)

  • Large beaker or flask

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate waste container for heavy metal waste

Procedure:

  • Work in a Chemical Fume Hood: Ensure the entire procedure is performed in a certified and properly functioning chemical fume hood to safely vent the released carbon monoxide gas.

  • Dilution of Waste: Dilute the this compound waste solution with a suitable solvent (e.g., water or the original solvent used in the experiment) in a large beaker or flask. This helps to control the reaction rate.

  • Initiate CO Release with Oxidant: While stirring the diluted waste solution, slowly add a 3% solution of hydrogen peroxide. The addition of an oxidant will accelerate the release of carbon monoxide from the this compound.[1][3] It is recommended to add the H₂O₂ solution dropwise to manage the rate of gas evolution.

  • Allow for Complete Gas Release: Continue stirring the solution in the fume hood for a sufficient period (e.g., several hours or overnight) to ensure that all the carbon monoxide has been released.

  • Neutralization of the Remaining Solution: After ensuring complete CO release, check the pH of the remaining solution. Neutralize the solution to a pH between 6 and 8 by adding small amounts of sodium hydroxide (if acidic) or hydrochloric acid (if basic).

  • Collection of Heavy Metal Waste: The remaining solution contains manganese and other decomposition products. This solution should be collected in a designated hazardous waste container for heavy metals.

  • Labeling and Final Disposal: Clearly label the waste container as "Hazardous Waste: Contains Manganese." Dispose of the container through your institution's hazardous waste management program.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

CORM401_Disposal_Workflow cluster_preparation Preparation cluster_neutralization Neutralization & CO Release cluster_disposal Final Disposal A This compound Waste (in original solvent) B Work in a Certified Chemical Fume Hood A->B Safety First C Dilute Waste with Suitable Solvent B->C D Slowly Add 3% H₂O₂ Solution while Stirring C->D Controlled Reaction E Allow for Complete CO Gas Release (several hours/overnight) D->E Gas Evolution F Neutralize Solution pH (6.0-8.0) E->F G Collect as Heavy Metal Waste F->G H Label Waste Container 'Hazardous Waste: Manganese' G->H I Dispose via Institutional Hazardous Waste Program H->I Final Step

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, researchers can mitigate the risks associated with this compound and ensure its safe handling and disposal in the laboratory environment.

References

Personal protective equipment for handling CORM-401

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal information for CORM-401, a carbon monoxide-releasing molecule. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Understanding the Hazards

This compound is a manganese-containing, oxidant-sensitive compound that releases carbon monoxide (CO) gas.[1][2][3] The primary hazards are associated with the manganese component and the release of CO, a toxic gas.[4][5] It is a light yellow to dark yellow powder, soluble in DMSO, and should be stored at -20°C, protected from light.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated.[6]
Eyes Safety goggles or glassesMust have side shields to protect against splashes.[7]
Face Face shieldTo be worn in addition to safety goggles when there is a significant risk of splashing.[7]
Body Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing.
Respiratory Use in a certified chemical fume hoodAll handling of solid this compound and its solutions must be performed in a properly functioning chemical fume hood to control inhalation exposure to the powder and released carbon monoxide.[5][8]

Safe Handling and Operational Plan

All procedures involving this compound must be conducted in a well-ventilated laboratory, with all manipulations of the compound performed inside a certified chemical fume hood. [5][8]

Preparation and Handling:

  • Preparation: Before handling, ensure that a calibrated carbon monoxide detector is present and functioning in the laboratory.[5]

  • Weighing and Reconstitution:

    • Wear all required PPE as detailed in the table above.

    • Weigh the solid this compound powder within the chemical fume hood.

    • To minimize dust, handle the powder carefully.

    • When preparing solutions, slowly add the solvent to the solid to avoid splashing. This compound is soluble in DMSO.

  • Experimental Use:

    • Keep all containers of this compound sealed when not in use.

    • Clearly label all solutions.

    • Be aware that the rate of CO release can be influenced by factors such as the presence of oxidants.[1]

Storage:

  • Store this compound at -20°C in a tightly sealed container, protected from light.

Emergency Procedures

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the chemical fume hood is operating to ventilate the area.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE: Do not attempt to clean up the spill without the appropriate PPE, including respiratory protection if necessary.

  • Clean-up:

    • For small powder spills, gently cover with an absorbent material to avoid creating dust. Carefully sweep the material into a designated waste container.

    • For liquid spills, cover with an inert absorbent material, and then collect it into a sealed, labeled waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol) followed by soap and water.

  • Waste: Dispose of all contaminated materials as hazardous waste.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate Immediate Action ventilate Ensure Fume Hood is Operating evacuate->ventilate assess Assess Spill from Safe Distance ventilate->assess don_ppe Don Appropriate PPE assess->don_ppe cleanup Clean Up Spill with Absorbent Material don_ppe->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose

This compound Spill Response Workflow

Disposal Plan

All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container.[6]

  • Disposal: Dispose of the waste in accordance with your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this compound down the drain.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.